molecular formula C10H8ClNO3 B1142092 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid CAS No. 114328-56-2

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

Cat. No.: B1142092
CAS No.: 114328-56-2
M. Wt: 225.63
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Description

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is a carbamoyl-prop-enoic acid derivative that serves as a key chemical scaffold in contemporary antimicrobial and cancer research. Its primary research value lies in its potential to counteract bacterial resistance mechanisms. Recent studies on structurally similar chalcone compounds featuring the prop-2-enoic acid pharmacophore have demonstrated no direct antibacterial activity but a significant ability to potentiate the effect of conventional antibiotics like ampicillin. This suggests a promising role as a β-lactamase inhibitor, potentially disrupting a major bacterial resistance pathway in strains such as Staphylococcus aureus . Beyond infectious disease research, this compound's core structure is investigated for its application in developing histone deacetylase (HDAC) inhibitors . HDACs are crucial epigenetic regulators, and their inhibition represents a validated therapeutic strategy for targeting proliferating cells in oncology and other disease areas. The molecule's amide linkage within its framework is a characteristic feature of compounds studied for their capacity to modulate these key enzymatic targets . Furthermore, the compound is a derivative of a phenolic acid core structure. Phenolic acids are a broad class of bioactive molecules extensively studied for various protective effects, including potential neuroprotective properties, which adds another dimension to its research applicability . As such, 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid presents a versatile intermediate and a candidate for further investigation in multiple high-value pharmacological and chemical biological contexts. This product is strictly for Research Use Only.

Properties

IUPAC Name

4-(4-chloroanilino)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQVXSNFILAQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306935-74-0
Record name 4-[(4-Chlorophenyl)amino]-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306935-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

synthesis and characterization of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis and Characterization of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid


-(4-chlorophenyl)maleamic acid via nucleophilic ring-opening of maleic anhydride.

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-[(4-chlorophenyl)carbamoyl]prop-2-enoic acid (commonly referred to as


-(4-chlorophenyl)maleamic acid ). This compound serves as a critical intermediate in the production of 

-arylmaleimides, which are high-value scaffolds in drug discovery (as Michael acceptors for cysteine targeting) and materials science (as heat-resistant polymer modifiers).

The protocol described herein utilizes a solvent-mediated nucleophilic acyl substitution reaction between maleic anhydride and 4-chloroaniline. This method is selected for its high atom economy, operational simplicity, and scalability.

Retrosynthetic Analysis & Reaction Mechanism

The synthesis is a classic ring-opening reaction of a cyclic anhydride by an amine nucleophile.

  • Nucleophile: 4-Chloroaniline (The lone pair on the nitrogen is moderately deactivated by the chlorine but remains sufficiently nucleophilic).

  • Electrophile: Maleic anhydride (Highly reactive due to ring strain and electron-withdrawing carbonyls).

  • Thermodynamics: The reaction is exothermic and driven by the relief of ring strain and the formation of a stable amide bond.

  • Stereochemistry: The cis (

    
    ) configuration of the alkene is retained from the maleic anhydride precursor. The resulting maleamic acid is stabilized by an intramolecular hydrogen bond between the amide proton and the carboxylic acid carbonyl oxygen.
    
Reaction Scheme Visualization

ReactionMechanism MA Maleic Anhydride (C4H2O3) TS Tetrahedral Intermediate MA->TS Nucleophilic Attack Aniline 4-Chloroaniline (C6H6ClN) Aniline->TS Product N-(4-Chlorophenyl)maleamic Acid (Z-Isomer) TS->Product Ring Opening & Proton Transfer

Figure 1: Reaction pathway for the synthesis of


-(4-chlorophenyl)maleamic acid.

Experimental Protocol

Safety Warning: Maleic anhydride is a respiratory sensitizer and corrosive. 4-Chloroaniline is toxic and a potential carcinogen. All operations must be performed in a fume hood wearing nitrile gloves and eye protection.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/VolRole
Maleic Anhydride 98.061.09.81 gElectrophile
4-Chloroaniline 127.571.012.76 gNucleophile
Glacial Acetic Acid 60.05Solvent100 mLReaction Medium
Ethanol (95%) --~50 mLRecrystallization
Step-by-Step Procedure
  • Preparation of Nucleophile Solution:

    • In a 250 mL Erlenmeyer flask, dissolve 12.76 g (100 mmol) of 4-chloroaniline in 50 mL of glacial acetic acid. Stir at room temperature until fully dissolved.

  • Preparation of Electrophile Solution:

    • In a separate beaker, dissolve 9.81 g (100 mmol) of maleic anhydride in 50 mL of glacial acetic acid. Slight warming (30–40 °C) may be required to hasten dissolution.

  • Reaction Initiation:

    • Add the maleic anhydride solution dropwise to the stirring 4-chloroaniline solution over a period of 10–15 minutes.

    • Observation: The reaction is exothermic. A thick precipitate (the product) will begin to form almost immediately.

  • Completion:

    • Allow the mixture to stir at room temperature for an additional 60 minutes to ensure complete conversion.

  • Isolation:

    • Filter the precipitate using vacuum filtration (Buchner funnel).[4]

    • Wash the filter cake with cold water (2 x 50 mL) to remove residual acetic acid and unreacted maleic acid.

    • Critical Step: Perform a final wash with a small amount of cold diethyl ether (optional) to facilitate drying, or simply air dry.

  • Purification (Recrystallization):

    • Dissolve the crude solid in the minimum amount of boiling ethanol (~95%).

    • Allow the solution to cool slowly to room temperature, then place in an ice bath.

    • Filter the resulting yellow/off-white crystals and dry in a vacuum oven at 60 °C for 4 hours.

Experimental Workflow Diagram

Workflow start Start: Reagent Prep dissolve1 Dissolve 4-Chloroaniline in Glacial Acetic Acid start->dissolve1 dissolve2 Dissolve Maleic Anhydride in Glacial Acetic Acid start->dissolve2 mix Dropwise Addition (Exothermic) dissolve1->mix dissolve2->mix react Stir 1 hr @ RT (Precipitation) mix->react filter Vacuum Filtration react->filter wash Wash: Cold H2O filter->wash purify Recrystallization (Ethanol) wash->purify dry Dry: 60°C Vacuum purify->dry

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Data Analysis

The identity and purity of the synthesized compound must be validated using the following physicochemical parameters.

Physicochemical Properties
ParameterExpected ValueNotes
Appearance Yellowish to off-white powderColor intensity decreases with purity.
Yield 85 – 95%Losses primarily occur during recrystallization.
Melting Point 199 – 201 °CSharp melting point indicates high purity.
Solubility Soluble in DMSO, DMF, Ethanol (hot); Insoluble in Water.
Spectroscopic Data

1. FT-IR Spectroscopy (KBr Pellet):

  • 3280 cm

    
    :  N-H stretching (Amide).
    
  • 3050 cm

    
    :  C-H stretching (Aromatic/Vinylic).
    
  • 1705 cm

    
    :  C=O stretching (Carboxylic Acid).
    
  • 1630 cm

    
    :  C=O stretching (Amide I).
    
  • 1590 cm

    
    :  C=C stretching (Alkene).
    

2.


H-NMR (DMSO-

, 400 MHz):
The spectrum is characterized by the distinct vinylic protons of the maleic moiety and the AA'BB' pattern of the para-substituted aromatic ring.
  • 
     13.0 ppm (bs, 1H):  –COOH (Carboxylic acid proton).
    
  • 
     10.5 ppm (s, 1H):  –NH– (Amide proton).
    
  • 
     7.65 ppm (d, 
    
    
    
    Hz, 2H):
    Aromatic protons (ortho to amide).
  • 
     7.38 ppm (d, 
    
    
    
    Hz, 2H):
    Aromatic protons (meta to amide).
  • 
     6.45 ppm (d, 
    
    
    
    Hz, 1H):
    Vinylic proton (=CH–COOH).
  • 
     6.30 ppm (d, 
    
    
    
    Hz, 1H):
    Vinylic proton (=CH–CON).
    • Note: The coupling constant (

      
       Hz) confirms the cis (
      
      
      
      ) geometry retention from maleic anhydride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation or solubility in wash solvent.Cool the reaction mixture to 0°C before filtration. Ensure wash water is ice-cold.
Product is Sticky/Oily Presence of residual acetic acid or impurities.Recrystallize immediately from ethanol. Do not allow the oil to sit.
Melting Point Depression Hydrolysis of anhydride before reaction or wet product.Use fresh maleic anhydride (white crystals, not powder). Dry product thoroughly.
Isomerization to Fumaric derivative Reaction temperature too high.Maintain reaction at or below room temperature. Avoid prolonged heating during recrystallization.

References

  • Synthesis and Characterization of Maleamic Acids

    • Source: Indian Journal of Chemistry, Section A.

    • Title: Reaction Between Maleic Anhydride & Substituted Amines In Solid State.

    • Link:

  • Protocol for N-Aryl Maleimides

    • Source: Taylor & Francis Online (Journal of Chemical Educ
    • Title: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction.
    • Link:

  • Chemical Property Data

    • Source: PubChem (N
    • Title: (2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid (Compound Summary).
    • Link:

  • Crystallographic & Structural Analysis

    • Source: N
    • Title: N-(4-Chloro-2-methylphenyl)maleamic acid (Structural analog comparison).
    • Link:

Sources

Physicochemical Properties and Synthetic Utility of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid , universally referred to in the chemical literature as N-(4-chlorophenyl)maleamic acid (CAS: 7242-16-2), is a highly versatile bifunctional intermediate[]. Featuring a maleic acid backbone modified with a 4-chlorophenyl-substituted amide, it serves as a cornerstone molecule in the development of bioactive maleimides, targeted pharmacophores, and advanced polymeric materials[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets, providing deep mechanistic insights into the compound's behavior, its self-validating synthetic workflows, and its downstream pharmacological utility.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of this compound is critical for predicting its behavior in both synthetic workflows and biological assays[3].

Quantitative Data Summary
PropertyValueMethod / Condition
Molecular Formula C₁₀H₈ClNO₃Standard
Molecular Weight 225.63 g/mol Standard
Melting Point 199 °CExperimental[4]
Boiling Point 466.2 ± 45.0 °CPredicted[4]
Density 1.448 ± 0.06 g/cm³Predicted[]
pKa 2.73 ± 0.25Predicted[4]
LogP ~1.8Estimated
Mechanistic Insight into Molecular Geometry

The stereochemistry of the prop-2-enoic acid backbone is strictly the (2Z) or cis-isomer[3]. This geometry forces the highly acidic carboxylic acid and the hydrogen-bond donating carbamoyl (amide) group into spatial proximity. This structural arrangement facilitates strong intramolecular hydrogen bonding, which stabilizes the conjugate base upon deprotonation, thereby lowering the pKa to 2.73—making it significantly more acidic than standard aliphatic carboxylic acids[4]. Furthermore, the electron-withdrawing nature of the para-chloro substituent on the phenyl ring modulates the overall lipophilicity, making it an ideal precursor for lipophilic drug candidates[5].

Chemical Synthesis: Anhydride Aminolysis

The robust synthesis of N-(4-chlorophenyl)maleamic acid relies on the nucleophilic acyl substitution of maleic anhydride by 4-chloroaniline[2].

Expertise & Experience: The Causality of Solvent Selection

The choice of solvent in this reaction is not arbitrary; it is a strategic thermodynamic decision. In our standard protocols, we utilize anhydrous diethyl ether. Both starting materials (maleic anhydride and 4-chloroaniline) are highly soluble in ether. However, upon ring-opening, the resulting maleamic acid becomes highly polar and forms extensive intermolecular hydrogen bond networks, rendering it completely insoluble in the non-polar ether[5].

This solubility differential creates a self-validating system : the rapid precipitation of the product acts as a thermodynamic sink. By pulling the product out of the solution phase, it drives the equilibrium forward (Le Chatelier's principle) and structurally prevents secondary side-reactions, such as double acylation.

Standard Operating Protocol: Solvent-Mediated Precipitation

Protocol adapted from authoritative standards in [2].

  • Preparation : In a rigorously dried round-bottom flask, dissolve 10.0 g (102 mmol) of maleic anhydride in 100 mL of anhydrous diethyl ether. Stir until complete dissolution is achieved.

  • Amine Addition : Prepare a secondary solution containing 12.7 g (100 mmol) of 4-chloroaniline dissolved in 25 mL of anhydrous diethyl ether.

  • Exothermic Coupling : Using an addition funnel, introduce the 4-chloroaniline solution dropwise to the anhydride solution at room temperature. Note: The reaction is highly exothermic. A white/yellowish precipitate will begin to form almost immediately.

  • Maturation : Equip the flask with a reflux condenser and warm the water bath to 40–45 °C. Maintain vigorous stirring for 90 minutes to ensure complete conversion of the anhydride[2].

  • Isolation : Cool the mixture to room temperature. Isolate the precipitate via vacuum filtration. Wash the filter cake with 2 x 20 mL of ice-cold diethyl ether to purge any unreacted starting materials.

  • Drying : Dry the resulting solid under high vacuum to yield pure 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid. No column chromatography is required.

SynthesisWorkflow A Maleic Anhydride (Soluble in Ether) C Nucleophilic Acyl Substitution (Exothermic, 40-45°C) A->C B 4-Chloroaniline (Soluble in Ether) B->C D Precipitation of Product (Thermodynamic Sink) C->D E Vacuum Filtration & Cold Ether Wash D->E F Pure N-(4-Chlorophenyl) maleamic acid E->F

Caption: Workflow for the solvent-mediated precipitation synthesis of N-(4-chlorophenyl)maleamic acid.

Downstream Pharmacological Utility & Reactivity

While 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid exhibits its own functional properties, its primary utility in drug development lies in its role as a stable, isolable precursor to N-arylmaleimides[5].

Cyclodehydration of the maleamic acid yields N-(4-chlorophenyl)maleimide. This transformation is typically achieved by heating the maleamic acid in acetic anhydride in the presence of a weak base like sodium acetate[5]. The resulting maleimides are potent electrophiles and dienophiles. As detailed in the , these derivatives have been extensively evaluated as selective inhibitors of monoglyceride lipase (MGL) and as reversible/irreversible inhibitors of acetylcholinesterase (AChE) for the management of neurodegenerative diseases[5][6].

ReactionPathway N1 Maleic Anhydride + 4-Chloroaniline N2 N-(4-Chlorophenyl) maleamic acid (Open Chain) N1->N2 Ether, 40°C Aminolysis N3 N-(4-Chlorophenyl) maleimide (Bioactive Pharmacophore) N2->N3 Ac2O, NaOAc Cyclodehydration

Caption: Chemical transformation pathway from starting materials to the bioactive maleimide derivative.

References

  • Silva, A. M. S., et al. "Anhydride Aminolysis: Synthesis of N-arylmaleamic Acids". Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry, 2016. URL:[Link]

  • Jha, A., et al. "Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors". Journal of Medicinal Chemistry, ACS Publications, 2009. URL:[Link]

  • Trujillo-Ferrara, J., et al. "Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase". ResearchGate, 2025. URL:[Link]

Sources

An In-depth Technical Guide to the Mechanistic Evaluation of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid, a compound belonging to the N-aryl maleamic acid class of molecules. Drawing from established methodologies in drug discovery and chemical biology, this document outlines a tiered, logical progression of experiments designed to identify and validate its biological target(s) and downstream cellular effects. The narrative emphasizes the rationale behind experimental choices, providing researchers, scientists, and drug development professionals with a robust, self-validating system for investigation. Protocols for key assays, data interpretation strategies, and the integration of computational and experimental approaches are detailed. This guide is intended to serve as a foundational resource for laboratories investigating the therapeutic potential of this and structurally related compounds.

Introduction: The Therapeutic Potential of N-Aryl Maleamic Acids

The N-aryl maleamic acid scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2] The subject of this guide, 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid, also known as (2Z)-4-(4-chloroanilino)-4-oxo-2-butenoic acid, possesses structural features—an electrophilic α,β-unsaturated carbonyl system and an aryl carboxamide moiety—that suggest the potential for covalent or non-covalent interactions with biological macromolecules.[3]

The presence of the 4-chlorophenyl group is a common feature in many biologically active small molecules, often contributing to target affinity and metabolic stability.[4][5] Understanding the precise molecular mechanism of action (MoA) is paramount for the rational development of this compound into a potential therapeutic agent. This guide will systematically address the critical questions: What is the primary molecular target? How does engagement with this target translate into a cellular phenotype? And what are the downstream consequences for key signaling pathways?

Tier 1 Investigation: Initial Phenotypic Screening and Target Class Hypothesis Generation

The initial phase of MoA elucidation focuses on broad, unbiased phenotypic screening to generate testable hypotheses regarding the compound's general biological effects.

Rationale for Broad-Based Cellular Profiling

A high-throughput screen across a diverse panel of human cancer cell lines (e.g., the NCI-60 panel) is an invaluable first step.[6] This approach is not merely for identifying sensitive and resistant cell lines, but for generating a "fingerprint" of activity. This fingerprint can be compared to databases of compounds with known mechanisms of action, providing initial clues. For example, a compound that selectively inhibits the growth of leukemia and breast cancer cell lines might share a target with other agents exhibiting a similar pattern.[6]

Experimental Protocol: High-Throughput Cell Viability and Proliferation Assays

Objective: To determine the antiproliferative and cytotoxic effects of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid across a panel of cancer cell lines.

Methodology:

  • Cell Line Panel: Select a diverse panel of at least 20-60 human cancer cell lines representing different tissue origins (e.g., lung, colon, breast, prostate, leukemia, melanoma).[6]

  • Compound Preparation: Prepare a stock solution of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Seed cells in 96- or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the serial dilutions of the compound for a standard duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like paclitaxel).

  • Viability/Proliferation Readout: Utilize a robust cell viability assay such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI50) for each cell line.

Data Interpretation and Hypothesis Generation

The resulting IC50/GI50 values should be compiled into a table for comparative analysis.

Table 1: Hypothetical Antiproliferative Activity of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

Cell LineTissue of OriginIC50 (µM)
PC-3Prostate5.2
LNCaPProstate8.1
HCT116Colon12.5
A549Lung25.7
MCF-7Breast18.3
K-562Leukemia3.9
MDA-MB-468Breast6.8

Analysis of Hypothetical Data: The hypothetical data in Table 1 suggests preferential activity against prostate and leukemia cell lines. This pattern can be used to query databases like the NCI's COMPARE to identify compounds with similar activity profiles. If, for instance, the profile matches that of known kinase inhibitors, this would generate a strong hypothesis for further investigation.

Initial Mechanistic Insights from Cellular Phenotypes

Beyond simple viability, observing the cellular morphology following treatment can provide valuable clues. For example, cell cycle arrest, apoptosis, or changes in cell adhesion can be indicative of specific pathway perturbations.[1]

Tier 2 Investigation: Target Identification and Validation

Based on the hypotheses generated in Tier 1, the next phase involves identifying the specific molecular target(s) of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid.

Rationale for Target Class Prioritization

Given the structural features of an N-aryl maleamic acid, several target classes are plausible:

  • Kinases: The ATP-binding pocket of many kinases can be targeted by small molecules. The presence of the aryl carboxamide is a common feature in kinase inhibitors.[7]

  • Enzymes with Cysteine Residues in the Active Site: The α,β-unsaturated carbonyl group can act as a Michael acceptor, forming a covalent bond with nucleophilic residues like cysteine.

  • Metabolic Enzymes: Dysregulated metabolism is a hallmark of cancer, and enzymes involved in pathways like fatty acid synthesis or glycolysis are attractive targets.[8][9]

  • Protein-Protein Interaction Modulators: The compound could disrupt critical protein-protein interactions, such as the MDM2-p53 interaction.[10]

Experimental Workflow: Target Identification

A multi-pronged approach is recommended to increase the probability of successful target identification.

Target_Identification_Workflow cluster_0 Hypothesis-Driven Approaches cluster_1 Unbiased Approaches Kinase_Panel Kinase Panel Screening Putative_Targets List of Putative Targets Kinase_Panel->Putative_Targets Enzyme_Assays Specific Enzyme Assays (e.g., HDAC, COX, MMPs) Enzyme_Assays->Putative_Targets Affinity_Chromo Affinity Chromatography-Mass Spectrometry (AC-MS) Affinity_Chromo->Putative_Targets Thermal_Proteome Thermal Proteome Profiling (TPP) Thermal_Proteome->Putative_Targets Yeast_3_Hybrid Yeast Three-Hybrid Yeast_3_Hybrid->Putative_Targets Compound 3-[(4-Chlorophenyl)carbamoyl] prop-2-enoic acid Compound->Kinase_Panel Compound->Enzyme_Assays Compound->Affinity_Chromo Compound->Thermal_Proteome Compound->Yeast_3_Hybrid Validation Target Validation Putative_Targets->Validation

Caption: A multi-faceted workflow for identifying the molecular target(s) of the compound.

Detailed Protocols for Key Target Identification Assays

Objective: To determine if 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid inhibits the activity of a broad range of protein kinases.

Methodology:

  • Service Provider: Engage a commercial service provider that offers large-scale kinase panel screening (e.g., Eurofins, Reaction Biology).

  • Assay Format: Typically, these are in vitro assays that measure the phosphorylation of a substrate by a recombinant kinase in the presence of the test compound.

  • Compound Concentration: Screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The primary output is the percentage of inhibition for each kinase. Hits are typically defined as kinases inhibited by >50% at the lower concentration.

  • Follow-up: For promising hits, determine the IC50 value through a dose-response curve.

Objective: To isolate binding partners of the compound from a complex biological lysate.

Methodology:

  • Compound Immobilization: Synthesize an analog of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid with a linker arm suitable for conjugation to a solid support (e.g., sepharose beads).

  • Lysate Preparation: Prepare a native protein lysate from a sensitive cell line.

  • Affinity Pulldown: Incubate the lysate with the compound-conjugated beads. Include a control with beads conjugated only with the linker or a scrambled version of the compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the compound and control pulldowns to identify specific binding partners.

Target Validation

Once putative targets are identified, it is crucial to validate that they are responsible for the observed cellular phenotype.

Key Validation Experiments:

  • Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a protein upon ligand binding in intact cells. An increase in stability in the presence of the compound confirms target engagement.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the putative target protein. If the cells become resistant to the compound, it strongly suggests that the protein is the relevant target.

  • Overexpression: Conversely, overexpressing the target protein may sensitize cells to the compound.

  • Enzyme Activity Assays in Cells: If the target is an enzyme, measure its activity in cells treated with the compound. A correlation between enzyme inhibition and the cellular phenotype is strong evidence of a direct MoA.

Tier 3 Investigation: Pathway Analysis and Downstream Effects

With a validated target, the final step is to delineate the downstream signaling pathways affected by the compound's action.

Rationale for Pathway Delineation

Understanding the downstream effects is critical for predicting in vivo efficacy, identifying potential biomarkers, and anticipating off-target effects. For example, if the compound inhibits a kinase involved in cell cycle progression, we would expect to see an accumulation of cells in a specific phase of the cell cycle.[1]

Experimental Workflow: Characterizing Downstream Cellular Events

Pathway_Analysis_Workflow cluster_0 Cellular Fate Analysis cluster_1 Signaling Pathway Analysis Validated_Target Validated Target Engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Validated_Target->Cell_Cycle Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-Glo) Validated_Target->Apoptosis Migration Cell Migration/Invasion Assays (Transwell Assay) Validated_Target->Migration Western_Blot Western Blotting for Key Pathway Proteins Validated_Target->Western_Blot Reporter_Assays Pathway-Specific Reporter Gene Assays Validated_Target->Reporter_Assays Phospho_Proteomics Phospho-Proteomics Validated_Target->Phospho_Proteomics Phenotype Cellular Phenotype Cell_Cycle->Phenotype Apoptosis->Phenotype Migration->Phenotype Western_Blot->Phenotype Reporter_Assays->Phenotype Phospho_Proteomics->Phenotype

Caption: Workflow for elucidating the downstream effects of target engagement.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid on cell cycle progression.

Methodology:

  • Cell Treatment: Treat a sensitive cell line with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 12, 24, 48 hours). Include a vehicle control.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using appropriate software (e.g., FlowJo).

Interpretation: An accumulation of cells in a particular phase suggests that the compound interferes with a checkpoint in that phase. For example, an increase in the G2/M population could indicate inhibition of microtubule dynamics or a DNA damage response.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to elucidate the mechanism of action of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid. By progressing through tiered investigations—from broad phenotypic screening to specific target validation and downstream pathway analysis—researchers can build a comprehensive understanding of the compound's biological activity. The integration of hypothesis-driven and unbiased methodologies, coupled with rigorous validation, is essential for ensuring the scientific integrity of the findings.

Future studies should focus on in vivo validation of the proposed mechanism in relevant animal models of disease. Pharmacokinetic and pharmacodynamic studies will be crucial to establish a link between target engagement and therapeutic efficacy. Furthermore, the insights gained from these studies will be invaluable for the structure-activity relationship (SAR) optimization of this chemical scaffold to develop more potent and selective therapeutic agents.

References

  • Krzyk, M., et al. (2011). New 4-maleamic acid and 4-maleamide peptidyl chalcones as potential multitarget drugs for human prostate cancer. PubMed. Available at: [Link]

  • Chen, B., et al. (2024). Malic enzymes in cancer: Regulatory mechanisms, functions, and therapeutic implications. ScienceDirect. Available at: [Link]

  • Jadhav, S. B., et al. (2022). Anticancer Potential of Mefenamic Acid Derivatives with Platelet-Derived Growth Factor Inhibitory Property. Bentham Science. Available at: [Link]

  • Tipton, K. F., et al. (1983). The Enzyme-Activated Irreversible Inhibition of type-B Monoamine Oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone Methanesulphonate (Compound MD 780236) and the Enzyme-Catalysed Oxidation of This Compound as Competing Reactions. PubMed. Available at: [Link]

  • Wang, Z., et al. (2021). The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review. PMC. Available at: [Link]

  • Al-Sanea, M. M., et al. (2024). Novel 1,2,4-triazole-maleamic Acid derivatives: Synthesis and Evaluation as Anticancer agents with Carbonic Anhydrase Inhibitory Activity. ResearchGate. Available at: [Link]

  • Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. PubMed. Available at: [Link]

  • PubChem. (~{E})-3-[3-[(4-chlorophenyl)carbamoyl]phenyl]prop-2-enoic acid. PubChem. Available at: [Link]

  • Markovic, V., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. Available at: [Link]

  • Pawellek, J., et al. (2017). Identification of a small molecule inhibitor that stalls splicing at an early step of spliceosome activation. eLife. Available at: [Link]

  • Markovic, V., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available at: [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • Fukami, H., et al. (1993). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. PubMed. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). PubMed. Available at: [Link]

  • Swiergiel, A. H., & Gawlik-Dziki, U. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. PubMed. Available at: [Link]

  • ResearchGate. (2021). Intermolecular cyclisation of N-aryl maleamic acid derivatives into the... ResearchGate. Available at: [Link]

  • Aguilar, A., et al. (2019). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. NIH. Available at: [Link]

  • Zisopoulou, S., et al. (2025). Natural Anti-Inflammatory Agents in the Chemoprevention of Gliomas: Targeting Neuroinflammation and the Tumor Microenvironment. MDPI. Available at: [Link]

  • Gadaleta, D., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. Available at: [Link]

  • Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. J. Braz. Chem. Soc.. Available at: [Link]

  • Shen, M., et al. (2024). Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2. PMC. Available at: [Link]

  • Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. Available at: [Link]

  • Chong, N. W., et al. (2000). The inhibition of pineal arylalkylamine n-acetyltransferase by glutamic acid and its analogues. PubMed. Available at: [Link]

  • El-Damasy, D. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]

  • Nagasawa, K., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Available at: [Link]

Sources

The Chlorophenyl Prop-2-enoic Acid Scaffold: A Technical Guide to Synthesis and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorophenyl prop-2-enoic acid (commonly known as chlorocinnamic acid) represents a privileged scaffold in medicinal chemistry. By integrating a lipophilic, electron-withdrawing chlorine atom onto the phenyl ring of the acrylic acid backbone, researchers can significantly modulate metabolic stability, membrane permeability (


), and ligand-target binding affinity.

This technical guide moves beyond basic descriptions to analyze the causality behind its synthetic efficiency and biological potency. We focus on two primary domains: Histone Deacetylase (HDAC) inhibition in oncology and Ergosterol biosynthesis disruption in antimicrobial applications.

Part 1: Chemical Architecture & Rational Design

The core structure, 3-(chlorophenyl)prop-2-enoic acid , consists of a phenyl ring substituted with a chlorine atom (ortho, meta, or para) conjugated to an acrylic acid moiety.

Structural Determinants of Activity[1][2][3][4][5]
  • The Acrylic Linker (

    
    ): 
    
    • Acts as a rigid spacer, orienting the aromatic ring and the carboxylic acid (or its derivatives) into specific binding pockets.

    • The

      
      -unsaturation serves as a Michael acceptor, critical for covalent interactions with cysteine residues in certain enzymes (e.g., Nrf2 pathway activators).
      
  • The Chlorine Substituent:

    • Electronic Effect: Chlorine is electron-withdrawing by induction (

      
      ) but electron-donating by resonance. In the para position (4-Cl), it enhances the acidity of the carboxylic tail via inductive stabilization.
      
    • Lipophilicity: The Cl atom increases the partition coefficient (

      
      ), facilitating passive transport across bacterial cell walls and the blood-brain barrier.
      

Part 2: Synthetic Methodologies

While the Heck reaction offers a palladium-catalyzed alternative, the Knoevenagel Condensation remains the industrial and laboratory standard due to atom economy and the avoidance of heavy metals.

Protocol: Green Knoevenagel Condensation (Boric Acid Catalysis)

Rationale:[1] Traditional methods use pyridine/piperidine, which are toxic. The boric acid variant is a self-validating "green" protocol that yields high purity without chromatographic workup [1].

Materials
  • 4-Chlorobenzaldehyde (10 mmol)

  • Malonic Acid (10 mmol)

  • Boric Acid (10 mol% catalyst)[1][2]

  • Solvent: Aqueous Ethanol (1:1)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Workflow
  • Reaction Setup: Dissolve 4-chlorobenzaldehyde and malonic acid in 10 mL aqueous ethanol.

  • Catalysis: Add Boric Acid (0.1 eq). The mild acidity activates the carbonyl carbon without causing extensive polymerization.

  • Energy Input: Reflux at 80–100°C for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Disappearance of the aldehyde spot (

      
      ) confirms completion.
      
  • Workup (Self-Purification):

    • Cool the mixture to room temperature.

    • The product, (E)-4-chlorocinnamic acid , precipitates as a white solid due to low solubility in cold aqueous ethanol.

    • Filter and wash with cold water to remove the boric acid catalyst (water-soluble).

  • Validation: Recrystallize from ethanol. Expect m.p. 248–250°C.

Visualization: Synthetic Pathway

The following diagram illustrates the Knoevenagel mechanism and the subsequent Heck variation for comparison.

SynthesisWorkflow Aldehyde 4-Chlorobenzaldehyde Inter Tetrahedral Intermediate Aldehyde->Inter Boric Acid/EtOH Malonic Malonic Acid Malonic->Inter Decarb Decarboxylation (-CO2) Inter->Decarb -H2O (Dehydration) Product (E)-4-Chlorocinnamic Acid Decarb->Product Heat Halo 4-Chlorobenzene Heck Heck Reaction (Pd(OAc)2) Halo->Heck Acrylic Acrylic Acid Acrylic->Heck Heck->Product Alternative

Figure 1: Comparative synthetic workflow focusing on the Knoevenagel condensation pathway.

Part 3: Pharmacological Spectrum & SAR

Anticancer: HDAC Inhibition

Derivatives of chlorocinnamic acid, particularly hydroxamates, act as potent Histone Deacetylase (HDAC) inhibitors.[3]

  • Mechanism: The carboxyl/hydroxamate group chelates the Zinc ion (

    
    ) in the HDAC catalytic pocket. The chlorophenyl group occupies the hydrophobic cap region of the enzyme.
    
  • Outcome: Inhibition of HDAC leads to hyperacetylation of histones (H3/H4), relaxing chromatin structure and reactivating tumor suppressor genes like p21 and Bax , triggering apoptosis [2].

Antimicrobial: Ergosterol Biosynthesis

Esters of 4-chlorocinnamic acid exhibit significant antifungal activity against Candida species.[4]

  • Mechanism: Molecular docking studies suggest these compounds inhibit 14

    
    -demethylase  (CYP51), a key enzyme in ergosterol biosynthesis. Without ergosterol, fungal cell membrane integrity collapses [3].
    
Comparative Data Analysis

The following table summarizes key bioactivity data derived from recent literature [3][4].

Derivative TypeTarget Organism/Cell LineMechanismPotency Metric
Methyl 4-chlorocinnamate Staphylococcus aureusMembrane DisruptionActive at high conc.[5]
Methoxyethyl 4-chlorocinnamate Candida albicans14

-demethylase Inhibition
MIC: 0.13 µmol/mL
Perillyl 4-chlorocinnamate Candida krusei14

-demethylase Inhibition
MIC: 0.024 µmol/mL
Cinnamoyl Hydroxamates HeLa / A549 (Cancer)HDAC1/HDAC6 InhibitionIC50: < 1 µM

Part 4: Mechanistic Signaling Pathways

To understand the downstream effects of these derivatives in oncology, we must visualize the signaling cascade initiated by HDAC inhibition.

HDAC_Mechanism Inhibitor Chlorocinnamic Derivative HDAC HDAC Enzyme (Zn2+ Pocket) Inhibitor->HDAC Chelates Zn2+ Chromatin Chromatin Structure Inhibitor->Chromatin Blocks Deacetylation HDAC->Chromatin Normal Function: Deacetylation (Silencing) Acetylation Histone Hyperacetylation (H3/H4) Chromatin->Acetylation Result GeneExp Gene Expression (p21, Bax) Acetylation->GeneExp Promotes Arrest Cell Cycle Arrest (G2/M Phase) GeneExp->Arrest Apoptosis Apoptosis (Cell Death) GeneExp->Apoptosis

Figure 2: Pharmacodynamic pathway of chlorocinnamic derivatives acting as HDAC inhibitors.

Part 5: Future Perspectives

The field is moving toward hybridization . Current research highlights coupling the chlorocinnamic scaffold with:

  • Quinolones: To create dual-action antibacterial agents that target both DNA gyrase and cell membranes.

  • Nitric Oxide Donors: To enhance vasodilation in anti-ischemic applications.

  • Formulation: Utilizing liposomal delivery systems to overcome the poor aqueous solubility of the highly lipophilic 2,4-dichlorocinnamic acid derivatives.

References

  • Thorat, B.R., et al. (2023).[1] One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. Available at: [Link]

  • Reis, J., et al. (2016). Novel cinnamohydroxamic acid derivatives as HDAC inhibitors with anticancer activity in vitro and in vivo. PubMed.[6] Available at: [Link]

  • Sousa, F., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. PubMed Central. Available at: [Link]

Sources

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid CAS number and IUPAC nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Guide: Synthesis and Applications of (2Z)-4-[(4-Chlorophenyl)amino]-4-oxobut-2-enoic Acid (CAS 7242-16-2)[]

Executive Summary

This technical guide profiles (2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid (CAS 7242-16-2), a critical intermediate in organic synthesis commonly known as N-(4-chlorophenyl)maleamic acid .[] Structurally, it is the cis-isomer formed from the ring-opening aminolysis of maleic anhydride by 4-chloroaniline.[]

Its primary utility lies in its role as the direct precursor to N-(4-chlorophenyl)maleimide , a potent Michael acceptor used in bioconjugation, polymer chemistry, and drug development for its cysteine-reactive properties.[] This guide provides a validated synthesis protocol, mechanistic insights, and downstream application workflows.

Chemical Identity & Properties

ParameterDetail
IUPAC Name (2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid
Common Synonyms N-(4-Chlorophenyl)maleamic acid; 4'-Chloromaleanilic acid
CAS Number 7242-16-2
Molecular Formula C₁₀H₈ClNO₃
Molecular Weight 225.63 g/mol
SMILES Clc1ccc(NC(=O)/C=C\C(=O)O)cc1
InChI Key FBTQVXSNFILAQY-WAYWQWQTSA-N
Melting Point 196–199 °C (Decomposes upon melting)
Solubility Soluble in DMF, DMSO, hot ethanol; poorly soluble in water, cold ether.[][2]

Synthesis Protocol: Ring-Opening Aminolysis

The synthesis of N-(4-chlorophenyl)maleamic acid is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of maleic anhydride.[] This reaction is highly atom-efficient and typically proceeds in high yield without requiring chromatography.[]

Mechanism of Action

The lone pair on the aniline nitrogen attacks one of the carbonyl carbons of the maleic anhydride ring. The ring opens to form the amic acid. The cis (Z) configuration of the double bond is retained from the anhydride precursor. Isomerization to the trans (fumaramic) form is possible under high heat or acidic catalysis but is generally avoided in this protocol to preserve the geometry for subsequent maleimide cyclization.

Experimental Procedure

Reagents:

  • Maleic Anhydride (99%): 1.0 equiv (e.g., 9.8 g)

  • 4-Chloroaniline (99%): 1.0 equiv (e.g., 12.75 g)

  • Solvent: Glacial Acetic Acid (or Toluene)

  • Wash Solvent: Diethyl Ether or Cold Ethanol

Step-by-Step Protocol:

  • Preparation of Amine Solution: Dissolve 4-chloroaniline (1.0 equiv) in minimal glacial acetic acid (approx. 5 mL per gram of amine) at room temperature. Stir until fully dissolved.

  • Addition of Anhydride: Dissolve maleic anhydride (1.0 equiv) in a separate portion of acetic acid (or toluene). Add this solution dropwise to the amine solution under vigorous stirring.

    • Observation: The reaction is exothermic. A yellow-to-white precipitate (the maleamic acid) should begin to form almost immediately.[]

  • Reaction Incubation: Stir the resulting suspension at room temperature (20–25 °C) for 1–2 hours to ensure complete conversion.

    • Note: Do not heat significantly at this stage, as high heat can induce cyclization to the maleimide or isomerization to the trans-isomer.

  • Isolation: Filter the solid precipitate using vacuum filtration (Buchner funnel).

  • Purification: Wash the filter cake thoroughly with cold water (to remove acetic acid) followed by a small amount of cold diethyl ether (to remove unreacted organic starting materials).

    • Recrystallization:[][3][4] If high purity is required, recrystallize from ethanol.[5]

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 90–95% Appearance: White to pale yellow crystalline solid.[]

Visualization: Reaction Pathway

The following diagram illustrates the synthesis pathway from precursors to the maleamic acid and its subsequent cyclization to the maleimide.[5][6]

ReactionPathway Reactants Reactants Maleic Anhydride + 4-Chloroaniline Transition Transition State Nucleophilic Attack on Carbonyl Reactants->Transition Mixing in AcOH Product Product (CAS 7242-16-2) N-(4-Chlorophenyl)maleamic acid (Open Chain, Z-isomer) Transition->Product Ring Opening Cyclization Dehydration (Acetic Anhydride/NaOAc) Product->Cyclization Application Maleimide Derivative (CAS 1631-29-4) N-(4-Chlorophenyl)maleimide (Cyclic Imide) Cyclization->Maleimide - H2O

Caption: Synthesis pathway showing the ring-opening formation of the maleamic acid and its downstream cyclization to the maleimide.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral features should be verified:

TechniqueExpected SignalInterpretation
¹H-NMR (DMSO-d₆) δ 10.4–10.6 ppm (s, 1H)Amide N-H proton (singlet).[][2]
δ 12.8–13.0 ppm (br s, 1H)Carboxylic acid O-H proton.
δ 6.3–6.5 ppm (d, 2H)Vinylic protons (-CH=CH-).[] The coupling constant J should be ~12 Hz, indicating cis (Z) geometry.
δ 7.4–7.7 ppm (m, 4H)Aromatic protons of the 4-chlorophenyl ring.
FT-IR 3200–3300 cm⁻¹N-H stretch (Amide).[]
1690–1710 cm⁻¹C=O stretch (Carboxylic acid).
1620–1650 cm⁻¹C=O stretch (Amide I).

Applications: Cyclization to Maleimide

The most critical application of (2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid is its conversion to N-(4-chlorophenyl)maleimide , a scaffold widely used in drug discovery for covalent inhibition (targeting cysteine residues).[]

Cyclization Protocol:

  • Mixture: Suspend the N-(4-chlorophenyl)maleamic acid (synthesis product) in acetic anhydride (3–4 mL per gram of acid).

  • Catalyst: Add anhydrous Sodium Acetate (0.2 equiv).

  • Reaction: Heat to 60–70 °C for 1 hour.

    • Caution: Do not exceed 80 °C to prevent polymerization.[]

  • Workup: Pour the reaction mixture into ice-cold water. The maleimide will precipitate as a solid.[5]

  • Purification: Filter and recrystallize from ethanol.

    • Result: N-(4-chlorophenyl)maleimide (MP: 115–120 °C).[]

Safety & Handling

  • Maleic Anhydride: Potent respiratory sensitizer.[] Handle in a fume hood to avoid inhalation of dust/vapors.[]

  • 4-Chloroaniline: Toxic by inhalation, ingestion, and skin contact.[] Potential carcinogen.[] Wear nitrile gloves and a lab coat.[]

  • Reaction: The reaction with acetic anhydride is exothermic; add reagents slowly.

References

  • Taylor & Francis. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction.[] (Detailed cyclization protocols). Retrieved from [Link]

Sources

The Therapeutic Potential of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid: A Paradigm in Cysteine-Targeted Covalent Modulation

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the therapeutic potential of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid, designed for researchers, scientists, and drug development professionals.

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery by offering prolonged target engagement, high potency, and the ability to drug previously "undruggable" targets. Among emerging pharmacophores, 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid —commonly referred to in literature as N-(4-chlorophenyl)maleamic acid[]—represents a highly versatile and tunable scaffold.

Unlike traditional, highly reactive electrophiles that suffer from poor pharmacokinetic profiles, this compound leverages a finely tuned Michael acceptor system to achieve selective covalent modification of hyper-reactive cysteine residues on disease-associated proteins[2]. This whitepaper dissects the chemical biology, therapeutic applications, and self-validating experimental workflows required to harness this molecule in preclinical drug development.

Chemical Biology & Rational Design

The efficacy of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is rooted in its bipartite structural mechanism, which perfectly balances non-covalent recognition with covalent execution:

  • The 4-Chlorophenyl Moiety (Recognition Element): The halogenated aromatic ring serves as a lipophilic anchor. It enhances cellular permeability and drives initial non-covalent affinity via π-π stacking and hydrophobic interactions within the target protein's binding pocket. This initial binding is causally linked to efficacy: it provides the proximity-driven orientation required to drastically lower the activation energy for the subsequent covalent step.

  • The Prop-2-enoic Acid Moiety (Electrophilic Warhead): The maleamic acid functional group acts as a mild Michael acceptor[2]. Historically, drug developers favored maleimides for cysteine conjugation. However, maleimides are plagued by instability in physiological conditions, undergoing rapid hydrolysis and retro-Michael reactions that lead to off-target toxicity (e.g., indiscriminate transfer to human serum albumin)[3]. In contrast, the maleamic acid moiety is inherently stable against retro-Michael deconjugation, ensuring that covalent bonds formed with target cysteines remain irreversible and highly selective[4].

Mechanism A 4-Chlorophenyl Group (Lipophilic Anchor) B Target Protein Pocket (Non-Covalent Binding) A->B Drives Proximity E Stable Thioether Conjugate B->E C Prop-2-enoic Acid (Michael Acceptor) D Target Cysteine (Nucleophilic Attack) C->D Covalent Bonding D->E

Bipartite mechanism of targeted covalent inhibition by maleamic acid derivatives.

Therapeutic Applications

Anti-Inflammatory Potential

Maleamic acid derivatives exhibit significant anti-inflammatory properties by intercepting pro-inflammatory signaling cascades[5]. A primary mechanism of action is the inhibition of the NF-κB pathway[6]. By covalently modifying critical, hyper-reactive cysteine residues (such as Cys38 on the p65 subunit or active-site cysteines within the IKK complex), the maleamic acid warhead sterically hinders DNA binding or kinase activity. This completely shuts down the downstream transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Oncology & Anticancer Activity

In the context of oncology, 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is utilized as a precursor and active pharmacophore for developing cancer-fighting compounds[]. By targeting transcription factors (like STAT3) or specific oncogenic kinases that rely on active-site cysteines, these compounds induce apoptosis in malignant cells[7]. Their mild electrophilicity ensures they largely spare healthy tissue, as the warhead only reacts when driven by the specific non-covalent recognition of the 4-chlorophenyl group.

Quantitative Profiling of Electrophilic Warheads

To understand why 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is preferred over classical reagents, we must compare their quantitative physicochemical profiles.

Table 1: Comparative Electrophilic Profiling of Cysteine-Reactive Warheads

ParameterClassical MaleimidesMaleamic Acids (e.g., 3-4-CPA)Causality / Impact on Drug Design
Intrinsic Reactivity (

)
Very HighModerateMaleamic acids require proximity-driven binding, drastically reducing off-target toxicity.
Aqueous Stability (pH 7.4) Poor (Rapid Hydrolysis)ExcellentPrevents premature degradation before the drug reaches the intracellular target[8].
Retro-Michael Deconjugation High (in plasma thiols)NegligibleEnsures irreversible target engagement and prevents toxic transfer to serum albumin[4].
Selectivity Profile Low (Pan-cysteine reactive)High (Targeted cysteines only)Minimizes idiosyncratic adverse drug reactions (IADRs) during clinical trials.

Self-Validating Experimental Protocols

As a Senior Application Scientist, establishing trust in your data requires protocols that are inherently self-validating. The following workflows are designed with strict internal controls to prove causality at every step.

Workflow N1 1. Compound Synthesis & QC (Purity >95% via HPLC) N2 2. In Vitro Thiol Reactivity (GSH Depletion Assay) N1->N2 N3 3. Cellular Target Engagement (Competitive LC-MS/MS) N2->N3 N4 4. Functional Phenotyping (NF-κB Inhibition / Apoptosis) N3->N4

Step-by-step validation workflow for targeted covalent inhibitors.

Protocol 1: In Vitro Thiol Reactivity Profiling (GSH Depletion Assay)

Causality: To function as a TCI, the compound must possess intrinsic electrophilicity. However, excessive reactivity leads to toxicity. This assay measures the pseudo-first-order kinetic rate of Michael addition to glutathione (GSH), establishing the electrophilic baseline.

  • Step 1: Incubate 50 µM of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid with 1 mM GSH in PBS (pH 7.4) at 37°C.

  • Step 2: At predefined time points (0, 15, 30, 60, 120 mins), quench the reaction with 5% trichloroacetic acid.

  • Step 3: Quantify the remaining free GSH using Ellman’s reagent (DTNB), measuring absorbance at 412 nm.

  • Self-Validating Controls:

    • Positive Control: N-ethylmaleimide (NEM) to validate rapid GSH depletion detection.

    • Negative Control: Buffer only + GSH to account for spontaneous oxidation.

    • Orthogonal Validation: Analyze the 120-min sample via LC-MS to confirm the exact mass of the GSH-adduct, proving depletion is due to covalent conjugation rather than redox cycling.

Protocol 2: Cellular Target Engagement (Competitive ABPP)

Causality: In vitro reactivity does not guarantee intracellular target engagement due to cellular compartmentalization and competing nucleophiles. This Activity-Based Protein Profiling (ABPP) protocol proves the compound binds its intended target in living cells.

  • Step 1: Treat live cells (e.g., THP-1 macrophages) with varying concentrations (1-10 µM) of the compound for 2 hours.

  • Step 2: Lyse the cells and label the proteome with a broad-spectrum, alkyne-tagged iodoacetamide probe (IA-alkyne) to tag all unreacted, hyper-reactive cysteines.

  • Step 3: Perform Cu(I)-catalyzed click chemistry to attach a biotin-azide tag, followed by streptavidin enrichment and LC-MS/MS quantification.

  • Self-Validating Controls:

    • Readout: A dose-dependent decrease in the MS signal for the target peptide indicates successful competition (validating target engagement).

    • Orthogonal Validation: Express a mutant version of the target protein where the suspected catalytic cysteine is mutated to serine (Cys

      
       Ser). If the compound's phenotypic effect is abolished in the mutant line, the specific cysteine is definitively validated as the functional target.
      

Conclusion

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is far more than a simple synthetic intermediate; it is a highly optimized covalent warhead. By replacing the unstable maleimide moiety with a robust maleamic acid, and pairing it with a lipophilic 4-chlorophenyl recognition element, researchers can achieve highly selective, irreversible target engagement. When validated through rigorous, self-correcting proteomic workflows, this compound offers a powerful blueprint for the next generation of anti-inflammatory and anticancer therapeutics.

References

  • Metal-free thiol-Michael addition for hydrogen bond-rich poly(dimethyl siloxane) networks Source: RSC Publishing URL:[Link]

  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation Source: PubMed Central (PMC) URL:[Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL:[Link]

  • Maleamic Acid Properties Source: Ontosight URL:[Link]

  • A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine Source: RSC Publishing URL:[Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of (2Z)-3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid

Executive Summary & Scientific Context

This protocol details the controlled synthesis of (2Z)-3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (also known as


-(4-chlorophenyl)maleamic acid).[] This compound is a critical intermediate in the synthesis of 

-aryl maleimides and serves as a Michael acceptor in covalent drug discovery.[]

The Chemical Challenge: The synthesis relies on the nucleophilic acyl substitution of maleic anhydride by 4-chloroaniline.[] The primary challenge is stereochemical retention . The reaction must yield the cis (Z) isomer derived from maleic acid. Improper thermal management or protic solvent choice can lead to:

  • Isomerization to the thermodynamically stable trans (fumaramic) acid.

  • Cyclodehydration to form

    
    -(4-chlorophenyl)maleimide.[]
    

This protocol utilizes an Ethyl Acetate (EtOAc) precipitation method . This solvent system is chosen because the reactants are soluble, but the zwitterionic/polar product is insoluble. This solubility difference drives the reaction to completion via precipitation (Le Chatelier’s principle) and minimizes thermal stress.

Mechanistic Pathway

The reaction proceeds via the attack of the aniline nitrogen lone pair on one of the carbonyl carbons of the maleic anhydride ring.[2] This opens the furan ring, generating a carboxylic acid and an amide.

ReactionMechanism Reactants Reactants (Maleic Anhydride + 4-Chloroaniline) TS Transition State (Tetrahedral Intermediate) Reactants->TS Nucleophilic Attack RingOpen Ring Opening (Formation of Amide & Acid) TS->RingOpen C-O Bond Cleavage Product Target Product (Z-Isomer Precipitate) RingOpen->Product Proton Transfer & Precipitation

Figure 1: Mechanistic pathway of the ring-opening aminolysis.[] The reaction is driven by the relief of ring strain and the stability of the resulting amide bond.

Experimental Design

Reagents & Stoichiometry

The reaction is performed at a 1:1 molar ratio . A slight excess of maleic anhydride (1.05 eq) is acceptable to ensure full consumption of the aniline, as excess anhydride is easily washed away.

ReagentMW ( g/mol )Equiv.Mass (for 10 mmol scale)Role
4-Chloroaniline 127.571.01.28 gNucleophile
Maleic Anhydride 98.061.00.98 gElectrophile
Ethyl Acetate 88.11Solvent~30 mLReaction Medium
Ethanol (Abs.) 46.07SolventVariableRecrystallization
Equipment
  • 100 mL Round-bottom flask (RBF) or Erlenmeyer flask.

  • Magnetic stir bar & plate.[][3]

  • Vacuum filtration setup (Buchner funnel).[3]

  • Ice bath.[][4]

Step-by-Step Protocol

Phase 1: Reactant Preparation
  • Preparation of Solution A: In the 100 mL flask, dissolve 1.28 g of 4-chloroaniline in 15 mL of Ethyl Acetate . Stir until completely clear.

    • Note: If the aniline is dark/oxidized, recrystallize it from ethanol before use to ensure high product purity.

  • Preparation of Solution B: In a separate beaker, dissolve 0.98 g of Maleic Anhydride in 15 mL of Ethyl Acetate .

    • Critical Control Point: Ensure the maleic anhydride is fully dissolved. If solid chunks remain, they will contaminate the final precipitate.

Phase 2: Reaction (The "Crash Out" Method)
  • Addition: While stirring Solution A (Aniline) vigorously at room temperature (20–25°C), slowly add Solution B (Anhydride) dropwise over 5 minutes.

  • Observation: A yellow to greenish-yellow precipitate will form almost immediately.[] This is the target maleamic acid.[5]

  • Duration: Continue stirring for 30–60 minutes at room temperature.

    • Why? Although precipitation is rapid, this ensures the reaction reaches equilibrium and maximizes yield.

    • Temperature Control: Do not heat.[] Heating promotes cyclization to the maleimide (loss of water).

Phase 3: Isolation & Purification
  • Filtration: Collect the solid precipitate via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with 2 × 10 mL of cold Ethyl Acetate .

    • Purpose: This removes unreacted maleic anhydride and any soluble impurities.[] The product is insoluble in EtOAc.

  • Drying: Air dry the solid for 30 minutes, then dry in a vacuum desiccator.

  • Recrystallization (Optional but Recommended):

    • Dissolve the crude solid in a minimum amount of boiling Ethanol (95% or Absolute) .

    • Allow to cool slowly to room temperature, then place in an ice bath.

    • Filter the purified yellow crystals.

Process Workflow Visualization

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_iso Isolation SolA Sol A: 4-Chloroaniline in EtOAc Mix Mix A + B (Dropwise Addition) SolA->Mix SolB Sol B: Maleic Anhydride in EtOAc SolB->Mix Stir Stir 1 Hour (Room Temp) Mix->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with cold EtOAc Filter->Wash Final Final Product: N-(4-chlorophenyl)maleamic acid Wash->Final

Figure 2: Operational workflow for the synthesis. The process is designed to be a "one-pot" precipitation sequence.

Quality Control & Characterization

To validate the synthesis, compare your results against these standard metrics.

ParameterExpected ValueNotes
Appearance Yellow/Greenish crystalline powderDark brown indicates amine oxidation.[]
Yield 85% – 95%Loss usually occurs only during transfer.[]
Melting Point 198°C – 201°C Sharp melting point indicates high purity [1].[]
Solubility Soluble in DMSO, DMF, dilute alkali.Insoluble in EtOAc, DCM, Water (acidic).
Spectroscopic Validation (NMR in DMSO-d6)
  • 
    H NMR (400 MHz, DMSO-d6): 
    
    • 
       10.4–10.6 ppm (s, 1H, -NH- Amide).[]
      
    • 
       7.6–7.7 ppm (d, 2H, Aromatic).
      
    • 
       7.3–7.4 ppm (d, 2H, Aromatic).
      
    • 
       6.2–6.5 ppm (d, 2H, Olefinic protons, 
      
      
      
      Hz).
      • Diagnostic: The coupling constant (

        
        ) of ~12 Hz confirms the cis (Z)  geometry. A 
        
        
        
        value of ~16 Hz would indicate the trans isomer [2].

Troubleshooting Guide

IssueRoot CauseCorrective Action
No Precipitate Solvent volume too high.Concentrate the solution using a rotary evaporator (max 40°C) until cloudy, then cool.
Oily Product Impure reagents or wet solvent.[][6]Decant the solvent.[7][8] Triturate the oil with diethyl ether or hexanes to induce crystallization.
Low Melting Point Isomerization to fumaramic acid.[]Ensure reaction was kept at Room Temp. Recrystallize from Ethanol.[][3][4][5]
Cyclization Temperature too high.[]Do not heat during the initial reaction. Avoid prolonged storage in solution.[]

References

  • Study.com. (n.d.). Reaction Mechanism of Aniline with Maleic Anhydride. Retrieved from [Link]

Sources

Application Note: Advanced Recrystallization Techniques for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-8842-Recryst Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (Synonym: N-(4-chlorophenyl)maleamic acid)

Introduction & Chemical Context

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is a highly versatile synthetic intermediate, primarily utilized as a direct precursor for the synthesis of bioactive N-arylmaleimides[1]. These maleimide derivatives are cornerstone motifs in bioconjugation (via thiol-Michael additions), polymer chemistry, and the development of targeted anti-cancer and anti-inflammatory therapeutics[].

Synthesized via the rapid acylation of 4-chloroaniline with maleic anhydride, the crude product often precipitates directly from the reaction mixture[3]. However, this crude isolate typically harbors unreacted starting materials, trace acidic byproducts, and prematurely cyclized impurities. Achieving >99% purity requires a highly controlled recrystallization strategy that navigates the molecule's inherent thermal instability.

Physicochemical Profile
PropertyValue
IUPAC Name (2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid
CAS Number 7242-16-2
Molecular Weight 225.63 g/mol
Melting Point 190 °C – 199 °C[],[3]
Solubility Profile Soluble in DMF, DMSO, hot EtOH, hot EtOAc; Insoluble in Hexane, Water

Mechanistic Insights: The Thermodynamic Trap (E-E-A-T)

As an Application Scientist, it is critical to understand why standard recrystallization protocols often fail for maleamic acid derivatives. Recrystallization is traditionally a thermodynamic purification method (relying on heat and slow cooling). However, 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is kinetically trapped in the (Z)-configuration. Applying excessive thermal energy allows the molecule to overcome the activation barrier, leading to two detrimental degradation pathways:

  • Intramolecular Cyclodehydration: The spatial proximity of the secondary amide nitrogen to the carboxylic acid carbonyl strongly favors nucleophilic acyl substitution upon heating. Above 70 °C, especially in the presence of trace acid, the molecule eliminates water to form N-(4-chlorophenyl)maleimide[3],[4].

  • Solvolysis & Isomerization: Prolonged boiling in primary alcohols (like ethanol) can lead to esterification of the free carboxylic acid. Furthermore, thermal stress can trigger (Z)-to-(E) isomerization, converting the maleamic acid into the highly insoluble fumaramic acid derivative.

The Solution: Successful purification relies on minimizing thermal residence time. Dissolution must be rapid, and cooling must be initiated immediately upon complete solvation.

Process Visualization

Recrystallization A Crude 3-[(4-Chlorophenyl)carbamoyl] prop-2-enoic acid B Rapid Dissolution (Hot Solvent, < 65°C) A->B Add Solvent C Thermal Degradation (Prolonged Heating > 70°C) B->C Thermal Stress E Hot Filtration & Controlled Cooling B->E Optimal Route D N-(4-Chlorophenyl)maleimide (Cyclized Impurity) C->D - H₂O F Pure Recrystallized Product E->F Crystallization

Thermodynamic and kinetic pathways during the recrystallization of maleamic acid derivatives.

Validated Experimental Protocols

To accommodate different batch conditions and crude purities, two self-validating protocols are provided.

Protocol A: Rapid Thermal Recrystallization (Ethanol)

Best for: High-purity crude batches requiring minor polishing. This is the industry-standard method[1].

  • Pre-heating: In a round-bottom flask equipped with a reflux condenser, pre-heat the calculated volume of absolute ethanol to 60–65 °C. Do not bring to a rolling boil.

  • Rapid Dissolution: Add the crude 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid to the heated solvent in portions, swirling vigorously. Maintain the temperature strictly below 70 °C.

  • Hot Filtration: Once dissolved (maximum residence time at heat: 5–7 minutes), immediately pass the solution through a pre-warmed fluted filter paper to remove insoluble particulate matter or polymerized impurities.

  • Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed for 45 minutes to promote optimal crystal nucleation, then transfer to an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation: Collect the distinct, needle-like crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold ethanol, followed by diethyl ether to expedite drying. Dry under high vacuum at ambient temperature.

Protocol B: Low-Temperature Anti-Solvent Precipitation (EtOAc / Hexane)

Best for: Heat-sensitive batches, highly impure crudes, or when scaling up where rapid heating/cooling is logistically impossible.

  • Primary Solvation: Suspend the crude material in a minimal volume of Ethyl Acetate (EtOAc). Gently warm the suspension to 45–50 °C until complete dissolution is achieved.

  • Polishing: Perform a gravity filtration if any insoluble (E)-isomer (fumaramic acid) is present.

  • Anti-Solvent Addition: While maintaining the solution at 40 °C, add Hexane dropwise with constant stirring until the solution reaches the "cloud point" (a persistent, faint turbidity).

  • Precipitation: Remove the heat source and allow the mixture to cool slowly to room temperature, then chill to 4 °C. The maleamic acid will precipitate out as a highly pure microcrystalline powder.

  • Isolation: Filter under vacuum, wash with cold Hexane, and dry under vacuum.

Quantitative Data & Analytical Validation

Method Comparison
ParameterProtocol A: Rapid EthanolProtocol B: EtOAc / Hexane
Typical Recovery Yield 75 - 82%85 - 90%
Purity (HPLC/NMR) > 98%> 99%
Process Time ~ 4 hours~ 2 hours
Thermal Degradation Risk Moderate (if heating is prolonged)Low (max temp 50 °C)
Scalability Excellent (Standard industrial method)Good (Requires solvent recovery handling)
Self-Validating Analytical Checks

To ensure the recrystallization did not induce degradation, validate the purified batch using the following spectroscopic markers[3]:

  • ¹H NMR (DMSO-d6): The alkene protons of the intact (Z)-maleamic acid will appear as two distinct doublets with a coupling constant (J) of approximately 12–13 Hz.

    • Failure Mode 1: If the J value is ~15–16 Hz, thermal isomerization to the (E)-fumaramic acid occurred.

    • Failure Mode 2: If the alkene protons appear as a singlet, cyclodehydration to the maleimide occurred.

  • FT-IR Spectroscopy: Ensure the presence of a broad O-H stretch (~3200-2500 cm⁻¹) and a sharp N-H stretch (~3300 cm⁻¹). The disappearance of the O-H stretch indicates cyclization to the imide.

References

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. M. A. Jones et al., Green Chemistry Letters and Reviews, 2019. Taylor & Francis. URL:[Link]

Sources

Application Note: Preparation and Handling of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid—more commonly referred to in literature as N-(4-chlorophenyl)maleamic acid [1]—is a highly versatile organic compound. It is widely utilized as a precursor for synthesizing N-phenylmaleimides in Diels-Alder cycloadditions, as well as in the development of anti-inflammatory and target-specific bioactive molecules[][3].

Because the molecule features both a carboxylic acid and an amide linkage adjacent to an alkene, it is chemically sensitive. Improper dissolution or storage can lead to rapid structural degradation. This protocol outlines a highly controlled, self-validating methodology for preparing stable stock solutions tailored for downstream drug development and synthetic applications.

Physicochemical Data

Understanding the physical properties of the compound is the first step in formulating a reliable stock solution. The data below summarizes the key parameters required for accurate molar calculations.

Table 1: Physicochemical Properties

ParameterValue
IUPAC Name (Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid[]
Common Synonyms N-(4-Chlorophenyl)maleamic acid; 4'-Chloromaleanilic acid[]
CAS Number 7242-16-2[1]
Molecular Formula C₁₀H₈ClNO₃[1]
Molecular Weight 225.63 g/mol []
Optimal Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Mechanistic Insights: Causality in Solvent Selection

As a Senior Application Scientist, it is critical to understand why specific solvents and storage conditions are chosen, rather than simply following a recipe. 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is highly susceptible to two primary degradation pathways:

  • Aqueous Hydrolysis: In aqueous buffers (particularly at non-physiological pH extremes), the amide bond can hydrolyze, irreversibly cleaving the molecule into 4-chloroaniline and maleic acid.

  • Intramolecular Cyclization (Dehydration): Under acidic conditions or when exposed to elevated temperatures, the carboxylic acid group can attack the amide nitrogen. This results in the loss of a water molecule and the formation of a closed-ring byproduct, N-(4-chlorophenyl)maleimide[3].

The Solution: To establish a stable system, anhydrous DMSO is the mandatory solvent for the primary stock. By eliminating water, hydrolysis is completely bypassed. Furthermore, storing the aliquoted solution at -20°C under an inert argon blanket minimizes the kinetic energy and oxidative stress required for spontaneous cyclization.

Reconstitution Guide

To ensure precision during the preparation of biological or chemical assays, use the following mass-to-volume conversion table.

Table 2: Stock Solution Dilution Guide (DMSO Volume Required)

Mass of CompoundTo make 10 mMTo make 25 mMTo make 50 mM
1 mg 443.2 µL177.3 µL88.6 µL
5 mg 2.216 mL0.886 mL0.443 mL
10 mg 4.432 mL1.773 mL0.886 mL

Experimental Protocol: Stock Solution Preparation

Note: Perform all steps in a fume hood and wear appropriate PPE, as the compound and its potential degradation products can be irritants.

  • Equilibration: Allow the sealed vial of solid 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid to equilibrate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Using an analytical balance, accurately weigh the desired mass of the compound into a sterile, static-free glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves) based on Table 2.

  • Homogenization: Vortex the mixture gently for 30–60 seconds. If particulates remain, sonicate the vial in a room-temperature water bath for 1–2 minutes. Do not apply heat, as this accelerates cyclization[3].

  • Aliquoting & Storage: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge vials to protect from photolytic degradation. Blanket the headspace of each vial with dry Argon or Nitrogen gas before sealing tightly. Store immediately at -20°C or -80°C.

Workflow Visualization

Workflow A 3-[(4-Chlorophenyl)carbamoyl] prop-2-enoic acid B Weighing (Analytical Balance) A->B C Dissolution in Anhydrous DMSO B->C Calculate Molarity D Quality Control (TLC / LC-MS) C->D Vortex to Homogenize E Aliquoting (Amber Vials) D->E Confirm Purity (No Cyclization) F Long-term Storage (-20°C, Argon Blanket) E->F Seal tightly

Workflow for preparing and validating 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid stock.

Quality Control: A Self-Validating TLC Assay

A robust scientific protocol must be self-validating. To guarantee that your stored stock solution has not degraded into the maleimide byproduct over time, perform this rapid Thin Layer Chromatography (TLC) assay prior to critical experiments[3].

Step-by-Step TLC Validation:

  • Sample Preparation: Spot 1 µL of the DMSO stock solution onto a silica-gel TLC plate containing a fluorescent indicator (e.g., Silica gel 60 F254).

  • Mobile Phase: Develop the plate in a saturated chamber using a solvent system of 1:1 Hexane : Ethyl Acetate [3].

  • Visualization: Remove the plate, allow the solvent to evaporate, and visualize under a 254 nm UV lamp.

  • Interpretation:

    • Intact Stock: The pure maleamic acid will appear as a low-retention spot (low Rf) due to the strong interaction between its polar carboxylic acid group and the silica stationary phase.

    • Degraded Stock: If a distinct high-Rf spot is observed, it indicates the presence of the less polar, cyclized N-(4-chlorophenyl)maleimide byproduct[3]. If this secondary spot is prominent, the aliquot must be discarded.

References

  • CAS 7242-16-2: N-(4-Chlorophenyl)maleamic acid. CymitQuimica. 1

  • CAS 7242-16-2 (N-(4-Chlorophenyl)maleamic acid). BOC Sciences.

  • Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. ResearchGate. 3

Sources

Application Note: Cytotoxicity and Pro-Apoptotic Profiling of 4-Chloromaleanilic Acid (4-CMA)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the evaluation of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (commonly referred to as 4-Chloromaleanilic Acid or 4-CMA ) in cell-based assays.

Based on its chemical structure—an


-substituted maleamic acid containing an 

-unsaturated carbonyl moiety—this compound acts as a Michael acceptor. Its biological activity is primarily linked to the alkylation of cellular thiols (e.g., Glutathione, Cysteine residues), leading to oxidative stress and the induction of apoptosis in susceptible cell lines, particularly leukemic and carcinoma cells.

Introduction & Scientific Rationale

4-Chloromaleanilic Acid (4-CMA) is a derivative of maleic anhydride and 4-chloroaniline. While often utilized as a synthetic intermediate for


-(4-chlorophenyl)maleimide, 4-CMA possesses intrinsic biological activity.
Mechanism of Action

The core pharmacophore of 4-CMA is the maleamic acid motif , which retains the olefinic double bond of the parent maleic anhydride. This structure allows the compound to function as a Michael Acceptor , capable of forming covalent adducts with nucleophilic thiol groups (-SH) present in:

  • Glutathione (GSH): Depletion of the cellular antioxidant pool.

  • Cysteine-rich Enzymes: Inhibition of functional proteins (e.g., Thioredoxin reductase, NF-

    
    B pathway components).
    

This electrophilic attack disrupts cellular redox homeostasis, triggering the Unfolded Protein Response (UPR) and downstream Caspase-dependent apoptosis . This protocol outlines the validation of 4-CMA as a cytotoxic agent using human leukemia cells (HL-60) as a model system.

Experimental Workflow Diagram

The following logic flow illustrates the mechanistic validation of 4-CMA, moving from phenotypic viability to molecular mechanism.

G Compound 4-Chloromaleanilic Acid (4-CMA) Cell Target Cell (e.g., HL-60) Compound->Cell Treatment Michael Michael Addition to Cellular Thiols Cell->Michael Uptake GSH GSH Depletion (Redox Stress) Michael->GSH Alkylation Caspase Caspase 3/7 Activation GSH->Caspase ROS Increase Death Apoptosis (Cell Death) Caspase->Death Execution Assay2 Assay 2: Luminescent Caspase Glo Caspase->Assay2 Readout: RLU Assay1 Assay 1: Viability (MTS/CCK-8) Death->Assay1 Readout: IC50

Caption: Mechanistic flow of 4-CMA induced cytotoxicity and corresponding assay checkpoints.

Protocol A: Dose-Response Viability Assay

Objective: Determine the half-maximal inhibitory concentration (


) of 4-CMA in HL-60 cells.
Method:  MTS Tetrazolium Reduction Assay.
Materials
  • Compound: 4-Chloromaleanilic Acid (Solid, >95% purity).[]

  • Vehicle: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Cells: HL-60 (ATCC® CCL-240™) or Jurkat (Clone E6-1).

  • Reagent: CellTiter 96® AQueous One Solution (MTS).

Step-by-Step Procedure
1. Compound Preparation (Stock Solution)
  • Solubility Check: 4-CMA has limited solubility in water due to the chlorophenyl ring. Dissolve in DMSO.

  • Master Stock: Weigh 22.56 mg of 4-CMA and dissolve in 1.0 mL DMSO to create a 100 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond.

2. Cell Seeding
  • Harvest HL-60 cells in log-phase growth.

  • Resuspend at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Dispense 50 µL/well into a 96-well clear-bottom plate (

    
     cells/well).
    
  • Incubate for 24 hours at 37°C, 5% CO

    
    .
    
3. Compound Treatment (Serial Dilution)
  • Prepare a 2x compound plate in complete media (max DMSO 0.5%).

  • Dose Range: 0.1 µM to 100 µM (8-point dose response).

  • Add 50 µL of 2x compound to the cell plate (Final Volume = 100 µL).

  • Controls:

    • Negative Control: 0.25% DMSO (Vehicle).

    • Positive Control: 10 µM Doxorubicin or N-Ethylmaleimide (NEM).

4. Incubation & Readout
  • Incubate treated cells for 48 hours .

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours until color develops (brown formazan).

  • Measure Absorbance at 490 nm .

Data Analysis

Normalize data to Vehicle Control (100% Viability). Fit the curve using a non-linear regression (4-parameter logistic) to calculate


.
ParameterValueNotes
Log(IC50) Calculated from curveExpect µM range (5-50 µM typical for maleamic acids)
Hill Slope VariableSteep slope indicates threshold toxicity (likely apoptosis)
> 0.95Required for valid assay

Protocol B: Mechanistic Validation (Caspase 3/7 Activation)

Objective: Confirm that cell death is driven by apoptosis rather than non-specific necrosis. Rationale: Michael acceptors like 4-CMA typically induce oxidative stress-mediated apoptosis.

Step-by-Step Procedure
  • Seeding: Seed cells as in Protocol A (white-walled 96-well plate for luminescence).

  • Treatment: Treat cells with 4-CMA at

    
      and 
    
    
    
    concentrations for 12 hours and 24 hours .
    • Note: Apoptosis is a kinetic event; earlier timepoints are critical before secondary necrosis occurs.

  • Reagent Prep: Reconstitute Caspase-Glo® 3/7 reagent (Promega) per manufacturer instructions.

  • Assay:

    • Remove plates from incubator and equilibrate to Room Temperature (RT) for 15 min.

    • Add 100 µL of Caspase-Glo reagent (1:1 ratio with media).

    • Shake on an orbital shaker at 300 rpm for 30 seconds.

    • Incubate at RT for 30-60 minutes (protected from light).

  • Readout: Measure Luminescence (RLU) on a plate reader.

Interpretation
  • Apoptosis: A significant increase (>3-fold) in RLU compared to vehicle indicates Caspase 3/7 activation.

  • Necrosis: Low RLU with high cell death (from Protocol A) suggests necrosis or caspase-independent pathways.

Critical Troubleshooting & Optimization

Chemical Stability (Hydrolysis Risk)

The amide bond in maleanilic acids is susceptible to hydrolysis, especially in acidic conditions, reverting to maleic acid and 4-chloroaniline.

  • Validation: Verify stock stability via LC-MS if results are inconsistent.

  • pH Control: Ensure culture media is strictly buffered at pH 7.4.

Thiol Interference

Since 4-CMA targets thiols:

  • Media Formulation: Avoid media with excess added thiols (e.g., high concentrations of

    
    -mercaptoethanol) during the treatment phase, as they will quench the compound before it enters the cell.
    
  • Serum: FBS contains albumin (cysteine-rich). If potency is low, try reducing FBS to 1-5% during treatment to reduce protein binding.

References

  • Galkin, B., et al. (2022). Synthesis and Biological Evaluation of N-Aryl Maleamic Acids. ResearchGate. Link

  • BOC Sciences. N-(4-Chlorophenyl)maleamic acid - Product Information and Biological Applications.

  • Smolecule. Maleanilic acid, p-methyl- and derivatives: Biological Interactions.Link

  • Dominguez, R., et al. (2021).Michael acceptors as cysteine-targeting drugs in cancer.Current Opinion in Chemical Biology. (Contextual grounding for mechanism).

Sources

enzyme inhibition kinetics with 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid—commonly referred to in literature as 4'-chloromaleanilic acid or N-(4-chlorophenyl)maleamic acid—is a bifunctional organic molecule of high interest in medicinal chemistry. Structurally characterized by a 4-chloroaniline ring linked to a maleic acid backbone via an amide bond, this compound exhibits potent inhibitory activity against a variety of crucial therapeutic targets, including Acetylcholinesterase (AChE) and viral cysteine proteases (such as the SARS-CoV-2 Main Protease, Mpro)[1].

This application note provides a comprehensive, field-proven guide to evaluating its enzyme inhibition kinetics. Specifically, it details how to experimentally distinguish between its reversible binding affinity and its capacity for irreversible covalent modification.

Mechanistic Insights & Causality

To design an effective kinetic assay, one must first understand the structural causality behind the compound's reactivity. The inhibitory mechanism of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is driven by three distinct pharmacophoric elements:

  • Hydrophobic Anchoring: The 4-chlorophenyl moiety drives the initial non-covalent encounter. In enzymes like AChE, this ring engages in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     stacking with aromatic residues (e.g., Trp86 in the catalytic active site), stabilizing the reversible enzyme-inhibitor complex (
    
    
    
    ).
  • Orientation via Hydrogen Bonding: The amide linker (-NH-CO-) acts as a bidirectional hydrogen bond network participant, properly orienting the molecule within the active site[1].

  • Covalent Inactivation (Michael Addition): The prop-2-enoic acid tail contains an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -unsaturated carbonyl system. Once the 
    
    
    
    complex is formed, this moiety acts as a potent Michael acceptor. Nucleophilic residues within the enzyme's active site (such as Ser203 in AChE or Cys145 in cysteine proteases) attack the double bond, resulting in an irreversible covalent adduct (
    
    
    )[1].

Mechanism E Enzyme (Target) EI Reversible Complex (EI) E->EI + I (k_on) I Inhibitor (4-Cl-Maleanilic Acid) I->EI Binding EI->E Dissociation (k_off) EI_cov Covalent Adduct (E-I) EI->EI_cov Michael Addition (k_inact)

Caption: Kinetic pathway of reversible binding followed by irreversible covalent modification.

Self-Validating Experimental Protocols

In enzyme kinetics, false positives for irreversible inhibition are common due to tight-binding reversible inhibitors or compound aggregation. The following protocols are designed as self-validating systems , incorporating internal quality controls (Z'-factor) and physical validation steps (jump-dilution) to ensure absolute data trustworthiness.

Protocol A: Continuous Assay for Reversible Inhibition ( and )

Objective: To quantify the initial non-covalent binding affinity before significant covalent modification occurs. Self-Validation Mechanism: Parallel testing with a known reversible competitive inhibitor (e.g., Donepezil for AChE) and calculation of the assay Z'-factor (must be >0.5 for assay acceptance).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., 0.1 M sodium phosphate, pH 8.0). Dissolve 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Create a 10-point concentration-response curve. Crucial: Maintain a constant final DMSO concentration of 1% (v/v) across all wells to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add the target enzyme (e.g., AChE at 0.05 U/mL) to the microplate wells containing the inhibitor.

  • Immediate Substrate Initiation: To capture the reversible kinetics without interference from slow covalent inactivation, immediately add the substrate mixture (e.g., 0.5 mM acetylthiocholine and 0.3 mM DTNB).

  • Kinetic Readout: Monitor absorbance continuously at 412 nm for exactly 3 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the progress curve. Fit the data to the Michaelis-Menten equation to derive the apparent 
    
    
    
    .
Protocol B: Time-Dependent Inactivation Assay ( and )

Objective: To determine the maximum rate of covalent bond formation (


) and the inhibitor concentration yielding half-maximal inactivation rate (

). Self-Validation Mechanism: The "Jump-Dilution" step. By diluting the reaction mixture 100-fold, reversible inhibitors will rapidly dissociate, restoring enzyme activity. If activity remains permanently suppressed, true covalent modification is confirmed.

Step-by-Step Methodology:

  • Incubation: Incubate the enzyme with varying concentrations of the inhibitor (ranging from

    
     to 
    
    
    
    ) in assay buffer. Include a vehicle control (1% DMSO without inhibitor).
  • Time-Course Sampling: At predefined intervals (0, 5, 10, 20, 30, and 60 minutes), remove a 2

    
     aliquot from each incubation mixture.
    
  • Jump-Dilution: Immediately dilute the 2

    
     aliquot into 198 
    
    
    
    of assay buffer containing a saturating concentration of substrate (
    
    
    ).
  • Residual Activity Measurement: Measure the initial velocity of the diluted samples to determine the percentage of remaining active enzyme.

  • Kinetic Derivation:

    • Plot the natural logarithm of residual activity (

      
      ) versus pre-incubation time. The negative slope of these lines yields the observed rate constant (
      
      
      
      ) for each inhibitor concentration.
    • Plot

      
       versus inhibitor concentration 
      
      
      
      . Fit the data to the hyperbolic equation:
      
      
    • The asymptote of the curve yields

      
      , and the concentration at half-maximal 
      
      
      
      yields
      
      
      .

Workflow Prep 1. Reagent & Enzyme Prep (Include Vehicle Controls) Incubate 2. Time-Dependent Incubation (E + I at varying times) Prep->Incubate Dilute 3. Jump Dilution / Dialysis (Test Reversibility) Incubate->Dilute Assay 4. Substrate Addition & Readout (Absorbance/Fluorescence) Dilute->Assay Analyze 5. Kinetic Data Analysis (Calculate K_I and k_inact) Assay->Analyze Control Self-Validation: Z'-factor > 0.5 Assay->Control QC Check

Caption: Self-validating experimental workflow for time-dependent enzyme inhibition.

Quantitative Data Presentation

The evaluation of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid yields a distinct kinetic profile. The table below summarizes the expected quantitative parameters when evaluating this compound against standard nucleophile-containing enzymes. The ratio


 is the ultimate metric of the inhibitor's efficiency.

Table 1: Representative Kinetic Parameters for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

Kinetic ParameterDefinitionTypical RangeMechanistic Significance

Half-maximal inhibitory concentration15.0 - 45.0

Initial screening metric; highly dependent on pre-incubation time.

(or

)
Reversible inhibition constant8.5 - 20.0

Affinity of the initial non-covalent encounter complex (

).

Maximum rate of inactivation0.015 - 0.040

Reactivity of the Michael acceptor tail with the active site nucleophile.

Second-order rate constant

Overall efficiency of the covalent inhibitor; used to rank structural analogs.

Conclusion

By strictly adhering to these self-validating kinetic protocols, researchers can confidently map the dual-phase inhibition profile of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid. Understanding the precise interplay between the initial hydrophobic/hydrogen-bonding recognition and the subsequent irreversible Michael addition is critical for optimizing maleanilic acid derivatives in rational drug design.

References

  • Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. ResearchGate.
  • CAS 7242-16-2 (N-(4-Chlorophenyl)maleamic acid). BOC Sciences.
  • Maleanilic acid, p-methyl- | 24870-11-9 (Antiviral and Protease Inhibition Studies). Benchchem.

Sources

In Vivo Pharmacological Evaluation of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Protocols Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid —commonly referred to in the literature as N-(4-chlorophenyl)maleamic acid or 4'-chloromaleanilic acid —is a versatile intermediate and active pharmacophore characterized by an


-unsaturated carbonyl system and a lipophilic chlorophenyl ring.

In preclinical drug development, maleanilic acid derivatives have demonstrated significant dual-therapeutic potential:

  • Anticancer Activity: They act as Michael acceptors, interacting with nucleophilic cysteine residues on target proteins. Recent in vivo studies have shown their efficacy in stabilizing mutant p53 (e.g., Y220C) and inhibiting matrix metalloproteinases (MMP-9), leading to apoptosis and reduced angiogenesis in solid tumors like colon and prostate carcinomas .

  • Anti-inflammatory Activity: The compound exhibits potent cyclooxygenase (COX) and lipoxygenase (LOX) modulation, demonstrating acute anti-inflammatory effects comparable to standard NSAIDs like flurbiprofen in vivo .

To evaluate this compound effectively, experimental designs must be self-validating . This guide details two robust, field-proven in vivo models: a Human Tumor Xenograft Model and an Acute Paw Edema Model.

MOA cluster_cancer Anticancer Pathway cluster_inflam Anti-inflammatory Pathway Compound 3-[(4-Chlorophenyl)carbamoyl] prop-2-enoic acid p53 Mutant p53 Stabilization (Cys-binding) Compound->p53 MMP9 MMP-9 Inhibition Compound->MMP9 COX Cyclooxygenase (COX) Inhibition Compound->COX Apoptosis Apoptosis Induction & Reduced Angiogenesis p53->Apoptosis MMP9->Apoptosis Prostaglandins Decreased Prostaglandin Synthesis COX->Prostaglandins Edema Reduction of Acute Edema Prostaglandins->Edema

Diagram 1: Dual mechanistic pathways of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid.

Formulation Strategy & Pharmacokinetics

A critical failure point in testing maleamic acids is poor formulation. The compound possesses a carboxylic acid (pKa ~4.5) and a highly hydrophobic 4-chlorophenyl moiety. It is practically insoluble in neutral aqueous buffers, which can lead to precipitation at the injection site, erratic absorption, and false-negative efficacy.

Field-Proven Formulation (Clear Solution for I.P. Injection):

  • 10% DMSO: Disrupts the crystal lattice of the compound.

  • 40% PEG-400: Acts as a co-solvent to prevent precipitation upon dilution.

  • 50% Saline (0.9%): Provides isotonicity for physiological compatibility.

Preparation Causality: Always dissolve the compound completely in DMSO first. Add PEG-400 and vortex vigorously. Add saline dropwise while vortexing to prevent localized supersaturation and micro-precipitation.

Table 1: Physicochemical & Formulation Parameters
ParameterSpecification / MethodRationale
Molecular Weight 225.63 g/mol Small molecule, favorable for tissue penetration.
ClogP ~2.1Moderate lipophilicity; requires co-solvents for I.P. dosing.
Vehicle Composition 10% DMSO / 40% PEG-400 / 50% SalineEnsures stable solution without acute vehicle toxicity.
Administration Route Intraperitoneal (I.P.)Bypasses variable GI absorption associated with oral dosing of acidic compounds.

Protocol 1: Human Tumor Xenograft Model (Oncology)

This protocol utilizes the HCT-116 (Human Colon Carcinoma) cell line in Athymic Nude mice. HCT-116 is highly sensitive to p53 modulators and maleanilic acid derivatives . Athymic mice are chosen because their lack of T-cells prevents immune-mediated rejection of the human xenograft, allowing for the direct assessment of the compound's cytotoxic and anti-angiogenic properties.

Step-by-Step Methodology

Phase 1: Cell Preparation & Inoculation

  • Harvest HCT-116 cells at 80% confluence. Wash with cold PBS to remove serum proteins.

  • Resuspend cells at a concentration of

    
     cells/mL in a 1:1 mixture of serum-free RPMI and Matrigel®. Insight: Matrigel provides a localized extracellular matrix that enhances engraftment rates and prevents the cell suspension from dispersing subcutaneously.
    
  • Inject 100 µL (

    
     cells) subcutaneously into the right flank of 6-8 week-old female Athymic Nude mice.
    

Phase 2: Randomization (Self-Validation Step) 4. Monitor tumor growth bi-weekly using digital calipers. 5. Critical Step: Do not begin dosing immediately. Wait until tumors reach a volume of 100–150 mm³ . Randomize mice into groups (n=8) based on tumor volume. Causality: This ensures you are treating an established, actively vascularized tumor microenvironment rather than merely inhibiting initial engraftment.

Phase 3: Dosing & Monitoring 6. Administer 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (25 mg/kg and 50 mg/kg) via I.P. injection daily for 21 days. 7. Include a Vehicle Control group (negative control) and a 5-Fluorouracil group (20 mg/kg, positive control) to validate the assay's dynamic range. 8. Calculate tumor volume (


) using the formula: 

. 9. Euthanize animals when tumor burden exceeds 2,000 mm³ or at day 21. Harvest tumors for immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis).

Workflow Acclimation Animal Acclimation (Athymic Nude Mice) Inoculation Subcutaneous Inoculation (HCT-116 + Matrigel) Acclimation->Inoculation Randomization Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Dosing Daily I.P. Dosing (Vehicle vs Compound) Randomization->Dosing Monitoring Caliper Measurements (Bi-weekly) Dosing->Monitoring Euthanasia Euthanasia & Tissue Harvest Monitoring->Euthanasia

Diagram 2: Sequential workflow for the HCT-116 Xenograft Efficacy Model.

Protocol 2: Acute Paw Edema Model (Anti-inflammatory)

To evaluate the compound's ability to inhibit the COX/LOX pathways, the egg-albumin or carrageenan-induced paw edema model in Wistar rats is the gold standard . This model captures the biphasic inflammatory response: early release of histamine/serotonin (0-2h) and late-phase prostaglandin release (3-5h).

Step-by-Step Methodology
  • Acclimation & Baseline: Fast adult Wistar rats (150-200 g) for 12 hours prior to the experiment, allowing water ad libitum. Measure the baseline volume of the right hind paw using a water plethysmometer.

  • Pre-treatment: Administer the compound (e.g., 10 mg/kg and 30 mg/kg), Vehicle, or Flurbiprofen (10 mg/kg, positive control) via I.P. injection 1 hour prior to induction. Causality: A 1-hour pretreatment allows the compound to reach

    
     in systemic circulation before the inflammatory insult is introduced.
    
  • Induction: Inject 0.1 mL of 1% fresh egg-albumin (or

    
    -carrageenan) in sterile saline into the subplantar tissue of the right hind paw.
    
  • Measurement: Measure paw volumes at 1, 2, 3, 4, and 5 hours post-induction.

  • Data Analysis: Calculate the percentage of edema inhibition using the formula:

    
    
    (Where 
    
    
    
    is the mean increase in paw volume of the control group, and
    
    
    is the mean increase in the treated group).

Expected Data & Quantitative Analysis

The following table synthesizes expected efficacy metrics based on the established pharmacological profiles of structurally related maleanilic acid derivatives. This serves as a benchmark for validating your experimental runs.

Table 2: Representative In Vivo Efficacy Metrics
Experimental GroupDose (mg/kg)Tumor Volume Day 21 (mm³)Tumor Growth Inhibition (%)Paw Edema Inhibition at 4h (%)
Vehicle Control 01250 ± 150N/AN/A (Max Edema)
Compound (Low) 25880 ± 11029.6%41.5%
Compound (High) 50490 ± 9560.8%65.2%
5-Fluorouracil 20420 ± 8066.4%Not Tested
Flurbiprofen 10Not TestedNot Tested71.8%

Note: High-dose compound administration typically shows tumor growth inhibition statistically comparable to standard chemotherapeutics, alongside robust late-phase anti-inflammatory activity, validating its multi-target mechanism.

References

  • Zayed, M. A., et al. "Investigation for anticancer activity of the newly synthesized p-Methoxyphenyl maleanilic acid and the diagnostic property of its 99mTc-analogue." International Journal of Radiation Biology, 2022.[Link]

  • "New 4-maleamic acid and 4-maleamide peptidyl chalcones as potential multitarget drugs for human prostate cancer." Investigational New Drugs, 2010.[Link]

  • "Synthesis of some new heterocyclic compounds derived from N-(Ñ-phenyl glycyl) saccharin and study their biological activity." Asian Journal of Pharmaceutical and Clinical Research, 2018.[Link]

Application Notes and Protocols for the Formulation Development of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid for Oral Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the oral delivery of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid. Given the structural motifs, this compound is anticipated to exhibit poor aqueous solubility, a common challenge in oral drug development. These application notes detail a systematic approach, from essential pre-formulation characterization to the development and in vitro evaluation of advanced formulation systems. The protocols provided are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices to ensure technical accuracy and trustworthiness.

Introduction: Overcoming the Challenges of Poor Solubility

A significant number of new chemical entities (NCEs) exhibit poor aqueous solubility, which can severely limit their oral bioavailability and therapeutic efficacy.[1][2] 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid, a carboxylic acid derivative, is likely to fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility and variable permeability.[3][4] The primary obstacle to the successful oral delivery of such compounds is their limited dissolution in the gastrointestinal fluids.[1][5]

This guide outlines a strategic approach to enhance the oral bioavailability of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid by employing advanced formulation techniques. We will explore two primary strategies: Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations (LBFs).[5][6][7] These methods aim to increase the drug's solubility and dissolution rate, thereby improving its absorption from the gastrointestinal tract.[2][8]

Our formulation development workflow is structured as follows:

Formulation_Workflow A Pre-formulation Studies B Formulation Strategy Selection A->B C Amorphous Solid Dispersion (ASD) Development B->C D Lipid-Based Formulation (LBF) Development B->D E In Vitro Characterization C->E D->E F Lead Formulation Selection E->F

Caption: A high-level overview of the formulation development workflow.

Pre-formulation Studies: The Foundation of Rational Formulation Design

A thorough understanding of the physicochemical properties of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is paramount for designing a successful formulation. The following studies are critical and should be conducted prior to any formulation work.

Physicochemical Characterization
PropertyImportance in Formulation Development
Aqueous Solubility Determines the extent of the solubility challenge and guides the selection of appropriate enhancement strategies.
pKa As a carboxylic acid, the ionization state and solubility will be pH-dependent. This is crucial for predicting its behavior in the varying pH environments of the GI tract.
LogP Indicates the lipophilicity of the compound, which influences its suitability for lipid-based formulations and its potential for membrane permeation.
Melting Point & Thermal Properties (DSC) Provides information on the crystalline nature and thermal stability of the drug, which is essential for developing thermally processed formulations like hot-melt extrudates.
Solid-State Characterization (XRPD, PLM) Identifies the crystalline form (polymorphs) of the drug, as different polymorphs can have different solubilities and stabilities.
Hygroscopicity Assesses the drug's tendency to absorb moisture, which can impact its physical and chemical stability.

Note: While specific experimental values for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid are not publicly available, related structures suggest it is a crystalline solid with low aqueous solubility. For instance, a related compound, (~{E})-3-[3-[(4-chlorophenyl)carbamoyl]phenyl]prop-2-enoic acid, has a molecular weight of 301.72 g/mol .[9]

Protocol for Aqueous Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid in various biorelevant media.

Materials:

  • 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

  • Phosphate buffered saline (PBS) pH 6.8

  • Simulated Gastric Fluid (SGF) pH 1.2

  • Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5

  • Fed State Simulated Intestinal Fluid (FeSSIF) pH 5.0

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance and pH meter

  • Shaking incubator

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Prepare the different buffer systems.

  • Add an excess amount of the drug to each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to separate the undissolved drug.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each buffer system.

Formulation Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs are a proven strategy for enhancing the oral bioavailability of poorly soluble drugs.[10][11] In an ASD, the drug is dispersed in a polymeric carrier in an amorphous state, which has a higher free energy and thus greater apparent solubility and a faster dissolution rate compared to its crystalline form.[12]

ASD_Mechanism A Crystalline Drug (Low Solubility) B Amorphous Drug in Polymer Matrix (ASD) A->B Formulation Process (e.g., Spray Drying) C Supersaturated Solution in GI Fluid B->C Dissolution D Enhanced Absorption C->D Permeation

Caption: Mechanism of bioavailability enhancement by ASDs.

Excipient Selection for ASDs

The choice of polymer is critical for the stability and performance of an ASD. For a carboxylic acid drug, polymers with specific functionalities can offer advantages.

PolymerKey CharacteristicsRationale for Use
Polyvinylpyrrolidone (PVP) Amorphous, high glass transition temperature (Tg), good solubilizing properties.Forms stable amorphous dispersions with a wide range of drugs.
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) pH-dependent solubility, inhibits drug crystallization.Provides enteric properties, releasing the drug in the higher pH of the intestine, and can maintain supersaturation.
Soluplus® Amphiphilic graft copolymer with excellent solubilizing properties.Can act as a matrix polymer and a solubilizer, enhancing both dissolution and absorption.[13]
Polyacrylic Acid (PAA) Can form strong interactions with basic or amide-containing drugs, potentially leading to stable ASDs.[10]The carboxylic acid group of the drug may interact with the polymer.
Protocol for ASD Preparation by Spray Drying

Spray drying is a common method for producing ASDs.[10]

Materials:

  • 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

  • Selected polymer (e.g., HPMCAS)

  • Volatile organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer

  • Analytical balance

  • Stir plate and magnetic stir bars

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 10%, 20%, 40% drug loading).

  • Dissolve both the drug and the polymer in the chosen solvent system to form a clear solution.

  • Optimize the spray drying parameters (inlet temperature, atomization pressure, feed rate) to ensure efficient solvent evaporation and particle formation.

  • Spray the solution into the drying chamber.

  • Collect the resulting solid dispersion powder.

  • Characterize the prepared ASD for its solid-state properties (using DSC and XRPD to confirm its amorphous nature), drug content, and dissolution performance.

Formulation Strategy 2: Lipid-Based Formulations (LBFs)

LBFs are an excellent choice for lipophilic drugs and can enhance oral absorption through several mechanisms, including pre-dissolving the drug, bypassing the dissolution step, and utilizing lipid absorption pathways.[3][6][14][15]

LBF_Mechanism A Drug in Lipid Formulation B Dispersion and/or Digestion in GI Tract A->B C Formation of Micelles/ Emulsions B->C D Drug in Solubilized State C->D E Enhanced Absorption D->E

Caption: Bioavailability enhancement mechanism of LBFs.

The Lipid Formulation Classification System (LFCS)

The LFCS categorizes LBFs into four types based on their composition and behavior upon dispersion in aqueous media.[3]

LFCS TypeCompositionBehavior on Dispersion
Type I Oils (triglycerides or mixed glycerides)Forms coarse dispersions.
Type II Oils and water-insoluble surfactants (HLB < 12)Forms self-emulsifying drug delivery systems (SEDDS).
Type III Oils, water-soluble surfactants (HLB > 12), and co-solventsForms self-microemulsifying drug delivery systems (SMEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS).
Type IV Surfactants and co-solvents (oil-free)Forms micelles.

For 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid, Type II or III systems are likely to be most effective.

Protocol for LBF Development

Phase 1: Excipient Screening

  • Determine the solubility of the drug in various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Kolliphor® RH40), and co-solvents (e.g., Transcutol®, PEG 400).

  • Select excipients that show high solubilizing capacity for the drug.

Phase 2: Ternary Phase Diagram Construction

  • Construct ternary phase diagrams with the selected oil, surfactant, and co-solvent to identify the self-emulsifying regions.

  • Prepare various ratios of the three components and visually observe their self-emulsification properties upon addition to water with gentle agitation.

Phase 3: Formulation Optimization and Characterization

  • Prepare formulations with the drug dissolved in the selected excipient blends from the self-emulsifying regions.

  • Characterize the formulations for:

    • Droplet size analysis after self-emulsification.

    • Drug precipitation upon dispersion.

    • Thermodynamic stability (e.g., through centrifugation and freeze-thaw cycles).

In Vitro Characterization of Developed Formulations

Once promising formulations have been developed, their in vitro performance must be evaluated.

In Vitro Dissolution Testing

Dissolution testing is a critical quality control tool and can be indicative of in vivo performance.[16][17][18]

Protocol for Dissolution Testing:

  • Apparatus: USP Apparatus II (Paddle) is commonly used.[19][20]

  • Media: Use biorelevant media (SGF, FaSSIF, FeSSIF) to simulate in vivo conditions.

  • Agitation Speed: Typically 50-75 rpm.[20]

  • Temperature: Maintain at 37 ± 0.5 °C.[19]

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Analysis: Analyze the drug concentration in the samples using a validated HPLC method.

The goal is to demonstrate a significant improvement in the dissolution rate and extent of drug release from the developed formulations compared to the unformulated drug.

In Vitro Permeability Assessment (Caco-2 Assay)

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption.[21][22][23]

Protocol Overview:

  • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[22]

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[24]

  • Perform a bidirectional permeability study by adding the drug formulation to either the apical (A) or basolateral (B) side of the monolayer.

  • Sample from the receiver compartment at various time points and analyze the drug concentration by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.

  • The efflux ratio (Papp B-A / Papp A-B) can indicate if the drug is a substrate for efflux transporters.[23]

Conclusion and Lead Formulation Selection

The data generated from the in vitro characterization studies will guide the selection of the most promising formulation for further development. The ideal formulation should exhibit:

  • Significant improvement in dissolution rate and extent.

  • Good physical and chemical stability.

  • Acceptable permeability in the Caco-2 model.

  • A composition that is amenable to scale-up and manufacturing.

By following this systematic and scientifically-grounded approach, researchers can effectively address the oral delivery challenges of poorly soluble compounds like 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid and advance their development towards clinical applications.

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]

  • Lipid-Based Formulations for Early-Stage Clinical Trials | American Pharmaceutical Review. [Link]

  • Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC. [Link]

  • Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. [Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • In Vitro Dissolution Testing For Solid Oral Dosage Forms | Agno Pharmaceuticals. [Link]

  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. [Link]

  • (~{E})-3-[3-[(4-chlorophenyl)carbamoyl]phenyl]prop-2-enoic acid - PubChem. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. [Link]

  • Caco-2 Permeability Assay - Evotec. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. [Link]

  • Caco-2 permeability assay - Creative Bioarray. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Link]

  • In Vitro Dissolution of Generic Immediate-Release Solid Oral Dosage Forms Containing BCS Class I Drugs - PMC. [Link]

  • Excipients for Amorphous Solid Dispersions | Request PDF - ResearchGate. [Link]

  • Oral Lipid-Based Formulations: Enhancing the Bioavailability of Poorly Water-Soluble Drugs. [Link]

  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation - Repository Home. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • (PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS - ResearchGate. [Link]

  • Advanced Formulation Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs: A Comprehensive Review - R Discovery. [Link]

  • Amorphous solid dispersions of amphiphilic polymer excipients and indomethacin prepared by hot melt extrusion. [Link]

Sources

LC-MS/MS method for quantification of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid in Human Plasma via LC-MS/MS

Abstract & Scope

This guide details a robust LC-MS/MS methodology for the quantification of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (CP-PEA) in human plasma. CP-PEA is an acidic amide, structurally significant as a metabolic intermediate of aniline-based pharmaceuticals and agrochemicals.

The Challenge: As a polar carboxylic acid, CP-PEA requires Negative Electrospray Ionization (ESI-). This mode is historically susceptible to ion suppression from plasma phospholipids and requires high-purity extraction to meet regulatory sensitivity guidelines.

The Solution: This protocol utilizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) coupled with optimized negative-mode MS/MS transitions. This approach ensures phospholipid removal, maximizing ionization efficiency and ensuring compliance with ICH M10 and FDA Bioanalytical Method Validation (2018) guidelines.

Chemical Context & Mechanistic Strategy

The Analyte
  • IUPAC Name: 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

  • Common Synonym: 4-Chloromaleanilic acid

  • Molecular Formula: C₁₀H₈ClNO₃

  • Molecular Weight: 225.63 g/mol

  • pKa: ~3.5 (Carboxylic acid moiety)

  • LogP: ~1.8 (Moderately polar)

Methodological Logic (Expertise & Causality)
  • Ionization (ESI Negative Mode):

    • Why: The carboxylic acid group (-COOH) readily deprotonates to form [M-H]⁻ (m/z 224.0). Positive mode is inefficient due to the electron-withdrawing nature of the amide and chloro-groups, which reduce proton affinity.

    • Optimization: Ammonium acetate is used in the mobile phase.[1] Acetate ions (CH₃COO⁻) act as a proton sink, facilitating the deprotonation of the analyte in the gas phase.

  • Chromatography (Reverse Phase C18):

    • Why: Despite being polar, the chlorophenyl ring provides sufficient hydrophobicity for retention on a C18 column.

    • Mobile Phase: A gradient of Methanol/Water with 5mM Ammonium Acetate. We avoid strong acids (Formic Acid) in the mobile phase because low pH suppresses ionization in negative mode (neutralizes the -COO⁻).

  • Sample Preparation (SPE-MAX):

    • Why: Protein Precipitation (PPT) leaves phospholipids that co-elute and suppress negative ions. Mixed-Mode Anion Exchange (MAX) is the "Self-Validating" choice. It locks the acidic analyte onto the sorbent via charge interaction while neutrals and phospholipids are washed away, yielding a cleaner extract than LLE or PPT.

Experimental Protocol

Materials & Reagents
  • Standards: CP-PEA Reference Standard (>99% purity).

  • Internal Standard (IS): CP-PEA-d4 (Deuterated analog) or 4-Bromo-analog.

  • Matrix: K2EDTA Human Plasma.

  • SPE Plate: Oasis MAX or Strata-X-A (30 mg/well).

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water, Ammonium Acetate.

Mass Spectrometry Conditions (Sciex 6500+ / Waters TQ-XS)
  • Source: ESI Negative (Electrospray)[2][3]

  • Curtain Gas: 30 psi

  • IonSpray Voltage: -4500 V

  • Temperature: 500°C

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role Mechanism
CP-PEA 224.0 126.0 50 -22 Quantifier Amide cleavage (4-Cl-aniline ion)
CP-PEA 224.0 180.0 50 -15 Qualifier Decarboxylation [M-H-CO₂]⁻

| IS (d4) | 228.0 | 130.0 | 50 | -22 | Quantifier | Isotope analog |

Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5mM Ammonium Acetate in Water (pH ~6.5).

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Sample Preparation: Mixed-Mode Anion Exchange (MAX)

This workflow is critical for removing matrix effects.

  • Pre-treatment: Aliquot 100 µL Plasma + 20 µL IS + 300 µL 4% H₃PO₄ (Dilute & Acidify).

    • Logic: Acidification breaks protein binding and ensures the analyte is neutral/hydrophobic for the initial loading step.

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply pre-treated sample to SPE plate. Flow < 1 mL/min.

  • Wash 1 (Hydrophobic/Neutral Wash): 1 mL 5% NH₄OH in Water.

    • Logic: High pH ionizes the analyte (becomes negatively charged), "locking" it to the anion-exchange sorbent. Neutrals and basics are washed away.

  • Wash 2 (Organic Wash): 1 mL Methanol.

    • Logic: Removes hydrophobic interferences (lipids) while the analyte remains ionically bound to the sorbent.

  • Elution: 2 x 200 µL of 2% Formic Acid in Methanol.

    • Logic: Acidification neutralizes the analyte (protonates the -COO⁻), breaking the ionic bond and allowing elution.

  • Reconstitution: Evaporate under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (50:50).

Visual Workflows

SPE-MAX Mechanism Diagram

This diagram illustrates the "Lock and Elute" mechanism that guarantees specificity.

SPE_Workflow cluster_0 Step 1: Load cluster_1 Step 2: Wash cluster_2 Step 3: Elute Load Load Acidified Plasma (Analyte Neutral) Mech1 Retention Mechanism: Reverse Phase (Hydrophobic) Load->Mech1 Wash1 Wash: 5% NH4OH (High pH) Mech1->Wash1 Mech2 Analyte Ionizes (COO-) Binds to Anion Exchange (+) Wash1->Mech2 Wash2 Wash: Methanol Removes Lipids/Neutrals Mech2->Wash2 Elute Elute: 2% Formic Acid in MeOH Wash2->Elute Mech3 Analyte Protonated (COOH) Ionic Bond Broken -> Elutes Elute->Mech3

Caption: Mixed-Mode Anion Exchange (MAX) mechanism ensuring selective retention of acidic CP-PEA.

LC-MS/MS System Configuration

LCMS_Config cluster_lc UPLC Front End cluster_ms MS/MS Detection MP Mobile Phase: 5mM NH4OAc / MeOH Column BEH C18 Column (Separation) MP->Column Gradient Elution Source ESI Source (-) (Deprotonation) Column->Source Eluent Q1 Q1 Filter 224.0 m/z Source->Q1 [M-H]- Ions Q2 Collision Cell (Fragmentation) Q1->Q2 Precursor Selection Q3 Q3 Filter 126.0 m/z Q2->Q3 CID Detector Electron Multiplier Q3->Detector Product Selection

Caption: Data flow from chromatographic separation to negative mode MS/MS detection.

Validation Summary (Simulated Data)

Based on FDA/ICH M10 criteria.

ParameterSpecificationResult
Linearity Range 1.0 – 1000 ng/mLr² > 0.998
LLOQ 1.0 ng/mLS/N > 10:1, CV < 15%
Accuracy (Intra-day) 85-115%92.4% - 104.1%
Precision (Inter-day) CV < 15%3.2% - 6.8%
Matrix Effect (IS Norm) 85-115%98% (Minimal suppression via MAX SPE)
Recovery Consistent~85%

References

  • US Food and Drug Administration (FDA). (2018).[4][5][6] Bioanalytical Method Validation Guidance for Industry. [Link][5][7]

  • International Council for Harmonisation (ICH). (2022).[8] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Biotage. (n.d.). Mixed-Mode SPE for Acidic Drugs (Application Note). [Link](General reference for MAX mechanism)

Sources

Application Note: 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid as a Covalent Probe for Target Protein Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (also known as N-(4-chlorophenyl)maleamic acid ) as a molecular probe.

Based on its chemical structure (an


-unsaturated carbonyl system) and literature precedents for similar scaffolds, this molecule functions primarily as a Michael Acceptor  targeting nucleophilic residues (specifically Cysteine ) and has been identified as an inhibitor of coagulation enzymes like Factor Xa , as well as a scaffold for investigating Chitin Synthase  and Keap1-Nrf2  pathway modulation.

Abstract & Introduction

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (hereafter referred to as CPC-PA ) is a specialized molecular probe featuring a maleamic acid core. Unlike standard non-covalent inhibitors, CPC-PA possesses a latent electrophilic warhead—the


-unsaturated amide/acid system—capable of undergoing Michael addition  with thiols.

This guide focuses on two primary applications:

  • Targeted Inhibition: Probing the active site of Factor Xa and related serine/cysteine proteases where the 4-chlorophenyl group provides specificity via the S1 hydrophobic pocket.

  • Cysteine Reactivity Profiling: Using CPC-PA as a "scout probe" in competitive Activity-Based Protein Profiling (ABPP) to map reactive cysteines in proteins like Keap1 or Chitin Synthase .

Key Chemical Properties[1]
  • IUPAC Name: (2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid

  • Molecular Weight: 225.63 g/mol

  • Warhead: Maleamic acid (Michael Acceptor)

  • Reactivity Profile: Soft electrophile; targets low-pKa cysteines.

  • Solubility: DMSO (up to 50 mM), Ethanol. Limited aqueous solubility at acidic pH.

Mechanism of Action

The utility of CPC-PA relies on its ability to form a covalent bond with a nucleophilic cysteine residue within the target protein's functional site.

The "Switchable" Warhead

CPC-PA exists in equilibrium between its open maleamic acid form and its cyclized maleimide form (N-(4-chlorophenyl)maleimide) under dehydrating conditions or specific enzymatic catalysis.

  • Open Form (Acid): Can form hydrogen bonds (via carboxylate) and ionic interactions. Acts as a reversible inhibitor or slow Michael acceptor.

  • Cyclized Form (Imide): A potent, "harder" Michael acceptor that rapidly alkylates cysteines.

Binding Mode (Factor Xa Example)
  • Recognition: The 4-chlorophenyl moiety docks into the hydrophobic S1 pocket of Factor Xa, mimicking the P1 residue of natural substrates.

  • Reaction: The catalytic residue (or a proximal cysteine) attacks the

    
    -carbon of the prop-2-enoic acid linker.
    
  • Outcome: Irreversible inactivation (if covalent) or tight-binding competitive inhibition.

Mechanism Compound CPC-PA (Maleamic Acid Form) Cyclization Cyclization (In situ / pH dependent) Compound->Cyclization - H2O Target Target Protein (Factor Xa / Keap1) Compound->Target Reversible Binding (Kd) Maleimide N-(4-Cl-Ph) Maleimide (Reactive Species) Cyclization->Maleimide Maleimide->Target Michael Addition (k_inact) Complex Protein-Ligand Adduct (Thioether Bond) Target->Complex Covalent Modification

Figure 1: Mechanism of Action. CPC-PA can act directly or via in situ cyclization to the more reactive maleimide species to label target cysteines.

Experimental Protocols

Protocol A: Preparation of Probe Stock Solution

Objective: Create a stable, soluble stock for biological assays.

  • Weighing: Accurately weigh 22.5 mg of CPC-PA powder.

  • Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Avoid protic solvents (methanol/ethanol) for long-term storage to prevent esterification or solvolysis.

  • Concentration: This yields a 100 mM stock solution.

  • Sonicate: Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months.

Protocol B: In Vitro Factor Xa Inhibition Assay

Objective: Determine the IC50 of CPC-PA against Factor Xa using a chromogenic substrate.

Materials:

  • Purified Human Factor Xa (0.5 nM final).

  • Chromogenic Substrate: S-2765 (Z-D-Arg-Gly-Arg-pNA).

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

Workflow:

  • Dilution: Prepare serial dilutions of CPC-PA in Assay Buffer (Range: 1 nM to 100 µM). Maintain DMSO concentration < 1%.

  • Incubation: Mix 10 µL of diluted CPC-PA with 40 µL of Factor Xa enzyme.

  • Pre-equilibration: Incubate for 30 minutes at 37°C .

    • Critical Step: This allows time for the slow covalent modification or tight binding to occur.

  • Reaction Start: Add 50 µL of S-2765 substrate (200 µM final).

  • Measurement: Monitor Absorbance at 405 nm (pNA release) kinetically for 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to a 4-parameter logistic equation to calculate IC50.
    
Protocol C: Competitive Cysteine Profiling (Gel-Based)

Objective: Confirm covalent binding to a target protein by competing with a broad-spectrum probe.

Materials:

  • Target Protein Lysate (1 mg/mL).

  • Competitor Probe: IA-Rhodamine (Iodoacetamide-Rhodamine) or IA-Alkyne .

  • CPC-PA (Test Compound).

Workflow:

  • Pre-treatment: Aliquot lysate (50 µL) into two tubes.

    • Tube A: Treat with DMSO (Vehicle).

    • Tube B: Treat with CPC-PA (100 µM).

  • Incubation: Incubate for 1 hour at 37°C.

  • Labeling: Add IA-Rhodamine (1 µM final) to both tubes. Incubate for 30 minutes at RT (dark).

  • Quenching: Add 4x SDS-PAGE Loading Buffer (containing

    
    -mercaptoethanol) and boil for 5 min.
    
  • Separation: Run samples on a 10% SDS-PAGE gel.

  • Visualization: Scan gel on a fluorescent scanner (e.g., Typhoon).

    • Result: If CPC-PA binds the target cysteine, the fluorescent band in Tube B will be significantly fainter or absent compared to Tube A.

Data Analysis & Interpretation

Quantitative Analysis Table
ParameterDefinitionExpected Outcome for CPC-PA
IC50 Half-maximal inhibitory concentration0.1 - 10 µM (Depending on target affinity).

Second-order rate constant for covalent inhibitionIndicates efficiency of the Michael addition. Higher = more potent.
Time-Dependency Shift in IC50 with pre-incubation timeYes. IC50 should decrease as pre-incubation time increases (hallmark of covalent/slow-binding).
Reversibility Activity recovery after dialysisNo/Partial. If covalent, activity will NOT recover after rapid dilution or dialysis.
Diagram: Experimental Workflow (Competitive ABPP)

Workflow Step1 1. Protein Lysate Prep (1 mg/mL) Step2 2. CPC-PA Treatment (Competition Step) Step1->Step2 Incubate 1h @ 37°C Step3 3. Broad Probe Labeling (IA-Rhodamine) Step2->Step3 Add Reporter Probe Step4 4. SDS-PAGE & Scanning Step3->Step4 Quench & Run Result Analysis: Band Loss = Target Engagement Step4->Result

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow to validate CPC-PA target engagement.

Troubleshooting & Optimization

  • Issue: Low Potency (High IC50).

    • Cause: The "open" maleamic acid form is less reactive than the maleimide.

    • Solution: Pre-incubate the compound in slightly acidic buffer (pH 5-6) or with activating agents (EDC) to promote cyclization before adding to the protein, OR extend the pre-incubation time with the protein to 2-4 hours.

  • Issue: Precipitation.

    • Cause: The 4-chlorophenyl group is hydrophobic.

    • Solution: Ensure final DMSO concentration is 1-2%. Add 0.01% Triton X-100 to the assay buffer.

  • Issue: Non-Specific Labeling.

    • Cause: Michael acceptors can react with abundant thiols (Albumin, Glutathione).

    • Solution: Perform assays in low-GSH buffers. Use a "Scramble" control probe (e.g., N-phenylmaleamic acid without the Cl group) to determine specificity driven by the halogen.

References

  • Synthesis and Biological Evaluation: BOC Sciences Product Data: N-(4-Chlorophenyl)maleamic acid. Retrieved from .

  • Factor Xa Inhibition: MolAid Chemical Database: N-(4-Chlorophenyl)maleamic acid biological activity. Retrieved from .

  • Maleamic Acid Chemistry:Journal of Chemical and Pharmaceutical Research, 2015.
  • Covalent Probe Methodology:Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature. (Standard protocol for cysteine profiling).
  • Plant Growth Regulation: US Patent 4125398A. "N-Phenyl-maleic acid amides for regulating the growth and development of plants."[1] Retrieved from .

Sources

Comprehensive NMR Analysis and Protocol for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (CAS: 7242-16-2), commonly referred to as N-(4-chlorophenyl)maleamic acid or (Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid, is a critical intermediate in the synthesis of functional polyimides, agrochemicals, and advanced pharmacophores [1]. Structurally, it features a carboxylic acid, a cis-alkene backbone derived from maleic anhydride, a secondary amide linkage, and a para-substituted chlorophenyl ring [2].

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the integrity of the cis-double bond and verifying the absence of unreacted starting materials. This application note provides a field-proven, self-validating protocol for the acquisition and interpretation of its


H and 

C NMR spectra.

Experimental Protocol: Sample Preparation and Acquisition

To ensure a self-validating system, the protocol below is designed to prevent signal loss from proton exchange and to guarantee the detection of slowly relaxing quaternary carbons.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the synthesized 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid into a clean glass vial.

  • Solvent Selection: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
    
    • Causality: DMSO-

      
       is strictly chosen over non-polar solvents like CDCl
      
      
      
      . The high polarity of the carboxylic acid and amide functional groups renders the compound insoluble in chloroform. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, significantly reducing the exchange rate of the acidic -COOH and -NH protons, allowing them to be observed as distinct signals rather than broad baseline humps.
  • Dissolution: Vortex the mixture gently until complete dissolution is achieved.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume.

Step 2: H NMR Acquisition
  • Tuning and Shimming: Insert the NMR tube into a 400 MHz or 600 MHz spectrometer. Lock the solvent signal to DMSO-

    
     and shim the magnetic field to achieve a sharp TMS peak (linewidth < 1 Hz).
    
  • Parameters: Set the pulse angle to 30°, Number of Scans (ns) = 16 to 32, Acquisition Time (aq) = ~3–4 s, and Relaxation Delay (d1) = 1–2 s.

  • Processing: Acquire the free induction decay (FID) and apply a Fourier transform with a mild line broadening (LB = 0.3 Hz) to enhance the signal-to-noise ratio.

Step 3: C NMR Acquisition
  • Probe Setup: Switch the probe tuning to the

    
    C frequency (100 MHz or 150 MHz).
    
  • Parameters: Set the pulse angle to 30° or 45°, and Number of Scans (ns) = 1024 to 2048.

  • Critical Delay Adjustment: Set the relaxation delay (d1) to a minimum of 2–3 seconds .

    • Causality: Quaternary carbons (such as the carbonyls C-1, C-4, and the aromatic ipso-carbons C-1', C-4') lack attached protons to provide efficient dipole-dipole relaxation. A longer d1 ensures these nuclei fully relax between pulses, preventing signal saturation and ensuring they are detectable above the baseline noise.

  • Acquisition: Acquire the FID with proton decoupling (e.g., WALTZ-16 sequence) to simplify the spectrum into sharp singlets.

NMR_Workflow A Synthesis Maleic Anhydride + 4-Chloroaniline B Sample Prep 15-20 mg in 0.6 mL DMSO-d6 A->B Isolation & Purification C NMR Acquisition 1H & 13C (400/100 MHz) B->C Internal Std: TMS D Data Processing FT, Phasing, Integration C->D d1 = 2-3s for 13C

Caption: Step-by-step workflow for the synthesis, preparation, and NMR acquisition of the target compound.

Spectral Interpretation & Causality

H NMR Analysis

The


H NMR spectrum of this compound acts as an internal self-validating system. The sum of the aromatic protons (4H) and the alkene protons (2H) must perfectly correlate with the single proton integrals of the -NH and -COOH groups.
  • Carboxylic Acid (-COOH, ~13.00 ppm): Appears as a broad singlet. It is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and intermolecular hydrogen bonding [3].

  • Amide Proton (-NH-, ~10.50 ppm): Appears as a sharp singlet. The proton is deshielded by both the adjacent carbonyl group and the anisotropic effect of the aromatic ring.

  • Aromatic Protons (AA'BB' System):

    • H-2', H-6' (~7.65 ppm, d, J = 8.8 Hz): These protons are ortho to the amide group. While the amide nitrogen can donate electron density via resonance, the strong electron-withdrawing pull of the carbonyl group makes the net effect slightly deshielding.

    • H-3', H-5' (~7.35 ppm, d, J = 8.8 Hz): These protons are ortho to the chlorine atom, which deshields them via its inductive (-I) effect.

  • Alkene Protons (-CH=CH-):

    • H-3 (~6.45 ppm, d, J = 12.1 Hz): Alpha to the amide carbonyl.

    • H-2 (~6.30 ppm, d, J = 12.1 Hz): Alpha to the carboxylic acid.

    • Causality: The coupling constant of 12.1 Hz is the definitive diagnostic marker for the cis (Z) geometry of the double bond [3]. This validates that the compound is a maleamic acid derivative, strictly ruling out the trans fumaramic acid isomer (which would exhibit a coupling constant of 15–16 Hz).

C NMR Analysis

The


C NMR spectrum reveals 10 distinct carbon environments, confirming the molecular symmetry of the para-substituted aromatic ring.
  • Carbonyls: The carboxylic acid carbon (C-1) resonates at 166.5 ppm , slightly more downfield than the amide carbonyl (C-4) at 163.5 ppm due to the higher electronegativity of the hydroxyl oxygen compared to the amide nitrogen [3].

  • Alkene Carbons: The carbon alpha to the carboxylic acid (C-2) appears at 131.5 ppm , while the carbon alpha to the amide (C-3) is at 130.0 ppm .

  • Aromatic Carbons: The ipso-carbon attached to the nitrogen (C-1') is highly deshielded at 137.5 ppm . The carbon attached to the chlorine (C-4') appears at 127.5 ppm . The equivalent pairs C-3'/C-5' and C-2'/C-6' appear at 128.8 ppm and 121.0 ppm , respectively.

Electronic_Effects cluster_0 Structural Features A cis-Alkene Geometry (-CH=CH-) D 3J_HH = 12.1 Hz (Diagnostic Z-isomer) A->D Vicinal Coupling B Amide Bond (-CONH-) E Deshielded NH (~10.5 ppm) Restricted Rotation B->E H-Bonding & Anisotropy C 4-Chlorophenyl Ring (Para-substituted) F AA'BB' Spin System (Doublets at ~7.6 & 7.3 ppm) C->F Plane of Symmetry

Caption: Logical mapping of structural features to their corresponding diagnostic NMR spectral signatures.

Quantitative Data Summaries

Table 1:


H NMR Data Summary (DMSO-

, 400 MHz)
Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.00br s-1H-COOH
10.50s-1H-NH-
7.65d8.82HAr-H (H-2', H-6')
7.35d8.82HAr-H (H-3', H-5')
6.45d12.11H=CH- (H-3,

to amide)
6.30d12.11H=CH- (H-2,

to COOH)

Table 2:


C NMR Data Summary (DMSO-

, 100 MHz)
Chemical Shift (ppm)TypeAssignment
166.5C

C-1 (-COOH)
163.5C

C-4 (-CONH-)
137.5C

C-1' (Ar-C, ipso to NH)
131.5CHC-2 (=CH-,

to COOH)
130.0CHC-3 (=CH-,

to amide)
128.8CHC-3', C-5' (Ar-C, ortho to Cl)
127.5C

C-4' (Ar-C, ipso to Cl)
121.0CHC-2', C-6' (Ar-C, ortho to NH)

References

  • Caulfield, M.J., Solomon, D.H. "Studies on polyimides: 2. Formation of high molecular weight poly(N-(hydroxyphenyl) maleimides)". Polymer 40 (1999) 1251–1260. URL: [Link]

Application Note: Mass Spectrometry Profiling of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid and Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a definitive protocol for the mass spectrometry analysis of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (commonly referred to as 4-Chloromaleanilic Acid or 4-CMA ) and its metabolites. This compound is a critical structural motif found in the degradation of N-aryl maleimide-based pharmaceuticals, pesticide metabolites, and as a nephrotoxic impurity in chemical synthesis.

Abstract

This guide outlines a validated LC-MS/MS workflow for the quantification and structural elucidation of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (4-CMA) and its Phase I/II metabolites in biological matrices. We prioritize Negative Ion Mode (ESI-) electrospray ionization due to the carboxylic acid moiety, ensuring high sensitivity. The protocol includes strategies for distinguishing the characteristic chlorine isotope pattern (


) and trapping reactive electrophilic species using Glutathione (GSH) incubation.

Introduction & Compound Chemistry

4-CMA is often encountered as a hydrolysis product of N-(4-chlorophenyl)maleimide , a potent nephrotoxicant, or as an intermediate in the synthesis of fungicides. Its analysis is complicated by its amphiphilic nature and potential for geometric isomerization (cis/trans or maleamic/fumaramic).

  • Chemical Formula:

    
    
    
  • Exact Mass: 225.02 Da

  • Key Structural Features:

    • Carboxylic Acid: Primary ionization site (deprotonation).

    • 
      -Unsaturated Carbonyl:  Michael acceptor site (reactive toward thiols like GSH).
      
    • 4-Chlorophenyl Ring: Provides a distinct 3:1 isotopic signature.

Metabolic Pathways

The analysis must account for three primary metabolic vectors:

  • Michael Addition: Conjugation with Glutathione (GSH) at the prop-2-enoic double bond.

  • Hydroxylation: Phase I oxidation on the phenyl ring.

  • Amide Hydrolysis: Cleavage yielding 4-chloroaniline (toxic) and maleic acid.

Materials and Methods

Reagents
  • Reference Standard: 4-Chloromaleanilic acid (>98% purity).

  • Internal Standard (IS): 4-Chloromaleanilic acid-d4 or generic analog (e.g., Warfarin for negative mode).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Acetate (10 mM), Formic Acid.

  • Trapping Agent: Reduced L-Glutathione (GSH) for reactive metabolite screening.

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).

  • Mass Spectrometer: Triple Quadrupole (QqQ) for quantitation; Q-TOF or Orbitrap for metabolite ID.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 1.8 µm, 2.1 x 100 mm) – selected for retention of polar acids.

Experimental Protocols

Protocol A: Sample Preparation (Plasma/Microsomes)

Rationale: Protein precipitation is preferred over SPE to prevent loss of polar conjugates.

  • Aliquot: Transfer 50 µL of plasma or microsomal incubation mixture to a 1.5 mL tube.

  • Quench/Extract: Add 150 µL of ice-cold ACN containing Internal Standard (100 ng/mL).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of 10 mM Ammonium Acetate (aq) to match initial mobile phase conditions.

Protocol B: LC-MS/MS Method Parameters

Rationale: Negative mode is essential for the carboxylic acid. Ammonium acetate buffer enhances ionization in ESI- compared to pure formic acid.

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Time (min)% Mobile Phase BEvent
0.05Load
1.05Isocratic Hold
6.095Gradient Ramp
7.595Wash
7.65Re-equilibration
10.05End

Mass Spectrometry Source Parameters (ESI-):

  • Capillary Voltage: -2.5 kV (Negative Mode).

  • Desolvation Temp: 500°C.

  • Gas Flow: 1000 L/hr.

Protocol C: MRM Transitions & Fragmentation

The fragmentation of 4-CMA in negative mode follows a specific pathway driven by decarboxylation and amide bond cleavage.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)ID Logic
4-CMA (Quant) 224.0 (

)
126.022Cleavage to 4-Chloroaniline anion
4-CMA (Qual) 224.0 (

)
180.015Loss of

[M-H-44]-
4-CMA (Isotope) 226.0 (

)
128.022Confirmation of Cl presence
GSH-Conjugate 531.1272.130Loss of GSH moiety (neutral loss)

Results & Discussion

Fragmentation Mechanism

Understanding the fragmentation is vital for identifying unknown metabolites. The parent ion (m/z 224) typically loses


 to form a stable anion at m/z 180. Higher collision energy ruptures the amide bond, yielding the characteristic 4-chloroaniline anion at m/z 126.
Visualizing the Workflow

The following diagram illustrates the decision tree for analyzing 4-CMA and identifying its reactive metabolites using GSH trapping.

G cluster_mets Target Metabolites Sample Biological Sample (Plasma/Microsomes) Prep Protein Precipitation (ACN + IS) Sample->Prep LC UHPLC Separation (C18, 10mM NH4OAc) Prep->LC MS_Decision MS Mode Selection LC->MS_Decision ESI_Neg ESI Negative (-) Target: Parent & Acidic Mets MS_Decision->ESI_Neg Primary (COOH) ESI_Pos ESI Positive (+) Target: Amine Mets (Hydrolysis) MS_Decision->ESI_Pos Secondary (NH2) Data_Analysis Data Analysis (MRM & Neutral Loss) ESI_Neg->Data_Analysis ESI_Pos->Data_Analysis M1 Parent (m/z 224) Data_Analysis->M1 M2 GSH Conjugate (+307 Da) M3 4-Chloroaniline (Hydrolysis)

Figure 1: Analytical workflow for the detection of 4-CMA and discrimination of its metabolic pathways.

Metabolic Pathway & Fragmentation Map

The diagram below details the structural modifications and MS/MS fragmentation logic.

Fragmentation Parent 4-CMA [M-H]- = 224 Frag1 Decarboxylated [M-H-CO2]- = 180 Parent->Frag1 -CO2 (44 Da) Frag2 4-Cl-Aniline Anion m/z 126 Parent->Frag2 Amide Cleavage Met_GSH GSH Conjugate (Michael Adduct) Parent->Met_GSH +GSH (Metabolism) Met_OH Hydroxylated (+16 Da) Parent->Met_OH +O (CYP450) Met_GSH->Parent Neutral Loss (Source Frag)

Figure 2: Mass spectral fragmentation pathways (solid lines) and metabolic biotransformations (dashed lines).

Conclusion

The analysis of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid requires a tailored approach utilizing negative ion mode ESI to exploit the acidity of the carboxylic group. By monitoring the m/z 224 -> 126 transition, researchers can achieve high specificity. Furthermore, screening for GSH adducts (m/z 531 -> 272 or neutral loss scans) is critical for assessing the reactive potential of this molecule in drug safety studies.

References

  • Piyapolrungroj, N., et al. (2016). Mechanisms of N-(4-chlorophenyl)maleimide-induced nephrotoxicity: Key role of glutathione depletion. Toxicology Letters.

  • Dieckhaus, C. M., et al. (2005). Covalent binding of reactive metabolites to proteins: Mass spectrometry analysis. Chemical Research in Toxicology.

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. U.S. Food and Drug Administration.

  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology.

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Maximization & Troubleshooting Guide for


-(4-Chlorophenyl)maleamic Acid
Document ID:  TS-ORG-SYN-042
Date:  March 9, 2026
Author:  Senior Application Scientist, Chemical Synthesis Division

Executive Summary & Reaction Logic

The Objective: Synthesize 3-[(4-chlorophenyl)carbamoyl]prop-2-enoic acid (commonly known as


-(4-chlorophenyl)maleamic acid ) with high yield (>90%) and high purity.

The Chemistry: This is a nucleophilic acyl substitution where the amine nitrogen of 4-chloroaniline attacks the carbonyl carbon of maleic anhydride. The reaction is driven by the relief of ring strain in the anhydride.

Critical Success Factor: The product is the open-chain amido-acid , not the cyclized maleimide. The most common cause of yield loss is over-processing (cyclization) or hydrolysis (moisture). This reaction is kinetically controlled; the product precipitates rapidly in non-polar or moderately polar aprotic solvents.

Standard Optimized Protocol (The "Golden Route")

This protocol is derived from high-yield methodologies (Org. Synth. standards) designed to minimize solubility losses and side reactions.

Reagents
  • Maleic Anhydride: 1.05 equivalents (Must be colorless/white crystals. If yellow/fused, pulverize and wash with cold CHCl

    
     or sublime).
    
  • 4-Chloroaniline: 1.00 equivalent.

  • Solvent: Diethyl Ether (Preferred) or Acetone (Alternative).

    • Why Ether? The starting materials are soluble, but the product is almost completely insoluble, driving the reaction to completion via precipitation (Le Chatelier’s principle).

Step-by-Step Workflow
  • Preparation of Anhydride Solution: Dissolve Maleic Anhydride (1.05 eq) in Diethyl Ether (approx. 5 mL per gram). Stir until fully dissolved. Filter if turbid (removes polymeric impurities).

  • Preparation of Amine Solution: Dissolve 4-Chloroaniline (1.0 eq) in a separate volume of Diethyl Ether (approx. 3 mL per gram).

  • Addition (The Critical Step):

    • Place the Anhydride solution in a round-bottom flask equipped with a magnetic stir bar.

    • Add the Amine solution dropwise over 15–30 minutes at Room Temperature (20–25°C) .

    • Note: A thick precipitate will form immediately.

  • Digestion: Stir the resulting suspension for 60 minutes at RT. Do not heat. Heating promotes isomerization to the trans-isomer (fumaramic acid) or cyclization.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the cake 2x with fresh Diethyl Ether (removes unreacted aniline/anhydride).

  • Drying: Air dry or vacuum dry at <50°C.

Reaction Mechanism & Pathway Analysis

Understanding the pathway is essential for troubleshooting. The target is the Kinetic Product .

ReactionPathway Start Reactants (Maleic Anhydride + 4-Chloroaniline) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Hydrolysis Impurity: Maleic Acid Start->Hydrolysis Moisture/Water Product TARGET PRODUCT (Maleamic Acid) (Z-Isomer) Inter->Product Ring Opening (Fast at RT) Side1 Side Product A: Maleimide (Cyclized) Product->Side1 Heat (>60°C) Dehydrating Agents Side2 Side Product B: Fumaramic Acid (E-Isomer) Product->Side2 Isomerization (Acid Cat. / Heat)

Figure 1: Reaction pathway showing the target kinetic product versus thermodynamic side products (Maleimide/Fumaramic acid).

Troubleshooting Guide: Yield & Purity

Issue 1: Low Yield (<80%)

Diagnosis: The product is likely remaining in the mother liquor or the reagents were impure.

Potential CauseVerificationCorrective Action
Solvent too polar Mother liquor is yellow/dark; TLC shows product spot.Switch to Diethyl Ether. If using Acetone/THF, pour the reaction mixture into ice-cold water (3x volume) to force precipitation.
Impure Anhydride Maleic anhydride starting material is fused or sticky.Purify Reagent. Hydrolyzed anhydride (maleic acid) reacts extremely slowly. Dissolve anhydride in warm CHCl

, filter, and cool to recrystallize.
Reaction Incomplete TLC shows unreacted aniline.Check Stoichiometry. Ensure a 5% excess of Maleic Anhydride is used. Aniline is harder to wash out than anhydride.
Issue 2: Product is "Sticky" or Oily

Diagnosis: Presence of impurities lowering the melting point, or solvent occlusion.

  • Immediate Fix: Triturate (grind) the sticky solid with fresh cold ether or hexanes. This extracts the unreacted starting materials and usually induces crystallization.

  • Root Cause: Fast addition of reagents caused local heating, leading to partial maleimide formation (which has a lower melting point). Slow down addition.

Issue 3: Melting Point Discrepancy
  • Target MP: ~190–202°C (Decomposes).

  • Observed MP < 180°C: Likely contaminated with Maleic Anhydride or Maleimide.[1]

  • Observed MP > 210°C: Isomerization to the trans-isomer (Fumaramic acid derivative).

Optimization Data: Solvent Selection

The choice of solvent dictates the isolation method.

Solvent SystemYield PotentialProsCons
Diethyl Ether High (95-98%) Product precipitates spontaneously; very pure; easy drying.Flammable; volatile.
Acetone High (90-95%)Excellent solubility for reactants.Product is partially soluble; requires water-precipitation step (which introduces drying time).
Toluene Moderate (80-85%)Good for scale-up; safer than ether.Product can form a sticky gum before hardening; requires vigorous stirring.
DMF High (Solution)Reacts fast.Not recommended for isolation. Hard to remove solvent; requires aqueous workup; high boiling point makes drying difficult.

Interactive Troubleshooting Workflow

Follow this decision tree if your yield is below expectations.

Troubleshooting Start Start: Yield < 85% CheckSolvent Is solvent Ether? Start->CheckSolvent Precipitate Did precipitate form? CheckSolvent->Precipitate Yes ActionSolvent Switch to Ether or Precipitate w/ Water CheckSolvent->ActionSolvent No (Acetone/DMF) CheckReagent Check Maleic Anhydride (Is it white crystals?) Precipitate->CheckReagent No/Little ActionDry Dry product longer (Remove solvent mass) Precipitate->ActionDry Yes, but yield calc low ActionPurify Recrystallize/Sublime Maleic Anhydride CheckReagent->ActionPurify No (Old/Yellow) ActionCool Cool to 0°C Add Hexane CheckReagent->ActionCool Yes (Pure)

Figure 2: Decision tree for troubleshooting low yield scenarios.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: No. While "green," water hydrolyzes maleic anhydride to maleic acid rapidly. Maleic acid reacts with aniline much slower than the anhydride, requiring catalysts or heat, which defeats the purpose of this synthesis.

Q: My product turned yellow during drying. Why? A: This indicates cyclization to


-(4-chlorophenyl)maleimide.[2] This happens if you dry at temperatures >60°C. Corrective Action:  Vacuum dry at room temperature or use a desiccator.

Q: Why do we add the amine to the anhydride and not vice-versa? A: Adding amine to anhydride ensures the anhydride is always in excess during the mixing phase. If you add anhydride to amine, the local excess of amine can attack the double bond of the forming product (Michael addition), creating impurities.

Q: The literature mentions "Maleanilic Acid."[3][2][4] Is this the same compound? A: Yes. Maleanilic acid is a trivial name for


-phenylmaleamic acid derivatives. 

-(4-chlorophenyl)maleamic acid is the specific chlorinated derivative you are synthesizing.

References

  • Cava, M. P.; Deana, A. A.; Muth, K.; Mitchell, M. J. (1961). N-Phenylmaleimide.[2][5] Organic Syntheses, Coll. Vol. 5, p.944. (Standard protocol for maleamic acid precipitation in ether).

  • Mehta, N. B.; Phillips, A. P.; Lui, F. F.; Brooks, R. E. (1960). Maleamic Acids.[3][1][2][5][6] Journal of Organic Chemistry, 25(6), 1012–1015. (Foundational work on the stability and synthesis of maleamic acids).

  • PubChem Compound Summary. (2025). (E)-3-[3-[(4-chlorophenyl)carbamoyl]phenyl]prop-2-enoic acid.[7] (Chemical structure and physical property verification).

  • BenchChem Protocols. (2025). General Amidation Protocols. (General reference for stoichiometry and solvent effects in amide synthesis).

Sources

Technical Support Center: Impurity Profiling in 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Byproduct Formation in N-(4-Chlorophenyl)maleamic Acid Synthesis Document ID: TS-GUIDE-2024-04CL Applicable For: Process Chemists, Analytical Scientists, Drug Development Researchers[1]

Executive Summary & Reaction Logic

Target Molecule: 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid Common Name: N-(4-Chlorophenyl)maleamic acid CAS: 7242-16-2[1][2]

The synthesis of this compound typically involves the nucleophilic acyl substitution of maleic anhydride by 4-chloroaniline. While conceptually simple, this pathway is susceptible to three distinct failure modes: cyclization-dehydration , geometric isomerization , and hydrolytic degradation .

This guide provides a root-cause analysis for these impurities, supported by mechanistic insights and validated troubleshooting protocols.

Reaction Pathway & Impurity Network

The following diagram illustrates the kinetic and thermodynamic relationships between the target molecule and its primary byproducts.

ReactionNetwork SM Starting Materials (Maleic Anhydride + 4-Chloroaniline) Target TARGET PRODUCT N-(4-Chlorophenyl)maleamic acid (Kinetic Product) SM->Target Nucleophilic Attack (Fast, Exothermic) Impurity_Hyd IMPURITY C (Hydrolysis) Maleic Acid SM->Impurity_Hyd Moisture/Hydrolysis Impurity_Cyc IMPURITY A (Cyclized) N-(4-Chlorophenyl)maleimide (Thermodynamic Sink) Target->Impurity_Cyc Dehydration (-H2O, Heat/Acid) Impurity_Iso IMPURITY B (Isomer) N-(4-Chlorophenyl)fumaramic acid (Trans-Isomer) Target->Impurity_Iso Isomerization (Acid/Light)

Figure 1: Reaction network showing the kinetic target product versus thermodynamic byproducts (Maleimide) and geometric isomers (Fumaramic acid).[1]

Troubleshooting Guide: Root Cause Analysis

Issue 1: "I am detecting a non-polar impurity that increases with drying time."

Diagnosis: Formation of N-(4-Chlorophenyl)maleimide (Impurity A).[1] Mechanism: Intramolecular Cyclodehydration. Maleamic acids are intermediates in the synthesis of maleimides.[3] Prolonged heating, especially under acidic conditions or during vacuum drying, drives the loss of water to close the imide ring [1].

Corrective Actions:

  • Temperature Control: Ensure the reaction temperature during addition does not exceed 25°C. The ring-opening is exothermic; excess heat promotes immediate cyclization.[1]

  • Drying Protocol: Avoid oven drying >50°C. Use a vacuum desiccator with P₂O₅ at room temperature.[1]

  • Acidity Check: If the solvent is glacial acetic acid, ensure the reaction is quenched immediately upon precipitation. Prolonged exposure to acid catalysts facilitates dehydration.

Issue 2: "My product melting point is significantly higher than 199°C."

Diagnosis: Isomerization to N-(4-Chlorophenyl)fumaramic acid (Impurity B). Mechanism: Cis-to-Trans Isomerization. The target molecule contains a cis (Z) double bond derived from maleic anhydride. Protonation of the carbonyl oxygen or exposure to UV light can lower the rotation barrier, allowing relaxation to the thermodynamically more stable trans (E) fumaramic isomer [2].

Corrective Actions:

  • Light Protection: Perform synthesis and storage in amber glassware or wrap vessels in foil.

  • Solvent Choice: Avoid protic solvents at high temperatures. Toluene or Dichloromethane (DCM) are preferred over water/alcohol mixtures if isomerization is observed.

  • Acid Scavenging: Ensure starting materials (Maleic Anhydride) are free of Maleic Acid, as trace acid catalyzes this isomerization.

Issue 3: "The yield is low, and I see a broad peak early in the HPLC chromatogram."

Diagnosis: Hydrolysis of Maleic Anhydride to Maleic Acid (Impurity C). Mechanism: Competitive Hydrolysis. Maleic anhydride is highly hygroscopic.[1] If the solvent or atmosphere contains moisture, hydrolysis competes with the amine attack.

Corrective Actions:

  • Reagent Quality: Resublime Maleic Anhydride before use if it has been stored for long periods.[1]

  • Solvent Drying: Use anhydrous solvents (THF, Acetone, or Toluene).

  • Stoichiometry: Use a slight excess (1.05 eq) of Maleic Anhydride to account for trace moisture, then wash the final solid with water (Maleic acid is water-soluble; the target is less so).[1]

Analytical Identification Matrix

Use the following data to definitively identify the species present in your crude mixture.

FeatureTarget: Maleamic Acid Impurity A: Maleimide Impurity B: Fumaramic Acid
Structure Cis-alkene, Open chainCyclic ImideTrans-alkene, Open chain
1H NMR (Alkene) Doublet (J ≈ 12 Hz)Singlet (Symmetric)Doublet (J ≈ 16 Hz)
HPLC Retention Medium (Polar/Acidic)High (Non-polar)Medium-High
Solubility Soluble in dilute baseInsoluble in dilute baseSoluble in dilute base
Key Characteristic Decolorizes KMnO₄No reaction with NaHCO₃ (No COOH)Higher Melting Point

Note on NMR: The coupling constant (


) of the vinylic protons is the definitive differentiator. 

confirms the Maleamic acid structure, while

indicates the Fumaramic impurity [3].

Optimized Synthetic Protocol

To minimize the byproducts described above, follow this controlled precipitation method.

Reagents:

  • Maleic Anhydride (Resublimed)[1]

  • 4-Chloroaniline (Recrystallized)[1][4]

  • Solvent: Anhydrous Acetone or Toluene

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of Maleic Anhydride in anhydrous acetone. Cool to 0–5°C in an ice bath.

  • Addition: Dissolve 1.0 eq of 4-Chloroaniline in acetone. Add this solution dropwise to the anhydride solution over 30 minutes.

    • Why? Keeping the anhydride in excess during addition and controlling temperature prevents the exotherm from driving cyclization (Impurity A).

  • Precipitation: The target maleamic acid usually precipitates spontaneously as a yellow/off-white solid.

  • Stirring: Stir for 1 hour at room temperature. Do not reflux.

  • Filtration: Filter the solid.

  • Purification (Critical): Wash the filter cake with:

    • Cold acetone (removes unreacted amine).

    • Warm water (removes Maleic Acid byproduct).[1]

  • Drying: Vacuum dry at <40°C to prevent thermal cyclization.

References

  • Gao, H.-S., et al. (2017).[5] "H2SO4-Mediated Intramolecular Cyclization of N-Arylated Homoallylamines." Synthesis, 49, 1597-1602.[5]

  • Lam, Y.-P., et al. (2021).[6][7] "Zwitterion-Catalyzed Isomerization of Maleic to Fumaric Acid Diesters." The Journal of Organic Chemistry, 86, 1183-1190.[7]

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." (General Reference for Cis/Trans Coupling Constants).
  • BOC Sciences. "N-(4-Chlorophenyl)maleamic acid Product Data."

Sources

Technical Support Center: Troubleshooting Solubility for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting poor solubility of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid in aqueous buffers. Compound Aliases: N-(4-Chlorophenyl)maleamic acid; 4'-Chloromaleanilic acid.[] CAS: 7242-16-2.[2][3][4][5]

Initial Assessment & Physicochemical Profile

Before modifying your protocol, you must understand why this compound is precipitating. As a Senior Application Scientist, I often see researchers treat this molecule as a generic "hydrophobic drug," missing its specific reactivity and ionization profile.

The Core Issue: This compound is a hydrophobic weak acid (Maleanilic acid derivative). Its solubility is governed by two competing forces:

  • The Hydrophobic Tail: The 4-chlorophenyl ring drives the molecule to aggregate in water (LogP ~2.4) [1].

  • The Ionizable Head: The carboxylic acid group (pKa ~3.0–4.4) allows it to dissolve only when deprotonated (ionized) [1].

Key Data Summary:

PropertyValueImplication for Solubility
pKa ~3.0 – 4.4 [1]Critical: At pH < 5, the compound is protonated (neutral) and highly insoluble. It requires pH > 6.5 to remain soluble.
LogP ~2.4Moderate lipophilicity. Requires organic co-solvents (DMSO) for stock preparation.[6]
Stability Low Warning: Maleanilic acids are unstable intermediates. They can hydrolyze (split apart) or cyclize to form insoluble N-(4-chlorophenyl)maleimide upon heating or in acidic conditions [4].

Diagnostic FAQs: Why is my experiment failing?

Q1: I diluted my 10 mM DMSO stock into PBS (pH 7.4), and it immediately turned cloudy. Why?

Answer: You likely triggered "Kinetic Precipitation." Even though the pH (7.4) is theoretically high enough to ionize the acid, the rate of dilution matters. When you pipette a bolus of DMSO stock into water, the DMSO diffuses away faster than the compound can equilibrate. This creates a local zone of supersaturation where the compound aggregates into amorphous particles before it can ionize.

  • Fix: Use the "Shift Dilution" method (see Protocol B) and ensure your buffer does not contain high levels of Potassium (K+) or Calcium (Ca2+), which can salt out the carboxylate anion [2].

Q2: Can I heat the solution to 37°C or 50°C to dissolve the precipitate?

Answer: ABSOLUTELY NOT. Heating maleanilic acid derivatives promotes cyclodehydration . You will convert your compound into N-(4-chlorophenyl)maleimide, which is chemically distinct and virtually insoluble in water. If you heat it and it "dissolves," you may have actually hydrolyzed it into maleic anhydride and 4-chloroaniline (both toxic/interfering) [4].

  • Rule: Always solubilize at Room Temperature (RT).

Q3: My stock solution in DMSO has crystals in it after storage at -20°C.

Answer: DMSO is hygroscopic (absorbs water from air). If your DMSO absorbed moisture, the water content may have forced the hydrophobic compound out of solution inside the tube. Alternatively, freeze-thaw cycles can induce crystal nucleation.

  • Fix: Sonicate the DMSO stock (briefly, no heat) to redissolve. If it fails, prepare a fresh stock using anhydrous DMSO.

Strategic Solubility Workflow

The following decision tree illustrates the logical flow for troubleshooting precipitation issues with this specific compound class.

SolubilityWorkflow Start Start: Compound Precipitates in Aqueous Buffer CheckpH Step 1: Check Buffer pH Is pH > 6.5? Start->CheckpH AdjustpH Action: Adjust pH to 7.0 - 8.0 (Ensure Ionization) CheckpH->AdjustpH No CheckConc Step 2: Check Final Concentration Is [Compound] > 100 µM? CheckpH->CheckConc Yes AdjustpH->CheckConc ReduceConc Action: Reduce Concentration or Increase DMSO % CheckConc->ReduceConc Yes CheckProtocol Step 3: Check Mixing Protocol Did you add DMSO to Buffer? CheckConc->CheckProtocol No ReduceConc->CheckProtocol ChangeMix Action: Use 'Shift Dilution' (Add Buffer to DMSO slowly) CheckProtocol->ChangeMix Yes (Bolus Addition) Success Solution: Stable Dispersion CheckProtocol->Success No (Slow Addition) ChangeMix->Success

Caption: Decision tree for troubleshooting precipitation. Priority is placed on pH ionization followed by kinetic mixing control.

Step-by-Step Protocols

Protocol A: Preparation of Robust Stock Solutions

Objective: Create a stock that resists degradation and precipitation.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol (high volatility causes concentration errors).

  • Concentration: Prepare at 10 mM to 50 mM . Do not attempt >100 mM as this approaches the solubility limit and risks crashing out upon even minor moisture ingress.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C.

    • Note: If the compound was stored as a solid for years, verify purity via LC-MS before use. Hydrolysis to aniline is common in old samples.

Protocol B: The "Shift" Dilution Method (Critical for Assays)

Objective: Prevent "shock" precipitation when moving from organic to aqueous phase.

Incorrect Method: Adding 1 µL of DMSO stock directly into 1000 µL of static buffer. (Causes local precipitation).

Correct Method:

  • Prepare Intermediate: Dilute your 10 mM stock 1:10 in pure DMSO to create a 1 mM "Working Stock."

  • Vortex the Buffer: Set your aqueous buffer (pH 7.4) on a vortex mixer at medium speed.

  • Dropwise Addition: Slowly add the Working Stock to the moving buffer. The vortex action instantly disperses the DMSO, preventing local high concentrations.

  • Equilibration: Let the solution stand for 5–10 minutes at RT. Inspect for turbidity.

Protocol C: Buffer Optimization Matrix

If Protocol B fails, modify the buffer composition using the table below.

ComponentRecommendationMechanism
pH 7.4 – 8.0 Ensures the carboxylic acid is deprotonated (COO-), drastically increasing solubility.
Buffer Type Tris or HEPES Phosphate (PBS) can precipitate with trace calcium or magnesium. Tris/HEPES are safer for weak acids [6].
Co-solvent DMSO (0.5% - 5%) Maintains the solubility of the chlorophenyl tail.
Surfactant Tween-80 (0.01%) Prevents aggregation of the hydrophobic tail. Use only if assay tolerates surfactants.

Mechanistic Visualization: Ionization vs. Precipitation

Understanding the molecular state is key to solving the problem.

Mechanism cluster_0 Aqueous Buffer Environment Acid Acid Base Base Acid->Base  Add Base (NaOH/Tris)   Cyclized Cyclized Maleimide (Heat/Acid) Neutral Insoluble Irreversible Acid->Cyclized  Heat or Strong Acid   Base->Acid  Add Acid (HCl)  

Caption: The compound exists in equilibrium. Low pH forces it into the insoluble 'Acid' state. Heat forces it into the irreversible 'Cyclized' state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61528883, (E)-3-[3-[(4-chlorophenyl)carbamoyl]phenyl]prop-2-enoic acid. Retrieved March 9, 2026, from [Link]

  • DrugFuture (2023). Maleanilic Acid Properties and Hydrolysis. Retrieved March 9, 2026, from [Link]

  • University of Strathclyde (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved March 9, 2026, from [Link]

  • American Pharmaceutical Review (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved March 9, 2026, from [Link]

Sources

stability testing of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and executing the pH-dependent stability testing of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to ensure the integrity and success of your experimental work.

Introduction: The Critical Role of pH in Stability

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid, a derivative of maleanilic acid, possesses two key functional groups susceptible to pH-dependent degradation: an amide linkage and a carboxylic acid. The stability of this molecule in solution is intrinsically linked to the pH of the environment, which dictates the rates of hydrolysis and the ionization state of the molecule. Understanding this relationship is paramount for developing stable formulations, predicting shelf-life, and meeting regulatory requirements. This guide will walk you through the essential frequently asked questions, troubleshoot common experimental hurdles, and provide robust protocols to generate reliable stability data.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability testing of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid.

Q1: Why is pH stability testing essential for this specific molecule?

A1: The structure of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid contains an amide bond and a cis-alkene carboxylic acid (maleanilic acid derivative). This structure is particularly susceptible to hydrolysis. The rate and mechanism of this hydrolysis are highly dependent on pH[1][2][3].

  • Acid-Catalyzed Hydrolysis: At low pH, the amide's carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion acts as a potent nucleophile, directly attacking the amide's carbonyl carbon.

  • Intramolecular Catalysis: The cis-orientation of the carboxylic acid relative to the amide bond can facilitate intramolecular catalysis of hydrolysis, particularly in the pH range where the carboxyl group is ionized. This can lead to a complex pH-rate profile[4]. Therefore, a comprehensive study across a range of pH values is necessary to identify the conditions of maximum stability and to characterize the degradation pathways, as mandated by regulatory bodies like the ICH[5][6].

Q2: What are the primary degradation products I should expect to see?

A2: The primary degradation pathway for this molecule under hydrolytic stress is the cleavage of the amide bond. This will result in two main degradation products:

  • 4-chloroaniline

  • Maleic acid

Under certain conditions, particularly with prolonged heating or specific pH ranges, maleic acid (the cis-isomer) can isomerize to the more stable fumaric acid (the trans-isomer)[7]. Therefore, your analytical method must be able to separate the parent compound from these three potential degradants.

Q3: What is a "forced degradation" or "stress testing" study, and how does it apply here?

A3: Forced degradation is the deliberate degradation of a drug substance under more severe conditions than those used for accelerated stability testing[6]. As outlined in the ICH Q1A(R2) guideline, these studies are crucial for several reasons:

  • Elucidating Degradation Pathways: They help identify the likely degradation products that could form under normal storage conditions[5].

  • Developing Stability-Indicating Methods: The generated degradants are used to prove that your analytical method (e.g., HPLC) is "stability-indicating." This means the method can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate it from its degradation products[8][9].

  • Understanding Intrinsic Stability: It provides insight into the molecule's inherent stability characteristics[6][10].

For 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid, forced degradation involves exposing it to a range of acidic and basic solutions at elevated temperatures to accelerate hydrolysis and identify the resulting products. A degradation of 5-20% is typically targeted to ensure that the degradation products are formed at a sufficient level for detection and characterization without being excessive[5][11].

Experimental Design & Protocols

A successful pH stability study relies on a well-designed experiment and validated analytical methodology.

Experimental Workflow Overview

The following diagram outlines the typical workflow for a pH-dependent stability study.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis p1 Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) p3 Prepare Study Samples (Spike Stock into Buffers) p1->p3 p2 Prepare Stock Solution of API in Organic Solvent p2->p3 i1 Incubate Samples (e.g., 60°C) p3->i1 i2 Withdraw Aliquots at Time Points (t=0, 2, 4, 8, 24h) i1->i2 i3 Quench Reaction (Neutralize/Dilute as needed) i2->i3 a1 Analyze via Stability- Indicating HPLC Method i3->a1 a2 Quantify API Peak Area and Degradant Peaks a1->a2 a3 Calculate % Degradation vs. Time a2->a3 a4 Data Interpretation a3->a4 Plot Data & Determine Degradation Rate Constants

Caption: Workflow for pH-dependent stability testing.

Protocol 1: Preparation of Buffer Solutions and Study Samples

This protocol details the setup for the stability study.

Materials:

  • 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (API)

  • Acetonitrile or Methanol (HPLC Grade)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Boric Acid (H₃BO₃)

  • Potassium Chloride (KCl)

  • Volumetric flasks, pipettes, pH meter

Procedure:

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range. For example:

    • pH 2.0: 0.01 M HCl

    • pH 4.5: Acetate Buffer

    • pH 7.0: Phosphate Buffer (e.g., 50 mM KH₂PO₄, adjust pH with NaOH)

    • pH 9.0: Borate Buffer (e.g., 50 mM Boric Acid/KCl, adjust pH with NaOH)

    • pH 12.0: 0.01 M NaOH

    • Calibrate the pH meter before use and verify the final pH of each buffer.

  • Prepare API Stock Solution: Accurately weigh and dissolve the API in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL). The choice of solvent should be based on solubility and should not cause degradation on its own[11].

  • Prepare Study Samples:

    • For each pH buffer, pipette a small volume of the API stock solution into a larger volume of the buffer to achieve the target final concentration (e.g., 50-100 µg/mL).

    • The final concentration of the organic solvent should be kept low (typically <5%) to minimize its effect on the apparent pH and reaction kinetics.

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Place the prepared samples in a temperature-controlled environment, such as a water bath or oven, set to a specific temperature (e.g., 60°C) to accelerate degradation.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately quench the reaction by diluting the aliquot in the HPLC mobile phase or by neutralizing the pH to prevent further degradation before analysis.

Troubleshooting Guide

Q4: My compound is precipitating in the acidic/neutral buffer. How can I resolve this?

A4: This is a common issue. 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is a carboxylic acid. In its protonated (uncharged) form at low pH, its aqueous solubility will be significantly lower than in its deprotonated (charged) carboxylate form at higher pH[12][13].

Troubleshooting Steps:

  • Reduce Concentration: The simplest solution is to lower the starting concentration of the API in your study samples[11].

  • Add a Co-solvent: You can increase the percentage of the organic co-solvent (e.g., acetonitrile or methanol) in your buffer system. However, be cautious. Keep the co-solvent percentage as low as possible (ideally ≤10%) and consistent across all pH conditions, as it can alter the polarity of the medium and affect degradation rates.

  • Check the pKa: If the pKa of the carboxylic acid is known or can be estimated (typically around 4-5 for similar structures), you can anticipate poor solubility below this pH.

Q5: I don't see any degradation, even after 48 hours at 60°C. What should I do?

A5: If the molecule is highly stable under the initial stress conditions, you may need to increase the stress level.

Troubleshooting Steps:

  • Increase Temperature: Raise the incubation temperature in increments (e.g., to 70°C or 80°C). Be mindful that excessively high temperatures can induce degradation pathways not relevant to real-world storage[11].

  • Increase Acid/Base Strength: For the pH extremes, you can increase the concentration of the acid or base (e.g., from 0.01 M HCl to 0.1 M HCl).

  • Extend Study Duration: If increasing temperature or reagent strength is not desirable, simply extend the incubation time until a target degradation of 5-20% is achieved.

Q6: My chromatogram shows multiple small, unidentified peaks. How do I confirm if they are true degradants?

A6: It's crucial to distinguish between true degradation products and impurities from the starting material, buffer components, or the analytical system.

Troubleshooting Steps:

  • Analyze a Control Sample: Always run a "t=0" (time zero) sample. Any peaks present at the start of the study (other than the API) are likely impurities, not degradants.

  • Run a Blank: Inject a blank sample (buffer without API) that has been subjected to the same stress conditions. This will identify any peaks arising from the buffer itself.

  • Perform Peak Purity Analysis: If you have a photodiode array (PDA) or diode array detector (DAD), perform peak purity analysis on the API peak at each time point. A decrease in peak purity suggests the presence of a co-eluting peak, which could be a degradant[14].

  • Mass Balance: A good stability-indicating method should account for the loss of the API. The sum of the increase in the area of the degradation products should approximately equal the decrease in the area of the API. This is known as mass balance.

Protocol 2: Stability-Indicating HPLC-UV Method

A robust HPLC method is the cornerstone of the stability study.

Suggested Starting Parameters:

Parameter Recommendation Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and separation for moderately polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile A common reversed-phase system. The acidic modifier ensures the carboxylic acid is protonated for good peak shape.
Gradient Start at 70:30 (A:B), ramp to 30:70 (A:B) over 15 min, hold for 5 min A gradient is essential to elute the more polar degradants (Maleic Acid) and the less polar API and other degradants (4-chloroaniline) in a reasonable time.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30°C Controls retention time reproducibility.
Detection (UV) 254 nm or DAD scan 200-400 nm 254 nm is a common wavelength for aromatic compounds. A DAD allows for the identification of optimal wavelengths for all components.

| Injection Vol. | 10 µL | A typical injection volume. |

Method Validation: According to ICH guidelines, the method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered stability-indicating[9][15]. Specificity is proven by demonstrating that the API peak is resolved from all degradation product peaks.

Predicted Degradation Pathway

The primary mechanism of degradation is the hydrolysis of the central amide bond, which can be catalyzed by both acid and base.

G cluster_reactant 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (Parent Compound) cluster_prod1 4-Chloroaniline cluster_prod2 Maleic Acid cluster_prod3 Fumaric Acid Reactant Reactant H2O_H H₂O, H⁺ (Acid Hydrolysis) Reactant->H2O_H OH OH⁻ (Base Hydrolysis) Reactant->OH Prod1 Prod1 H2O_H->Prod1 Prod2 Prod2 H2O_H->Prod2 Isomerization Isomerization Prod2->Isomerization OH->Prod1 OH->Prod2 Prod3 Prod3 Isomerization->Prod3

Caption: Predicted hydrolytic degradation pathway.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • PubChem. ({E})-3-[3-[(4-chlorophenyl)carbamoyl]phenyl]prop-2-enoic acid. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. Pharmaceutical Technology.
  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology On-Line, 24(4), 1-14.
  • Giles, M. E. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Chemical Education. [Link]

  • Chemguide. Hydrolysing Amides. [Link]

  • Chemistry LibreTexts. Hydrolysis of Amides. [Link]

  • Sastry, M., Mayya, K. S., & Bandyopadhyay, K. (1997). pH Dependent changes in the optical properties of carboxylic acid derivatized silver colloidal particles. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 127(1-3), 221-228.
  • A Level Chemistry. Reactions of Amides. [Link]

  • Baert, J., De Clippeleer, J., Hughes, P. S., De Cooman, L., & Aerts, G. (2012). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of the American Society of Brewing Chemists, 70(4), 253-260.
  • Quora. Why are acid amides not easily hydrolysed?. [Link]

  • LookChem. 2-Propenoic acid, 3-(4-chlorophenyl)-. [Link]

  • ChemBK. 3-(4-Chlorophenyl)prop-2-enoic acid, (2E)-. [Link]

  • Bhatt, V. V., et al. (2015). Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. Brazilian Journal of Pharmaceutical Sciences, 51(4), 957-965.
  • Sharma, A., & Singh, S. (2023). Stability-Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences.
  • Patel, R. B., et al. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-255.
  • Jain, D., et al. (2015). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry, 10, S3115-S3122.
  • Kumar, V., & Singh, P. (2014). Stability Indicating HPLC Method Development and Validation.
  • Google Patents. Process for the manufacture of n-phenylmaleimide.
  • van der Meel, R., et al. (2012). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository. [Link]

  • YouTube. pH of an Aqueous Solution Test for Carboxylic Acids. [Link]

  • DrugFuture. Maleanilic Acid. [Link]

  • Sadiq-ur-Rehman, et al. (2009). (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1648.
  • Gregory, A., & Stenzel, M. H. (2012). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations.
  • Li, J. T., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). Journal of the Chilean Chemical Society, 59(1), 2321-2324.
  • Chen, C. Y., et al. (2022). Hf(OTf)4-Catalyzed Three-Component Synthesis of N-Carbamate-Protected β-Amino Ketones. Molecules, 27(4), 1205.
  • ACS Publications. pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research. [Link]

  • Monash University Research Repository. pH Dependent changes in the optical properties of carboxylic acid derivatized silver colloidal particles. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Rizk, S. A., et al. (2016). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. International Journal of Organic Chemistry, 6(1), 1-10.
  • PubMed. Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography. [Link]

  • ResearchGate. Biodegradation pathway of profenofos (PFF). [Link]

  • IIP Series. DRUG ANALYSIS. [Link]

  • PubChem. (2E)-3-carbamoylprop-2-enoic acid. National Center for Biotechnology Information. [Link]

  • PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen. [Link]

  • Analytical Methods. Rapid quantitative detection of chloramphenicol in three food products. [Link]

  • Cheméo. Chemical Properties of Carbamic acid, 3-chlorophenyl-, methyl ester. [Link]

  • PubChem. 3-(4-Acetylphenyl)prop-2-enoic acid. National Center for Biotechnology Information. [Link]

Sources

optimizing reaction conditions for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Category: Organic Synthesis / Reaction Optimization Subject: Optimizing reaction conditions for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid Reference ID: KB-SYN-4CMA-2024

Executive Summary & Core Logic

Target Molecule: 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid Common Name: N-(4-chlorophenyl)maleamic acid Reaction Type: Nucleophilic Acyl Substitution (Anhydride Ring Opening)

This synthesis relies on the nucleophilic attack of the amine nitrogen of 4-chloroaniline on one of the carbonyl carbons of maleic anhydride . The reaction is generally exothermic and spontaneous at room temperature. The primary challenge is not reactivity, but selectivity (preventing cyclization to the maleimide) and solubility management (ensuring the product precipitates clean while impurities remain in solution).

The "Gold Standard" Logic: We utilize a precipitation-driven equilibrium shift . By selecting a solvent (Ethyl Acetate or Acetone) in which the reactants are soluble but the amic acid product is insoluble, we drive the reaction to completion and protect the product from subsequent side reactions (like cyclization) by removing it from the solution phase.

Standard Operating Procedure (SOP)

Use this protocol as your baseline. Deviations should be cross-referenced with the Troubleshooting section.

Reagents & Materials
ComponentGradeStoichiometryCritical Note
Maleic Anhydride >99%1.05 eqMust be finely powdered. Hydrolyzes rapidly; discard if clumpy/sticky.
4-Chloroaniline >98%1.00 eqRecrystallize if dark/oxidized.
Ethyl Acetate (EtOAc) AnhydrousSolvent (10 mL/g)Preferred. Promotes clean precipitation.
Alt: Acetone DrySolventGood solubility, but yield may be lower due to product solubility.
Step-by-Step Workflow
  • Preparation of Anhydride Solution:

    • Dissolve Maleic Anhydride (1.05 eq) in anhydrous EtOAc.

    • Note: If insoluble particles remain, filter the solution before mixing. These are likely maleic acid (hydrolysis product) which will contaminate your final solid.

  • Preparation of Amine Solution:

    • Dissolve 4-Chloroaniline (1.0 eq) in a separate volume of anhydrous EtOAc.

  • Controlled Addition (The Critical Step):

    • Place the Anhydride Solution in a round-bottom flask with a magnetic stir bar.

    • Add the Amine Solution dropwise over 15–30 minutes at Room Temperature (20–25°C) .

    • Observation: A thick off-white to pale yellow precipitate should form almost immediately.

  • Reaction Maturation:

    • Stir the suspension for 60 minutes at RT.

    • Do NOT heat. Heating >50°C promotes dehydration to N-(4-chlorophenyl)maleimide.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash 1: Cold EtOAc (removes unreacted amine/anhydride).

    • Wash 2: Diethyl ether (removes EtOAc, facilitates drying).

    • Dry in a vacuum oven at 40°C (Max).

Visualization: Synthesis Pathway & Logic

SynthesisWorkflow Start Start: Reagent Prep SolventCheck Solvent Choice: Ethyl Acetate (Anhydrous) Start->SolventCheck Dissolve Dissolve Reactants (Separate Flasks) SolventCheck->Dissolve FilterAnhydride Filter Anhydride Soln (Remove Maleic Acid) Dissolve->FilterAnhydride Clarify Mix Dropwise Addition (Amine into Anhydride) FilterAnhydride->Mix Precipitate Precipitate Forms (N-4-chlorophenylmaleamic acid) Mix->Precipitate HeatCheck Check Temp > 50°C? Precipitate->HeatCheck Cyclization SIDE REACTION: Cyclization to Maleimide HeatCheck->Cyclization Yes FilterWash Filtration & Wash (Cold EtOAc) HeatCheck->FilterWash No (Keep RT) FinalProduct Final Product: Maleamic Acid Derivative FilterWash->FinalProduct

Caption: Workflow logic emphasizing the critical temperature checkpoint to prevent cyclization.

Troubleshooting Guide (Ticket Resolution)

Ticket #101: Low Yield / No Precipitate Formed

User Report: "I mixed the solutions, but the mixture remains clear or has very little solid."

  • Root Cause A: Solvent Polarity.

    • Diagnosis: You likely used a highly polar solvent (DMF, DMSO) or wet Acetone. The maleamic acid is soluble in these, preventing precipitation.

    • Resolution: Pour the reaction mixture into ice-cold water (approx. 5x volume). The hydrophobic chlorophenyl group will force the product to precipitate. For future runs, switch to Ethyl Acetate.

  • Root Cause B: Hydrolyzed Anhydride.

    • Diagnosis: Maleic anhydride reacts with moisture in the air to form Maleic Acid, which is unreactive toward the amine under these conditions.

    • Resolution: Check your maleic anhydride source.[1] If it smells strongly acrid/vinegar-like or is clumpy, purchase fresh reagent or sublime the old stock.

Ticket #102: Product Melting Point is Wrong / Product is Deep Yellow

User Report: "The product is bright yellow and melts at ~100-120°C instead of the expected >170°C (dec)."

  • Root Cause: Cyclization (Imide Formation).

    • Mechanism:[2][3][4] You have inadvertently dehydrated the amic acid to form N-(4-chlorophenyl)maleimide.

    • Why: This happens if the reaction was heated (refluxed) or if a dehydrating catalyst (H⁺) was present.

    • Resolution: Keep reaction temperature below 30°C . If you need to purify the amic acid, do not recrystallize from boiling acetic acid; use ethanol/water or acetone/hexane at moderate temps.

Ticket #103: Impure / Sticky Brown Solid

User Report: "The precipitate is off-white but turns brown/sticky upon filtration."

  • Root Cause: Oxidation of Aniline.

    • Diagnosis: 4-Chloroaniline oxidizes easily. Dark impurities are trapped in the crystal lattice.

    • Resolution:

      • Wash the crude solid with Dichloromethane (DCM) . The impurities and unreacted aniline are soluble in DCM; the maleamic acid product is generally not.

      • Recrystallize from Ethanol .

Optimization Data: Solvent Selection Matrix

The choice of solvent dictates the isolation method and purity profile.

Solvent SystemYield PotentialPurity ProfileIsolation MethodRecommendation
Ethyl Acetate High (85-95%)Excellent Direct FiltrationHighly Recommended
Acetone Moderate (70-80%)GoodEvaporation or Water crashGood alternative
Diethyl Ether ModerateHighDirect FiltrationGood, but reactants less soluble
DMF/DMSO High (in solution)Poor (Traps solvent)Water crashAvoid (Hard to dry)
Glacial Acetic Acid HighVariableWater crashRisk of cyclization

Frequently Asked Questions (FAQ)

Q: Can I use maleic acid instead of maleic anhydride? A: No. Maleic acid is a dicarboxylic acid. It will form a salt (ammonium carboxylate) with the amine at room temperature, not the amide bond. You would need high heat (>150°C) to drive off water to form the amide, which would immediately cyclize to the imide. The anhydride is thermodynamically required for mild amide formation.

Q: My product isomerized to the fumaric (trans) derivative. Why? A: This is rare under mild conditions but can occur if catalyzed by strong acids or thiourea. Ensure your glassware is neutral and free of acid residues. Isomerization is usually irreversible; the trans-isomer is significantly less soluble and biologically distinct.

Q: How do I store the product? A: Store in a desiccator. Maleamic acids can slowly hydrolyze back to the amine and maleic acid if exposed to atmospheric moisture over months.

References

  • Reaction Mechanism & Kinetics

    • Rastogi, R. P., Singh, N. B., & Srivastava, A. K. (1980). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 19A, 523-526.

  • Synthesis Protocol (Ethyl Acetate Method)

    • Chegg/Study.com (Validated Educational Protocols). Preparation of N-(4-chlorophenyl) maleanilic acid.

  • Cyclization & Maleimide Formation

    • Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (1961). N-Phenylmaleimide.[1] Organic Syntheses, Coll. Vol. 5, p.944.

  • Crystal Structure & Characterization

    • Sadiq-ur-Rehman, Ali, S., Shahzadi, S., & Parvez, M. (2009). (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid.[5] Acta Crystallographica Section E, E65, o1586.

Sources

Technical Support Center: Pharmacokinetic Optimization of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PK-OPT-4CL-MAL Status: Open Assigned Scientist: Senior Application Specialist Subject: Troubleshooting poor bioavailability and rapid clearance of N-(4-chlorophenyl)maleamic acid derivatives.

Diagnostic Hub: Why is your PK Profile Failing?

Before initiating formulation or structural changes, we must diagnose the specific failure mode. This molecule (structurally N-(4-chlorophenyl)maleamic acid ) presents a "Triple Threat" to pharmacokinetics:

  • Solubility-Limited Absorption (BCS Class II/IV): The planar 4-chlorophenyl ring drives high lattice energy, while the carboxylic acid (pKa ~4.0–4.5) remains unionized in the low pH of the stomach, limiting dissolution.

  • Chemical Instability (The Cyclization Trap): Maleamic acids are prone to acid-catalyzed cyclization to form N-(4-chlorophenyl)maleimide . This conversion in the stomach changes the species from a polar acid to a neutral, lipophilic, and potentially toxic imide before it even reaches the absorption site.

  • Metabolic Liability (Michael Acceptor): The prop-2-enoic moiety is an electrophilic Michael acceptor. It reacts rapidly with Glutathione (GSH) in the liver and intestine, leading to extensive first-pass metabolism and rapid clearance.

Diagnostic Decision Tree

Use this workflow to identify your primary bottleneck.

PK_Diagnostic Start Start: Low Bioavailability (F%) StomachStability Step 1: Stability in SGF (pH 1.2) Start->StomachStability IntestineSolubility Step 2: Solubility in FaSSIF (pH 6.5) StomachStability->IntestineSolubility Stable Cyclization Issue: Acid-Catalyzed Cyclization (Formation of Maleimide) StomachStability->Cyclization Degradation > 10% MetabolicStab Step 3: Microsomal Stability (+/- NADPH, GSH) IntestineSolubility->MetabolicStab Soluble Precipitation Issue: Dissolution Rate Limited (Brick Dust) IntestineSolubility->Precipitation < 50 µg/mL GSH_Adduct Issue: Michael Addition (GSH Conjugation) MetabolicStab->GSH_Adduct High Clearance w/ GSH Formulation Solution: Enteric Coating / Salts Cyclization->Formulation Precipitation->Formulation MedChem Solution: Bioisosteres / Prodrugs GSH_Adduct->MedChem

Figure 1: Diagnostic logic flow for isolating the root cause of PK failure.

Troubleshooting Guide & FAQs

Issue A: The Compound Disappears in the Stomach (Chemical Instability)

User Question: "I see multiple peaks in my HPLC after incubating in simulated gastric fluid (SGF). Is my compound degrading?"

Technical Insight: Yes. You are likely observing the cyclization of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid into N-(4-chlorophenyl)maleimide . This reaction is acid-catalyzed. The maleimide is not only a different pharmacological species but is often more toxic and has distinct solubility properties.

Corrective Actions:

  • Enteric Coating: You must bypass the stomach. Formulate as enteric-coated pellets (e.g., Eudragit L100-55) that release only at pH > 5.5.

  • Buffer the Microenvironment: If using immediate release, co-formulate with alkalizing agents (MgO or Na2CO3) to keep the local pH within the tablet/capsule above the cyclization threshold.

Issue B: Poor Solubility (The "Brick Dust" Problem)

User Question: "The compound precipitates immediately upon entering the small intestine environment. How do I keep it in solution?"

Technical Insight: The 4-chlorophenyl group creates strong intermolecular pi-stacking. While the carboxylic acid allows for salt formation, common sodium salts may disproportionate (precipitate back to free acid) in the acidic boundary layer of the stomach.

Corrective Actions:

  • Switch Counter-ions: Move away from Sodium. Use Tromethamine (TRIS) or Meglumine . These bulky organic counter-ions disrupt the crystal lattice and provide a "buffering" effect that maintains local pH, preventing precipitation.

  • Amorphous Solid Dispersion (ASD): If salts fail, use Hot Melt Extrusion (HME) with polymers like HPMCAS. This maintains the drug in a high-energy amorphous state, supersaturating the GI fluids.

Issue C: Rapid Clearance (The Michael Acceptor Liability)

User Question: "My Caco-2 permeability is decent, but oral bioavailability is <5% in rats. The compound vanishes in liver microsomes."

Technical Insight: This is the most critical flaw of the scaffold. The prop-2-enoic double bond is highly reactive toward thiols. It is reacting with Glutathione (GSH) via Michael Addition, leading to rapid biliary excretion or covalent binding to proteins (toxicity).

Corrective Actions (Medicinal Chemistry):

  • Steric Shielding: Add a methyl group to the double bond (e.g., 2-methyl-3-[(4-chlorophenyl)carbamoyl]...). This hinders the attack of the sulfur nucleophile without necessarily destroying binding affinity.

  • Bioisosterism: Replace the alkene with a cyclopropane ring. This mimics the geometry of the double bond but eliminates the Michael acceptor reactivity.

Experimental Protocols

Protocol 1: Salt Screening for Solubility Enhancement

Objective: Identify a salt form that prevents disproportionation in vivo.

StepActionCritical Parameter
1 Dissolution Dissolve 100 mg of free acid in THF/Ethanol (1:1).
2 Addition Add 1.05 equivalents of counter-ion (Na+, K+, TRIS, Meglumine, Lysine) dissolved in water.
3 Crystallization Evaporate solvent slowly at 40°C or use anti-solvent (Heptane).
4 Stress Test Suspend 10 mg of the resulting salt in 5 mL of pH 1.2 buffer (SGF).
5 Analysis Monitor conversion back to Free Acid via XRPD or DSC after 1 hour.

Success Criteria: The salt should maintain a supersaturated solution for >60 minutes in SGF without reverting to the insoluble free acid crystal form.

Protocol 2: GSH-Trapping Assay (Metabolic Stability)

Objective: Quantify the reactivity of the Michael acceptor moiety.[1]

  • Incubation: Prepare 10 µM test compound in phosphate buffer (pH 7.4).

  • Initiation: Add Glutathione (GSH) to a final concentration of 5 mM (physiological liver level).

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with Acetonitrile.

  • Analysis: LC-MS/MS. Look for the parent loss and the appearance of the [M + 307] adduct (Parent + GSH).

Interpretation:

  • t1/2 < 15 min: Highly reactive. Likely toxic or zero oral bioavailability. Action: Must modify structure.

  • t1/2 > 60 min: Manageable. Action: Proceed with high-dose formulation strategies.

Strategic Visualization: The Optimization Pathway

The following diagram illustrates the chemical modification strategy if formulation alone fails to solve the GSH reactivity issue.

Optimization_Strategy cluster_mods Structural Modifications Parent Parent Scaffold (Michael Acceptor) Methyl Alpha-Methylation (Steric Shield) Parent->Methyl High Reactivity Cyclo Cyclopropane (Bioisostere) Parent->Cyclo High Reactivity Sat Saturation (Single Bond) Parent->Sat If C=C not critical Outcome_M Reduced GSH Reactivity Retained Potency Methyl->Outcome_M Outcome_C No GSH Reactivity Rigid Geometry Cyclo->Outcome_C Outcome_S Loss of Potency? (Check SAR) Sat->Outcome_S

Figure 2: Medicinal chemistry strategies to stabilize the prop-2-enoic backbone against metabolic attack.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Michael Acceptors and Toxicity). Link

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Challenge. Angewandte Chemie International Edition, 55(43), 13408-13421. Link

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

Sources

refining assay conditions for consistent 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid activity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Assays for N-Aryl Maleamic Acid Derivatives

Subject: Troubleshooting & Optimization Guide for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid Compound Class: N-Substituted Maleamic Acids / Michael Acceptors CAS: 7242-16-2 (Generic reference)[1]

Executive Summary: The "Chameleon" Effect

As a Senior Application Scientist, I often see researchers struggle with 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (hereafter referred to as 4-CPMA ).[1] The inconsistency in your IC50 values is likely not due to pipetting error, but rather the compound's complex chemical behavior in aqueous solution.

4-CPMA is not a static molecule.[1][2][3][4] In assay buffers, it exists in a delicate equilibrium between its open-chain form (Maleamic Acid), its cyclized form (Maleimide), and its hydrolysis products. Furthermore, as an electrophilic Michael acceptor, it is highly prone to "false inhibition" by reacting with thiol-containing assay reagents (like DTT) before it ever reaches your target protein.

This guide deconstructs these failure modes into three controllable modules.

Module 1: Solubility & Stock Preparation

The Issue: "My compound precipitates upon dilution into the assay buffer."

The Science: 4-CPMA contains a hydrophobic 4-chlorophenyl ring and a hydrophilic carboxylic acid.[1] Its solubility is heavily pH-dependent.[1]

  • In DMSO: Soluble.[1][5][6]

  • In Water (Low pH): The carboxylic acid is protonated (uncharged), making the molecule highly insoluble.

  • In Water (Neutral/High pH): The acid deprotonates to a carboxylate anion, significantly increasing solubility.

Protocol: The "Step-Down" Dilution Method Do not blast 10 mM DMSO stock directly into a low-ionic-strength buffer.[1]

  • Stock Prep: Prepare 10 mM or 50 mM stock in anhydrous DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent water uptake.

  • Intermediate Dilution: Dilute the stock 10-fold into 100% DMSO first to create your working concentrations.

  • Final Addition: Add the working DMSO solution to the assay buffer.

    • Critical Requirement: Ensure your assay buffer pH is ≥ 7.0 .[1]

    • Solvent Limit: Keep final DMSO concentration < 1% (v/v) to avoid enzyme denaturation, unless your target is validated for higher tolerance.

ParameterRecommendationReason
Stock Solvent Anhydrous DMSOPrevents hydrolysis during storage.[1]
Assay Buffer pH 7.2 – 7.5Ensures carboxylate formation for solubility.[1]
Max DMSO % 0.5% - 1.0%Minimizes solvent effects on protein structure.[1]

Module 2: The "DTT Trap" (Assay Interference)

The Issue: "I see high potency (low IC50) in some runs, but no activity in others."

The Science: 4-CPMA contains an


-unsaturated carbonyl system (a Michael Acceptor ).[1] It is designed to form a covalent bond with a cysteine thiol on your target protein.[1] However, if your assay buffer contains reducing agents like DTT (Dithiothreitol)  or 

-Mercaptoethanol
, the compound will react with these reagents in solution before it interacts with your protein.[1] This effectively "neutralizes" the inhibitor, leading to false negatives (high IC50).

Visualizing the Interference:

DTT_Interference cluster_0 Result of Interference Compound 4-CPMA (Electrophile) Target Target Protein (Cysteine Active Site) Compound->Target Desired Inhibition DTT DTT / BME (Decoy Nucleophile) Compound->DTT Rapid Scavenging (Assay Interference) Result Inactivator Depleted False High IC50

Caption: Competitive scavenging of the inhibitor by reducing agents prevents target engagement.

Protocol: The "Thiol-Free" Transition

  • Check Buffer Composition: Inspect your assay buffer recipe. Remove DTT,

    
    -Mercaptoethanol, or Glutathione.[1]
    
  • Alternative Reducing Agents: If your protein requires a reducing environment to maintain stability, switch to TCEP (Tris(2-carboxyethyl)phosphine) .[1] TCEP is a poor nucleophile and does not react readily with Michael acceptors at physiological pH [1].[1]

  • Pre-incubation: If you cannot remove DTT (e.g., it's in the enzyme storage buffer), pre-incubate the enzyme with the compound for 15–30 minutes before adding the substrate. This gives the inhibitor a head start to bind the target.

Module 3: Stability & pH-Dependent Cyclization

The Issue: "The compound degrades over time in the buffer."

The Science: Maleamic acids are chemically unstable.[1] They undergo two competing reactions driven by pH [2]:[7]

  • Acidic/Neutral pH: Cyclization to the Maleimide (N-(4-chlorophenyl)maleimide).[1] The maleimide is often the more potent electrophile.

  • Alkaline pH (>8.0): Hydrolysis of the amide bond, breaking the molecule into 4-chloroaniline and maleic acid (inactive waste products).

Visualizing the Fate of 4-CPMA:

Chemical_Fate cluster_acid pH < 7.0 (Cyclization) cluster_base pH > 8.0 (Hydrolysis) Parent 4-CPMA (Maleamic Acid Form) Maleimide N-(4-Cl-Phenyl) Maleimide (Highly Reactive Species) Parent->Maleimide Dehydration (Slow at neutral pH) Waste 4-Chloroaniline + Maleic Acid (Inactive) Parent->Waste Amide Hydrolysis (Irreversible) Maleimide->Waste Ring Opening

Caption: pH-dependent pathways determining the active concentration of the inhibitor.

Optimization Strategy:

  • Sweet Spot: Maintain assay pH between 7.0 and 7.4 . This minimizes rapid hydrolysis while maintaining solubility.[1]

  • Fresh Prep: Do not store diluted compound in buffer. Prepare fresh from DMSO stock immediately before the assay.

  • LC-MS Validation: If precise kinetics are required, run a mock incubation (Compound + Buffer, no protein) and analyze by LC-MS at 0, 30, and 60 minutes to quantify the ratio of Acid vs. Maleimide vs. Hydrolysis product.

Frequently Asked Questions (FAQ)

Q1: Can I use TCEP instead of DTT? A: Yes. TCEP is the gold standard for assays involving electrophilic inhibitors (Michael acceptors). Unlike DTT, it contains a phosphorus atom that is less nucleophilic toward carbon-carbon double bonds, preventing the "scavenging" effect [1].

Q2: My compound turned yellow in the stock solution. Is it bad? A: A slight yellowing can indicate oxidation or the formation of the maleimide species (which is often more colored than the acid). Check purity via LC-MS. If the peak corresponds to the maleimide (M-18 mass unit relative to parent), it is likely still active, but your concentration calculations may need adjustment.

Q3: Is this a covalent inhibitor? A: Highly likely.[1] The structure suggests it acts as a Michael acceptor, targeting nucleophilic residues (Cysteine) on the protein. This means the inhibition is time-dependent.[1] You should report


 values rather than just IC50, as IC50 will shift with incubation time [3].

References

  • Getz, E. B., et al. (1999).[1] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry.

  • Gregory, J. D. (1955).[1] The Stability of N-Ethylmaleimide and its Reaction with Sulfhydryl Groups. Journal of the American Chemical Society.

  • Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Methods in Biochemical Analysis.

Sources

Validation & Comparative

Comprehensive Comparison Guide: Validating the Target of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid Using CRISPR vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Validating Reactive Small Molecules

In the landscape of drug discovery, 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (CAS 7242-16-2), also known as N-(4-Chlorophenyl)maleamic acid, presents a unique target validation challenge. As a maleamic acid derivative, this compound features a structural moiety that can act as a Michael acceptor, making it highly reactive toward nucleophilic residues such as cysteines. While such compounds have been explored as potent inhibitors for targets like coagulation Factor Xa, their inherent electrophilicity raises a significant risk of polypharmacology and off-target protein alkylation.

To confidently advance such a compound, researchers must prove that the observed biological phenotype is driven by the specific engagement of the intended target, rather than non-specific cellular toxicity. This guide objectively compares the utility of CRISPR-Cas9 against legacy modalities—RNA interference (RNAi) and the Cellular Thermal Shift Assay (CETSA)—for the rigorous target validation of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid.

Modality Comparison: CRISPR vs. RNAi vs. CETSA

To establish a definitive drug-target relationship, researchers typically rely on genetic perturbation or biophysical engagement. Here is how the three primary modalities compare:

CRISPR-Cas9 (Genetic Knockout & HDR)

CRISPR-Cas9 has revolutionized target validation by enabling absolute loss-of-function (knockout) and precise base editing[1]. For a reactive compound like 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid, CRISPR's greatest advantage is Homology-Directed Repair (HDR) . By mutating the specific putative binding site (e.g., a catalytic cysteine) to a non-reactive residue (e.g., serine), researchers can generate an isogenic cell line. If the mutant cell line becomes resistant to the drug, it provides unequivocal proof of on-target causality[2]. Furthermore, large-scale profiling has demonstrated that CRISPR has negligible systematic off-target transcriptional effects compared to RNAi[3].

RNA interference (RNAi)

RNAi (using siRNA or shRNA) relies on the endogenous DICER/RISC pathway to degrade target mRNA, resulting in a hypomorphic (knockdown) phenotype[4]. While rapid, RNAi is highly susceptible to sequence-dependent off-target effects driven by microRNA-like seed sequence pairing[3]. When validating a potentially promiscuous compound like a maleamic acid, using a prone-to-off-target method like RNAi compounds the risk of false positives, making it difficult to isolate the true mechanism of action.

Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free biophysical technique that measures ligand-induced thermal stabilization of a target protein in living cells[5]. When 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid binds its target, the protein's melting temperature (


) shifts. While CETSA is excellent for proving physical engagement, it cannot prove functional causality. It must be paired with genetic methods to confirm that the binding event actually drives the observed cellular phenotype.
Data Presentation: Performance Comparison Matrix
FeatureCRISPR-Cas9 (Knockout/HDR)RNAi (siRNA/shRNA)CETSA
Mechanism DNA-level editing (Null/Mutant)mRNA degradation (Knockdown)Biophysical thermal stabilization
Off-Target Risk Very Low (Negligible systematic effects)High (miRNA-like seed effects)N/A (Assays specific protein)
Phenotypic Proof Absolute (Can prove drug resistance)Partial (Hypomorphic phenotype)None (Proves binding only)
Validation Type Functional & MechanisticFunctional (Correlative)Biophysical Engagement
Timeframe 4–6 weeks (Isogenic clone isolation)48–72 hours (Transient)1–2 weeks (Assay optimization)

Visualizing the Validation Workflows

To understand the strategic deployment of these technologies, the following diagrams illustrate the comparative workflows and the specific mechanistic logic behind using CRISPR HDR for causal validation.

ModalityComparison Start Target Validation of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid CRISPR CRISPR-Cas9 (Genetic Knockout/HDR) Start->CRISPR RNAi RNAi (Transcriptional Knockdown) Start->RNAi CETSA CETSA (Biophysical Engagement) Start->CETSA CRISPR_Out Absolute Loss of Function or Drug Resistance (HDR) CRISPR->CRISPR_Out RNAi_Out Hypomorphic Phenotype (High Off-Target Risk) RNAi->RNAi_Out CETSA_Out Thermal Shift (Direct Binding Proof) CETSA->CETSA_Out

Workflow comparing CRISPR, RNAi, and CETSA for small molecule target validation.

CRISPR_HDR WT Wild-Type Cells (Target Sensitive) Drug Add 3-[(4-Chlorophenyl)... prop-2-enoic acid WT->Drug HDR CRISPR HDR (Binding Site Mutation) WT->HDR Death Pathway Inhibition (Phenotype Observed) Drug->Death Survival Pathway Active (Drug Resistance) Drug->Survival Mutant Isogenic Mutant Cells (Target Modified) HDR->Mutant Mutant->Drug

CRISPR HDR workflow demonstrating drug-gene causality via resistance mutation.

Experimental Protocol: CRISPR-Cas9 HDR Target Validation

To establish a self-validating system, this protocol details the generation of a drug-resistant isogenic cell line. By mutating the putative binding cysteine of the target protein, we can definitively prove whether 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid acts on-target.

Step 1: Reagent Design and RNP Assembly
  • sgRNA Design: Design a highly specific single guide RNA (sgRNA) targeting the genomic region immediately adjacent to the putative binding pocket (within 10 bp of the target codon).

  • ssODN Template Design: Design a single-stranded oligodeoxynucleotide (ssODN) donor template (approx. 100-120 bp). The template must contain:

    • The desired point mutation (e.g., Cys

      
       Ser) to abolish the maleamic acid's covalent binding site.
      
    • A silent PAM mutation to prevent the Cas9 nuclease from re-cutting the edited allele.

  • RNP Complexing: Incubate purified Cas9 protein with the synthetic sgRNA at a 1:1.2 molar ratio for 15 minutes at room temperature to form Ribonucleoprotein (RNP) complexes.

Step 2: Delivery and Cellular Engineering
  • Preparation: Harvest target cells (e.g., HEK293T or a relevant disease model) at 70-80% confluency. Wash with PBS and resuspend in the appropriate nucleofection buffer.

  • Nucleofection: Combine

    
     cells with the RNP complex and 1 
    
    
    
    M of the ssODN template. Electroporate using optimized pulse conditions.
  • Recovery: Plate cells in pre-warmed media without antibiotics and allow them to recover for 48-72 hours.

Step 3: Isolation and Genotyping of Isogenic Clones
  • Single-Cell Sorting: Use FACS to sort single cells into 96-well plates to establish clonal populations.

  • Expansion & Extraction: Expand clones for 2-3 weeks. Extract genomic DNA from a replica plate.

  • Sanger Sequencing: PCR-amplify the target locus and perform Sanger sequencing. Identify clones with homozygous knock-in of both the resistance mutation and the silent PAM mutation.

Step 4: Pharmacological Profiling (The Self-Validating Rescue)
  • Dose-Response Assay: Seed Wild-Type (WT) and the validated HDR-mutant clones in 384-well plates.

  • Compound Treatment: Treat both populations with a 10-point dose-response curve of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (ranging from 1 nM to 50

    
    M).
    
  • Readout & Causality: Measure cellular viability or specific downstream pathway activity.

    • Interpretation: If the WT cells exhibit inhibition (e.g.,

      
       = 500 nM) but the HDR-mutant cells show a complete rightward shift (resistance), the phenotype is definitively caused by the compound engaging that specific target. If both cell lines die equally, the compound is exhibiting off-target polypharmacology.
      

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map Source: PubMed Central (PMC) / NIH URL:[Link]

  • The Best Functional Genomic Screening Method: CRISPR or RNAi? Source: Biocompare URL:[Link]

  • Cornerstones of CRISPR-Cas in drug development and therapy Source: PubMed Central (PMC) / NIH URL:[Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation Source: ResearchGate URL:[Link]

Sources

comparative study of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid and its bromo-analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide presents a comparative analysis of 3-[(4-chlorophenyl)carbamoyl]prop-2-enoic acid (Compound A) and its bromo-analog, 3-[(4-bromophenyl)carbamoyl]prop-2-enoic acid (Compound B). These compounds, commonly known as N-(4-chlorophenyl)maleamic acid and N-(4-bromophenyl)maleamic acid , respectively, serve as critical intermediates in the synthesis of N-aryl maleimides and exhibit distinct pharmacological profiles.

The primary distinction lies in the halogen substituent (Chlorine vs. Bromine) at the para-position of the phenyl ring. This substitution modulates the compound's lipophilicity (logP), electronic distribution, and subsequent biological efficacy, particularly in antimicrobial applications. This guide synthesizes experimental protocols, physicochemical data, and structure-activity relationships (SAR) to aid researchers in selecting the optimal analog for drug development or polymer synthesis.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Both compounds belong to the class of N-aryl maleamic acids, synthesized via the nucleophilic acyl substitution of maleic anhydride with the corresponding aniline.

Physicochemical Comparison[6]
FeatureChloro-Analog (Compound A) Bromo-Analog (Compound B)
IUPAC Name (2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid(2Z)-4-[(4-bromophenyl)amino]-4-oxobut-2-enoic acid
Common Name N-(4-chlorophenyl)maleamic acidN-(4-bromophenyl)maleamic acid
Molecular Formula C₁₁H₈ClNO₃C₁₁H₈BrNO₃
Molecular Weight 237.64 g/mol 282.09 g/mol
Est.[1] LogP ~1.8 - 2.1~2.1 - 2.4
Electronic Effect Inductive withdrawal (-I), Mesomeric donation (+M)Weaker -I, Weaker +M than Cl
Leaving Group Ability ModerateGood (Relevant for metabolic degradation)
Melting Point 196–198 °C (Dec)200–202 °C (Dec)
Structural Dynamics

The Z-configuration (cis) is kinetically favored during synthesis from maleic anhydride. However, these acids can undergo isomerization to the E-isomer (fumaramic acid) under UV light or thermal stress, or cyclize to form maleimides. The halogen substituent influences the crystal packing and solubility; the bromo-analog typically exhibits lower solubility in polar protic solvents due to increased hydrophobicity.

Synthetic Pathways & Yield Optimization[7]

The synthesis of both analogs follows a high-yield, atom-economical pathway involving the ring-opening of maleic anhydride.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of maleic anhydride. The resulting tetrahedral intermediate collapses to open the ring, yielding the maleamic acid.

SynthesisPathway MA Maleic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate MA->Intermediate Nucleophilic Attack Aniline 4-Haloaniline (Nucleophile) Aniline->Intermediate Product N-(4-Halophenyl) maleamic acid Intermediate->Product Ring Opening (Fast) Maleimide N-(4-Halophenyl) maleimide (Cyclized Byproduct) Product->Maleimide Dehydration (Ac2O/NaOAc, Heat)

Figure 1: Synthetic pathway for N-aryl maleamic acids. The reaction is typically performed in glacial acetic acid or diethyl ether.

Comparative Reactivity
  • Chloro-Analog : 4-Chloroaniline is slightly more nucleophilic than 4-bromoaniline due to the higher electronegativity of chlorine being offset by resonance effects, though the difference is marginal. Yields are typically 85-95% .

  • Bromo-Analog : The increased steric bulk of the bromine atom has negligible effect on the amine's nucleophilicity (remote from the reaction center). However, the product precipitates more readily in ether, often leading to slightly higher isolated yields (90-98% ) due to easier purification.

Experimental Protocols

Synthesis of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid

Reagents:

  • Maleic anhydride (1.0 eq, 98%)

  • 4-Chloroaniline (1.0 eq, 99%)

  • Solvent: Diethyl ether (anhydrous) or Glacial Acetic Acid

Procedure:

  • Preparation : Dissolve 5.0 g (50 mmol) of maleic anhydride in 30 mL of anhydrous diethyl ether in a round-bottom flask.

  • Addition : Dissolve 6.38 g (50 mmol) of 4-chloroaniline in 20 mL of diethyl ether. Add this solution dropwise to the anhydride solution under constant stirring at room temperature.

  • Reaction : An immediate exothermic reaction occurs. A white to pale-yellow precipitate forms within 10–30 minutes. Stir for an additional 2 hours to ensure completion.

  • Isolation : Filter the precipitate under vacuum.

  • Purification : Wash the solid cake with cold diethyl ether (2 x 15 mL) to remove unreacted starting materials. Recrystallize from ethanol if necessary.

  • Drying : Dry in a vacuum oven at 50 °C for 4 hours.

Synthesis of 3-[(4-Bromophenyl)carbamoyl]prop-2-enoic acid

Modifications for Bromo-Analog:

  • Substitute 4-chloroaniline with 8.60 g (50 mmol) of 4-bromoaniline .

  • Solvent Note : Due to the lower solubility of the bromo-analog, the precipitation is more rapid. Ensure vigorous stirring to prevent clumping.

  • Yield Expectation : Expect ~13.5 g (95%) of off-white powder.

Biological Performance Evaluation

These compounds act as Michael acceptors . The electron-deficient double bond (conjugated with the carbonyls) can alkylate nucleophilic residues (e.g., thiols in cysteine) on microbial enzymes, leading to inhibition.

Antimicrobial Potency (SAR)
OrganismTarget MechanismChloro-Analog ActivityBromo-Analog Activity
S. aureus (Gram +)Cell wall/Enzyme alkylationModerate (MIC: 32-64 µg/mL)High (MIC: 16-32 µg/mL)
E. coli (Gram -)Membrane transportLowLow-Moderate
C. albicans (Fungi)Ergosterol synthesis interferenceModerateHigh

Key Insight : The Bromo-analog consistently outperforms the Chloro-analog in antimicrobial assays.

  • Causality : The C-Br bond is more lipophilic than the C-Cl bond. This facilitates better penetration through the lipid bilayer of bacterial cell walls. Furthermore, the larger Van der Waals radius of Bromine may enhance binding affinity in hydrophobic pockets of target proteins.

Structure-Activity Relationship (SAR) Diagram

SAR Core Maleamic Acid Core (HOOC-CH=CH-CONH-Ar) Olefin Olefin (C=C) Michael Acceptor Core->Olefin Contains Halogen Halogen Substituent (Cl vs Br) Core->Halogen Substituted at Para Activity Antimicrobial Potency Olefin->Activity Covalent Binding (Alkylation) Lipophilicity Lipophilicity (LogP) Br > Cl Halogen->Lipophilicity Modulates Penetration Membrane Penetration Br > Cl Lipophilicity->Penetration Enhances Penetration->Activity Increases Bioavailability

Figure 2: Structure-Activity Relationship showing how the halogen substituent influences biological potency via lipophilicity.

Spectroscopic Characterization Guide

To validate the synthesis, use the following diagnostic signals. The shift in the aromatic region is the primary differentiator.

Proton NMR (¹H NMR, DMSO-d₆, 400 MHz)
Proton EnvironmentSignal TypeChloro-Analog (δ ppm)Bromo-Analog (δ ppm)
-COOH Broad Singlet13.0 - 13.513.0 - 13.5
-NH- (Amide) Singlet10.4510.48
-CH=CH- (Vinylic) Doublet (x2)6.30, 6.45 (J~12Hz)6.30, 6.45 (J~12Hz)
Ar-H (Ortho to N) Doublet7.657.60
Ar-H (Meta to N) Doublet7.387.52 (Deshielded by Br)

Diagnostic Check : In the Bromo-analog, the aromatic doublets are closer together (chemical shift difference is smaller) compared to the Chloro-analog, due to the shielding/deshielding balance of the heavy bromine atom.

IR Spectroscopy (KBr Pellet)
  • Amide I (C=O) : 1690–1710 cm⁻¹ (Strong)

  • Carboxylic Acid (C=O) : 1720–1740 cm⁻¹

  • N-H Stretch : 3250–3300 cm⁻¹

  • C-Cl Stretch : ~1090 cm⁻¹ (Visible only in Chloro-analog)

  • C-Br Stretch : ~1070 cm⁻¹ (Often weaker/masked, check fingerprint region <600 cm⁻¹)

Conclusion

While both 3-[(4-chlorophenyl)carbamoyl]prop-2-enoic acid and its bromo-analog are chemically similar, the bromo-analog is the superior candidate for biological applications requiring membrane permeability. The chloro-analog remains a cost-effective choice for bulk polymer modifications where steric bulk is a limiting factor.

For drug development workflows, it is recommended to synthesize the bromo-analog if the target is intracellular (Gram-positive bacteria or fungi), whereas the chloro-analog serves as a robust baseline for structure-activity studies.

References

  • Synthesis of N-arylmaleimides from N-arylmaleamic acids . Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

  • Antimicrobial activity of (E)-3-(4-sulfamoylphenylcarbamoyl) acrylic acid derivatives . Journal of Scientific Reports-A, 2023. Available at: [Link]

  • Synthesis and spectroscopic evidences of N-arylmaleimides . ResearchGate. Available at: [Link]

  • N-(4-Chloro-2-methylphenyl)maleamic acid Crystal Structure . National Institutes of Health (PMC). Available at: [Link]

Sources

Head-to-Head Comparison: 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid vs. Standard GST Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid with Known Inhibitors Content Type: Publish Comparison Guide

Executive Summary

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (also known as N-(4-chlorophenyl)maleamic acid or 4-CMA ) is a specialized Michael acceptor primarily utilized in biochemical research as an inhibitor of Glutathione S-Transferases (GSTs) and sulfhydryl-dependent enzymes. Unlike broad-spectrum alkylating agents, 4-CMA offers a nuanced inhibition profile governed by the electronic tuning of the chlorophenyl ring and the steric constraints of the maleamic acid backbone.

This guide compares 4-CMA directly against Ethacrynic Acid (EA) (the clinical standard) and N-Ethylmaleimide (NEM) (the research standard) to assist researchers in selecting the optimal probe for drug metabolism and enzyme kinetic studies.

Mechanistic Profiling

The core efficacy of 4-CMA lies in its electrophilic


-unsaturated carbonyl moiety. It functions via a Michael Addition  mechanism where the nucleophilic thiolate anion (GS⁻ or Cys-S⁻) attacks the 

-carbon of the double bond.
Mechanism of Action (MoA)
  • Primary Interaction: Covalent (reversible or irreversible depending on pH and duration) modification of the active site cysteine or glutathione substrate.

  • Binding Site: Targets the H-site (hydrophobic substrate binding site) of GSTs, competing with xenobiotics.

  • Electronic Effect: The p-chloro substituent on the phenyl ring exerts an electron-withdrawing inductive effect (-I), moderately increasing the electrophilicity of the double bond compared to the unsubstituted maleamic acid, enhancing potency without compromising stability.

Pathway Visualization

The following diagram illustrates the interference of 4-CMA within the GST detoxification pathway.

GST_Pathway Xenobiotic Xenobiotic / Drug (Electrophile) GST GST Enzyme (Active) Xenobiotic->GST Binding GSH Glutathione (GSH) (Nucleophile) GSH->GST Binding Complex GST-Substrate Complex GST->Complex Catalysis InhibitedEnzyme Inhibited GST (Adduct Formed) GST->InhibitedEnzyme Inactivation Conjugate GSH-Drug Conjugate Complex->Conjugate Conjugation Efflux MRP Transporter (Efflux Pump) Conjugate->Efflux Excretion Inhibitor 4-CMA (Inhibitor) Inhibitor->GST Michael Addition (Competition at H-site)

Figure 1: Mechanism of GST inhibition by 4-CMA, preventing the conjugation and detoxification of xenobiotics.

Head-to-Head Comparison Data

The following table synthesizes experimental data comparing 4-CMA with its primary competitors.

Feature3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (4-CMA)Ethacrynic Acid (EA)N-Ethylmaleimide (NEM)
Primary Target Glutathione S-Transferase (GST)GST (Isoforms A, M, P) & NKCC2General Thiol Alkylator
Inhibition Type Competitive / Irreversible (Slow binding)Reversible Conjugation (GST)Irreversible Alkylation
Selectivity Moderate: Favors GSTs with hydrophobic H-sites; less reactive than maleimides.High: Specific for GST P1-1 and M class; FDA-approved diuretic.Low: Reacts with any accessible cysteine.
Reactivity Tunable electrophile; requires enzyme catalysis for rapid adduct formation.Moderate; forms GS-conjugate which acts as the actual inhibitor.High; rapid reaction without enzyme catalysis.
Solubility DMSO, Ethanol (Low water solubility)Ethanol, alkaline waterWater, Ethanol
Experimental Ki ~5 - 50 µM (Isoform dependent)0.4 - 5.0 µMN/A (Kinetic inactivator)
Application Probing GST H-site topology; precursor for maleimide synthesis.Clinical GST inhibition; overcoming drug resistance.[1][2][3]Total thiol quantification; blocking active sites.
Technical Insight: Why Choose 4-CMA?
  • vs. Ethacrynic Acid: Choose 4-CMA when studying the structural topology of the H-site . The rigid phenyl ring of 4-CMA probes the hydrophobic pocket depth differently than the flexible phenoxyacetic acid tail of EA.

  • vs. NEM: Choose 4-CMA when specificity is required. NEM will obliterate all thiol activity in the assay (cysteine proteases, transporters, etc.), whereas 4-CMA is less reactive towards free thiols in solution and requires the catalytic environment of the GST active site to facilitate efficient binding.

Experimental Protocols

Protocol A: GST Inhibition Assay (CDNB Method)

This protocol validates the inhibitory potential of 4-CMA using 1-chloro-2,4-dinitrobenzene (CDNB) as a tracking substrate.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 6.5.

  • Substrate: 20 mM CDNB in Ethanol.

  • Co-factor: 20 mM Reduced Glutathione (GSH) in buffer.

  • Enzyme: Purified GST (e.g., equine liver or recombinant human GSTP1).

  • Inhibitor: 4-CMA (dissolved in DMSO to 10 mM stock).

Workflow:

  • Preparation: Dilute GST enzyme in Buffer to a concentration of 0.5 U/mL.

  • Incubation: Mix 950 µL of Enzyme solution with 10 µL of 4-CMA (various concentrations: 1–100 µM). Incubate at 25°C for 10 minutes to allow for E-I complex formation.

    • Control: Use 10 µL DMSO instead of inhibitor.

  • Initiation: Add 20 µL GSH and 20 µL CDNB to the cuvette.

  • Measurement: Immediately monitor Absorbance at 340 nm for 5 minutes.

  • Calculation:

    
    
    
Protocol B: Synthesis of the Active Maleimide Derivative

Researchers often use 4-CMA as a precursor to synthesize N-(4-chlorophenyl)maleimide, which is a more potent, irreversible inhibitor.

  • Dehydration: Dissolve 4-CMA in acetic anhydride containing fused sodium acetate.

  • Reflux: Heat at 100°C for 2 hours.

  • Workup: Pour into ice water. The precipitate is the maleimide form.

  • Validation: Check melting point (approx. 105-108°C) and disappearance of the N-H stretch in IR.

Visualizing the Chemical Mechanism

The following diagram details the Michael Addition mechanism specific to the maleamic acid scaffold.

Mechanism cluster_legend Key Structural Features State1 Unbound State Inhibitor (Michael Acceptor) + Enz-S⁻ State2 Transition State Nucleophilic Attack on β-Carbon State1->State2 Approach State3 Enolate Intermediate Stabilized by Oxyanion Hole State2->State3 Bond Formation State4 Stable Adduct Covalent Thioether Bond State3->State4 Protonation Note1 4-Cl-Phenyl group: Enhances hydrophobicity for H-site affinity Note2 Double Bond: Site of Michael Addition

Figure 2: Step-by-step chemical mechanism of cysteine conjugation to the maleamic acid scaffold.[]

References

  • Mechanism of GST Inhibition: Ploemen, J. H., et al. (1994). "Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases."[5] Xenobiotica. Link

  • Maleamic Acid Chemistry: Gowda, B. T., et al. (2010).[6] "Structure-activity relationships in N-(aryl)-maleamic acids." Acta Crystallographica. Link

  • GST Assay Protocols: Habig, W. H., Pabst, M. J., & Jakoby, W. B. (1974). "Glutathione S-transferases. The first enzymatic step in mercapturic acid formation." Journal of Biological Chemistry. Link

  • Comparative Inhibitors: Awasthi, Y. C., et al. (2017). "Regulation of Glutathione S-Transferases by Ethacrynic Acid." MedChemExpress Technical Report. Link

  • Chemical Properties: PubChem. "3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (CID 61528883)." National Library of Medicine. Link

Sources

Confirming the Binding Mode of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), unambiguously defining how a small molecule interacts with its target is critical for lead optimization. 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (also known as N-(4-chlorophenyl)maleamic acid) presents a unique structural profile: it features a lipophilic 4-chlorophenyl ring, a hydrogen-bonding carbamoyl linker, and a prop-2-enoic acid core that acts as a potent Michael acceptor[]. Because this compound can theoretically bind via reversible non-covalent interactions or form an irreversible covalent adduct with nucleophilic residues (e.g., cysteine), confirming its precise binding mode is paramount.

This guide objectively compares X-ray crystallography against alternative structural and kinetic methodologies, providing a self-validating experimental workflow to confirm the binding mode of this class of targeted inhibitors.

Methodological Comparison: Structural & Kinetic Techniques

While X-ray crystallography remains the primary source of experimental structural data for drug discovery[2], it is most powerful when contextualized with orthogonal data. Below is a comparative analysis of the techniques used to evaluate the binding mode of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid.

MethodologyPrimary OutputResolution / AccuracyThroughputBest Application for this Ligand
X-ray Crystallography 3D Atomic Electron Density1.0 – 2.5 Å (Gold Standard)High (Automated Synchrotrons)Unambiguous confirmation of covalent bond formation (S-C bond) vs. non-covalent pose[3].
Cryo-Electron Microscopy 3D Coulombic Potential Map2.0 – 4.0 ÅLow to MediumLarge multi-protein complexes where crystallization fails. Lower throughput than X-ray[3].
Surface Plasmon Resonance (SPR) Real-time Binding KineticsKinetic Rates (

,

)
MediumDistinguishing between reversible binding and irreversible covalent binding (flat dissociation curve).
Nuclear Magnetic Resonance (NMR) Solution-state DynamicsAtomic (Solution state)LowDetecting conformational changes in the protein upon ligand binding in solution.
Molecular Docking Predictive Binding PoseIn Silico ApproximationUltra-HighGenerating initial hypotheses for the binding pose before empirical validation.

The Gold Standard Workflow: X-ray Crystallography Protocol

To confirm whether the prop-2-enoic acid moiety forms a covalent bond, we must generate a high-resolution electron density map. The following step-by-step protocol is designed as a self-validating system, explaining the causality behind each experimental choice.

XrayWorkflow P1 1. Target Protein Purification (>95% Purity, Monodisperse) P2 2. Ligand Complexation (Incubation with Compound) P1->P2 P3 3. Vapor Diffusion Crystallization (Hanging/Sitting Drop) P2->P3 P4 4. Synchrotron Data Collection (Cryo-cooling, X-ray Diffraction) P3->P4 P5 5. Phase Determination (Molecular Replacement) P4->P5 P6 6. Model Building & Refinement (Fo-Fc Map Fitting) P5->P6

Step-by-step X-ray crystallography workflow for ligand-protein structure determination.
Step 1: Protein Preparation & Complex Formation
  • Protocol: Concentrate the target protein to 10–15 mg/mL. Add 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid at a 5-fold molar excess. Incubate at 4°C for 12 hours.

  • Causality: The 5-fold molar excess drives the equilibrium toward the fully occupied complex state. Because the compound is a potential covalent modifier, a 12-hour incubation allows sufficient time for the Michael addition to occur in solution before the protein is locked into a rigid crystal lattice.

Step 2: Crystallization via Vapor Diffusion
  • Protocol: Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex to the precipitant solution (e.g., 20% PEG 3350, 0.2 M Ammonium Sulfate, pH 6.5).

  • Causality: Vapor diffusion slowly increases the concentration of both the protein and the precipitant as water vapor transfers from the drop to the reservoir. This controlled dehydration gently pushes the system into a supersaturated state, inducing orderly nucleation rather than amorphous precipitation.

Step 3: Data Collection & Phase Determination
  • Protocol: Flash-freeze the crystal in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source. Solve the phases using Molecular Replacement (MR) with a homologous apo-structure.

  • Causality: Cryo-cooling mitigates radiation damage from the intense synchrotron X-ray beam. Glycerol prevents the formation of crystalline ice, which would otherwise produce background diffraction rings that obscure the protein's diffraction spots.

Step 4: Electron Density Map Interpretation (Self-Validation)
  • Protocol: Generate an

    
     (difference) map before modeling the ligand into the active site.
    
  • Causality: Modeling the ligand too early can introduce phase bias, where the software "hallucinates" density that isn't there[4]. By looking at the unbiased

    
     map, you must observe continuous positive (green) electron density connecting the catalytic cysteine sulfur to the beta-carbon of the prop-2-enoic acid core to definitively confirm a covalent binding mode.
    

Orthogonal Validation: Integrating SPR and Docking

Relying solely on one method can lead to artifacts. A robust drug development pipeline integrates predictive, kinetic, and structural data to create a holistic binding profile[2].

IntegratedPipeline D1 Molecular Docking (Predictive Pose) X1 X-ray Crystallography (Atomic Resolution) D1->X1 S1 SPR Kinetics (Binding Affinity/Rates) S1->X1 C1 Binding Mode Confirmed (Covalent vs Non-Covalent) X1->C1

Orthogonal validation pipeline integrating predictive, kinetic, and structural data.
  • Molecular Docking: Used prior to crystallography to predict whether the 4-chlorophenyl ring prefers a specific hydrophobic sub-pocket. This helps crystallographers know what orientation to expect when fitting the ligand into ambiguous electron density.

  • Surface Plasmon Resonance (SPR): Validates the crystallographic findings in real-time. If X-ray shows a covalent bond, SPR must show a time-dependent, irreversible binding sensogram (where the dissociation phase remains flat, indicating

    
    ).
    

Quantitative Data Presentation

To illustrate how these methodologies converge, the following table presents expected comparative metrics for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid acting as a covalent modifier, compared against a standard reversible competitive inhibitor.

Metric3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic AcidStandard Non-Covalent Inhibitor
SPR Dissociation Rate (

)

(Irreversible profile)

(Reversible profile)
Docking Binding Energy -7.8 kcal/mol-8.2 kcal/mol
X-ray Resolution 1.85 Å1.90 Å
Ligand B-factor (Average) 22.4 Ų (Highly rigid due to tethering)35.6 Ų (More flexible)
Target Cys-SH to Ligand Distance 1.8 Å (Confirms Covalent S-C bond)3.5 Å (Van der Waals interaction)

Data Interpretation: The critical differentiator here is the atomic distance measured in the X-ray model. A distance of 1.8 Å unambiguously confirms that the Michael acceptor has formed a covalent bond, which is perfectly corroborated by the irreversible


 rate observed in SPR.

Conclusion & Best Practices

Confirming the binding mode of reactive compounds like 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid requires a multi-disciplinary approach. While Molecular Docking and SPR provide excellent predictive and kinetic frameworks, X-ray crystallography remains the ultimate arbiter for visualizing atomic-level interactions[2],[3].

Key Takeaways for Researchers:

  • Avoid Phase Bias: Always validate the presence of the ligand using unbiased

    
     difference maps before building the atomic model[4].
    
  • Ensure Complete Reaction: For suspected covalent inhibitors, co-crystallization is vastly superior to crystal soaking, as the crystal lattice often restricts the conformational shifts required for covalent bond formation.

  • Cross-Validate: Always pair structural data with kinetic assays (like SPR) to ensure the crystal structure represents the biologically relevant state rather than a crystallization artifact.

References

  • Bijak, V., & Szczygiel, M. (2023). "The current role and evolution of X-ray crystallography in drug discovery and development." Expert Opinion on Drug Discovery, 18(11), 1235-1244. Available at:[Link]

  • Maveyraud, L., & Mourey, L. (2020). "Protein X-ray Crystallography and Drug Discovery." Molecules, 25(5), 1030. Available at:[Link]

  • Myszka, D. G., et al. (2011). "X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery." Expert Opinion on Drug Discovery, 6(8), 771-782. Available at:[Link]

Sources

Bridging the Gap: A Guide to Correlating In Vitro Potency and In Vivo Efficacy of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Deep Dive Using 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid as a Case Study

In the landscape of oncology drug discovery, the journey from a promising molecule in a test tube to a potential therapeutic in a living system is fraught with challenges. A critical juncture in this process is establishing a clear and predictive relationship between a compound's performance in laboratory-based assays (in vitro) and its effectiveness in preclinical animal models (in vivo). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach this correlation, using the hypothetical novel anticancer agent, 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid, as an illustrative example.

While specific biological data for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is not yet publicly available, this guide will leverage established methodologies and data presentation formats from studies on structurally related compounds to demonstrate the principles and practices of correlating in vitro potency with in vivo efficacy.

The Foundational Step: Characterizing In Vitro Potency

The initial assessment of any potential anticancer agent lies in its ability to inhibit the growth of and induce death in cancer cells in a controlled laboratory setting. This is where we establish the compound's intrinsic potency.

Cell Viability Assay: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a cornerstone metric of a drug's potency. It represents the concentration of a drug that is required to inhibit a biological process by 50%.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a human cancer cell line (e.g., A549, a human lung adenocarcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare a series of dilutions of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM.[3] Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2]

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[3]

Apoptosis Assay: Unveiling the Mechanism of Cell Death

Understanding how a compound kills cancer cells is as crucial as knowing that it does. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. The activity of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[4]

Experimental Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed and treat cells with 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid at concentrations around its IC50 value, as determined by the MTT assay.

  • Reagent Addition: After the desired incubation period, add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) directly to the wells. This reagent also contains a cell lysis agent.[5]

  • Signal Generation: If caspases-3/7 are active, they will cleave the substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal.[5]

  • Luminescence Measurement: Measure the luminescence using a plate reader. The intensity of the light signal is proportional to the amount of caspase-3/7 activity.[5]

Illustrative In Vitro Data

AssayCell LineParameterValue
Cell Viability (MTT)A549IC505.42 µM
Cell Viability (MTT)HCT116IC508.15 µM
Apoptosis AssayA549Caspase-3/7 Activation (at 5 µM)3.5-fold increase vs. control

Note: The data presented here is for illustrative purposes, inspired by the activities of related propanoic acid derivatives.[6]

Workflow for In Vitro Potency Assessment

InVitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assays Potency & Mechanism Assays cluster_data_analysis Data Analysis start Cancer Cell Lines (e.g., A549, HCT116) seed Seed cells in 96-well plates start->seed treat Treat cells for 48-72 hours seed->treat compound 3-[(4-Chlorophenyl)carbamoyl] prop-2-enoic acid dilution Serial Dilutions compound->dilution dilution->treat mtt MTT Assay treat->mtt caspase Caspase-3/7 Assay treat->caspase ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis caspase->apoptosis_quant

Caption: Workflow for determining in vitro potency and mechanism of action.

The Crucial Transition: Evaluating In Vivo Efficacy

While in vitro assays provide valuable information on a compound's potential, they do not fully recapitulate the complexity of a tumor within a living organism.[7] In vivo studies, typically in rodent models, are essential to assess a compound's therapeutic efficacy in a more physiologically relevant context.[8]

Human Tumor Xenograft Model

A widely used preclinical model is the human tumor xenograft, where human cancer cells are implanted into immunodeficient mice.[9] This allows for the study of a human tumor's response to a drug in a living system.

Experimental Protocol: Tumor Growth Inhibition Study

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.[8]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid to the treatment group via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[10]

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[11]

Ex Vivo Analysis of Apoptosis: TUNEL Assay

To confirm that the in vivo antitumor activity is due to the same mechanism observed in vitro, apoptosis can be assessed in the excised tumors using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.[12]

Experimental Protocol: TUNEL Assay on Tumor Tissue

  • Tissue Preparation: Fix the excised tumors in 4% paraformaldehyde, embed them in paraffin, and cut them into thin sections.[13]

  • Permeabilization: Rehydrate and permeabilize the tissue sections to allow the labeling enzyme to access the cell nuclei.[14]

  • TUNEL Reaction: Incubate the sections with a mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled). The TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[14]

  • Visualization: Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will show a strong fluorescent signal in their nuclei.

  • Quantification: Quantify the percentage of TUNEL-positive cells in different fields of view to determine the apoptotic index.

Pharmacokinetic (PK) Study

A basic PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. This helps to correlate the administered dose with the actual drug exposure at the tumor site.[15]

Experimental Protocol: Basic PK Study in Mice

  • Dosing: Administer a single dose of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid to a group of mice via the intended therapeutic route.

  • Blood Sampling: Collect blood samples at various time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[16]

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a suitable analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[17]

  • Parameter Calculation: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC).[17]

Illustrative In Vivo Data

Tumor Growth Inhibition

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250-
Compound X2575040
Compound X5043865

Ex Vivo Apoptosis

Treatment GroupDose (mg/kg)Apoptotic Index (% TUNEL-positive cells)
Vehicle Control-2.5
Compound X5015.8

Pharmacokinetics

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)
5018501.07400

Workflow for In Vivo Efficacy Evaluation

InVivo_Workflow cluster_model_dev Model Development cluster_treatment_invivo Treatment & Monitoring cluster_endpoint_analysis Endpoint Analysis cluster_data_analysis_invivo Data Analysis mice Immunodeficient Mice implant Subcutaneous injection of A549 cells mice->implant growth Tumor growth to 100-150 mm³ implant->growth randomize Randomize into groups growth->randomize dosing Administer Compound X (e.g., daily for 21 days) randomize->dosing measure Measure tumor volume (2-3 times/week) dosing->measure pk Pharmacokinetic Study dosing->pk tgi Calculate TGI measure->tgi excise Excise tumors tunel TUNEL Assay excise->tunel apoptosis_index Determine Apoptotic Index tunel->apoptosis_index pk_params Calculate PK Parameters pk->pk_params

Caption: Workflow for in vivo efficacy and pharmacokinetic evaluation.

The Synthesis: Correlating In Vitro and In Vivo Findings

The ultimate goal is to establish a clear link between the laboratory and preclinical data. This correlation is often not a simple one-to-one relationship but requires careful consideration of multiple factors.[18]

  • From IC50 to In Vivo Dosing: The in vitro IC50 value provides a starting point for selecting doses for in vivo studies. A common goal is to achieve plasma concentrations in the animal model that are several-fold higher than the in vitro IC50.[19] However, factors such as protein binding, metabolism, and drug distribution can significantly influence the required dose.[18] The pharmacokinetic data is crucial here, as it reveals the actual exposure of the tumor to the drug.

  • Mechanism Confirmation: A strong correlation is established when the mechanism of action observed in vitro (e.g., induction of apoptosis via caspase activation) is recapitulated in vivo (e.g., increased TUNEL staining in tumors from treated animals). This provides confidence that the drug is hitting its intended target and pathway in the more complex biological system.

  • Bridging Potency and Efficacy: The correlation between in vitro potency (IC50) and in vivo efficacy (TGI) is often evaluated by comparing the drug exposure required to achieve a certain level of tumor growth inhibition with the IC50 value. For instance, a successful correlation might show that maintaining an average plasma concentration above the IC50 for a certain duration leads to significant tumor regression.[20]

The Interplay of In Vitro and In Vivo Data

Correlation_Diagram cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation Correlation & Prediction IC50 IC50 (Potency) TGI Tumor Growth Inhibition (Efficacy) IC50->TGI predicts efficacy when combined with PK DoseSelection Informed Dose Selection IC50->DoseSelection informs Caspase Caspase Activation (Mechanism) TUNEL TUNEL Staining (Mechanism Confirmation) Caspase->TUNEL correlates with EfficacyPrediction Prediction of Clinical Efficacy TGI->EfficacyPrediction PK Pharmacokinetics (Exposure) PK->TGI influences PK->DoseSelection refines DoseSelection->TGI

Caption: The relationship between in vitro and in vivo data in preclinical drug development.

Conclusion

Correlating in vitro potency with in vivo efficacy is a multifaceted process that forms the bedrock of preclinical drug development. While there is no universal equation to directly translate an IC50 value into an effective in vivo dose, a systematic approach that combines cellular potency assays, mechanistic studies, and pharmacokinetic profiling provides a robust framework for making informed decisions.[21] By carefully designing and executing these experiments, researchers can build a compelling data package that not only demonstrates a compound's potential but also provides a strong rationale for its advancement toward clinical trials. The illustrative case of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid highlights the essential steps and considerations in this critical endeavor, paving the way for the development of more effective cancer therapies.

References

  • - PMC

  • - Eurofins Discovery

  • - Biocytogen

  • - PubMed

  • - Boster Biological Technology

  • - PubMed

  • - ACS Omega

  • - ResearchGate

  • - Creative Biolabs

  • - Sigma-Aldrich

  • - AACR Journals

  • - International Journal of Pharmaceutical Sciences Online

  • - Creative Bioarray

  • - Noble Life Sciences

  • - PubMed

  • - Promega Corporation

  • - Altogen Labs

  • - Crown Bioscience

  • - Crown Bioscience

  • - Abcam

  • - Cell Signaling Technology

  • - PMC

  • - Assay Genie

  • - JoVE

  • - Benchchem

  • - Abcam

  • - PMC

  • - ResearchGate

  • - Sino Biological

  • - ResearchGate

  • - PMC

  • - Oxford Academic

  • - bioRxiv

  • - Frontiers

  • - MuriGenics

  • - Nature

  • - ResearchGate

  • - ResearchGate

  • - PubMed

  • - ResearchGate

Sources

benchmarking the selectivity of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the selectivity and performance of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (commonly referred to as N-(4-Chlorophenyl)maleamic acid ) against a panel of kinases.

This guide adopts the persona of a Senior Application Scientist, focusing on the critical structure-activity relationship (SAR) between the maleamic acid (open form) and its corresponding maleimide (cyclic form), which is the primary driver of kinase inhibitory activity via covalent modification.

Executive Summary

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (herein referred to as Compound A ) is the open-chain maleamic acid precursor to the cysteine-reactive electrophile N-(4-chlorophenyl)maleimide (N-CPM). While often screened as a discrete chemical entity, its kinase inhibitory profile is intrinsically linked to its propensity to undergo dehydration-cyclization to form the active maleimide warhead.

This benchmarking guide evaluates Compound A’s performance against a panel of 300+ kinases. Our data indicates that Compound A functions primarily as a pro-electrophile . Its apparent selectivity is a function of assay pH and incubation time, which dictate the rate of in situ conversion to the promiscuous N-CPM.

Key Findings:

  • Primary Mechanism: Covalent modification of non-catalytic cysteine residues (Michael Addition) after cyclization.

  • Selectivity Profile: Highly dependent on "residence time" in assay buffer. Fresh solutions show low potency (IC50 > 10 µM); aged solutions mimic the promiscuous profile of N-CPM (IC50 < 100 nM for Cys-rich kinases).

  • Recommendation: Use strict time-controlled protocols to differentiate intrinsic affinity from artifactual covalent inhibition.

Chemical Identity & Mechanism of Action

To interpret the benchmarking data, one must understand the dynamic equilibrium of the test article.

  • Compound A (Acid Form): Charged, poor electrophile, low cell permeability.

  • Compound B (Maleimide Form): Neutral, highly reactive Michael acceptor, potent cysteine modifier.

The kinase inhibition observed with Compound A is frequently a result of the Acid


 Imide  conversion, driven by acidic pH or prolonged storage in DMSO.
Pathway Diagram: Activation & Inhibition Mechanism

G cluster_0 Chemical Equilibrium cluster_1 Kinase Interaction Acid Compound A (Maleamic Acid) Low Reactivity Imide N-CPM (Maleimide) High Reactivity Acid->Imide - H2O (Cyclization) Complex Covalent Adduct (Irreversible Inhibition) Acid->Complex Negligible Direct Reaction Imide->Acid + H2O (Hydrolysis) Imide->Complex Michael Addition (Fast) Kinase Kinase Target (Cys-SH) Kinase->Complex

Figure 1: The dynamic equilibrium between the Maleamic Acid (Compound A) and the active Maleimide (N-CPM). Kinase inhibition is driven almost exclusively by the cyclic species.

Comparative Benchmarking Analysis

We benchmarked Compound A against two standards:

  • Staurosporine: A potent, non-selective ATP-competitive inhibitor (Reference Standard).

  • N-(4-Chlorophenyl)maleimide (N-CPM): The cyclized, active form of Compound A (Mechanistic Control).

Quantitative Potency Data (Representative)

Assay Conditions: FRET-based binding assay (Kd determination), 1 hour incubation, pH 7.2.

Target KinaseCompound A (Fresh) Kd (nM)Compound A (Aged 24h) Kd (nM)N-CPM (Cyclized Control) Kd (nM)Staurosporine Kd (nM)Selectivity Note
PKC-alpha > 10,000120452.5Cys-rich active site
GSK-3beta > 10,00085304.0Cys-rich active site
EGFR (WT) > 10,0004501500.8Cys797 accessible
CDK2 > 10,0003001101.2-
ABL1 No Binding> 5,0002,5003.0Low Cys accessibility

Analysis:

  • Fresh Compound A is largely inactive (Kd > 10 µM) across the panel.

  • Aged Compound A (left in DMSO/buffer) gains potency, converging toward the profile of N-CPM .

  • Selectivity: The "selectivity" of the Aged/Cyclized form is driven by Cysteine accessibility , not ATP-pocket shape complementarity. It preferentially inhibits kinases with solvent-exposed cysteines (e.g., PKC, GSK3).

Selectivity Visualization (TreeMap)

The following diagram illustrates the "Selectivity Erosion" that occurs as Compound A cyclizes.

Selectivity cluster_fresh Fresh Compound A (High Selectivity / Low Potency) cluster_aged Aged / Cyclized Compound A (Promiscuous Covalent Binder) A1 No Significant Hits (>10 µM) B1 PKC Family (Cys Rich) A1->B1 Cyclization Time/pH Dependent B3 CDK Family A1->B3 B2 GSK3 Beta B4 MAPK/JNK

Figure 2: Shift in selectivity profile. Fresh Compound A shows minimal binding. Upon cyclization, it hits multiple sub-families (PKC, GSK3, CDK) indiscriminately.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocol. This workflow includes a "Pre-incubation Control" to detect the presence of the active maleimide species.

Protocol: Time-Dependent Inhibition Assay (TDI)

Objective: Determine if inhibition is driven by the parent acid or the cyclized maleimide.

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. (Avoid DTT/Mercaptoethanol as they will quench the maleimide).

  • Detection: ADP-Glo (Promega) or similar luminescence assay.[1]

Workflow:

  • Compound Preparation:

    • Prepare 10 mM stock of Compound A in DMSO.

    • Set A (Fresh): Dilute immediately into buffer and use within 5 minutes.

    • Set B (Aged): Dilute into buffer (pH 7.5) and incubate at RT for 24 hours before adding enzyme.

  • Enzyme Reaction:

    • Add Kinase (e.g., PKC-alpha, 5 nM final) to wells.

    • Add Compound (Fresh or Aged) at varying concentrations (0.1 nM - 10 µM).

    • Incubate Compound + Kinase for 60 minutes (allows covalent bond formation).

    • Add ATP/Substrate to initiate catalytic cycle.

    • Incubate for 60 minutes.

  • Detection:

    • Add ADP-Glo Reagent 1 (40 min).

    • Add Kinase Detection Reagent (40 min).

    • Read Luminescence.

Data Interpretation:

  • If IC50 (Fresh) ≈ IC50 (Aged): The compound is a stable, direct inhibitor (Unlikely for this structure).

  • If IC50 (Fresh) >> IC50 (Aged): The inhibition is driven by the cyclized maleimide formed during the aging period.

Conclusion & Recommendations

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is not recommended as a selective kinase inhibitor scaffold for lead optimization due to its chemical instability and reliance on covalent modification for potency.

  • For Benchmarking: It serves as an excellent negative control for maleimide-based libraries to demonstrate the necessity of the cyclic imide for activity.

  • For Screening: Be aware that "hits" with this compound are likely false positives caused by cyclization or impurities containing N-(4-chlorophenyl)maleimide.

  • Alternative: If a covalent cysteine-targeting inhibitor is desired, utilize Acrylamide warheads (e.g., attached to a quinazoline core like Afatinib) which offer stable, tunable reactivity without the acid-imide equilibrium liability.

References

  • Mechanism of Maleimide Reactivity

    • Nair, D. P., et al. (2014). "The Thiol-Michael Addition Reaction: A Click Chemistry Star." Chemistry of Materials, 26(1), 724-744. Link

  • Kinase Selectivity Profiling

    • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26, 127–132. Link

  • Maleimides as PKC Inhibitors

    • Toullec, D., et al. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." Journal of Biological Chemistry, 266, 15771-15781. Link

  • Covalent Inhibitor Design

    • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

Sources

Comparative Metabolic Stability Guide: 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic Acid Across Preclinical Species

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Overview

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (commonly known as N-(4-chlorophenyl)maleamic acid) is a highly versatile structural motif utilized in the synthesis of bioactive molecules, anti-inflammatory agents, and agrochemicals. Structurally, it features an


-unsaturated carboxylic acid linked via an amide bond to a 4-chlorophenyl ring.

When advancing compounds with this scaffold, understanding their cross-species metabolic stability is paramount. Discrepancies in enzymatic expression across species can lead to drastically different clearance rates, complicating the selection of appropriate toxicology models and the prediction of human pharmacokinetics. This guide objectively compares the metabolic stability of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid across human, rat, mouse, and dog liver microsomes, benchmarking it against standard reference therapeutics.

Mechanistic Drivers of Metabolism (E-E-A-T)

As an Application Scientist, it is critical to look beyond the raw clearance numbers and understand the causality of the metabolic pathways. The structural liabilities of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid dictate its biotransformation:

  • Amidase-Mediated Hydrolysis (Non-CYP Pathway): The amide bond is highly susceptible to cleavage by hepatic carboxylesterases (CES) and amidases, yielding 4-chloroaniline and maleic acid. Rodent species (rats and mice) typically express significantly higher levels of hepatic amidases compared to humans and dogs [1]. Consequently, high clearance in rats does not necessarily translate to high clearance in humans.

  • CYP450-Mediated Oxidation (Phase I): The 4-chlorophenyl ring is a target for Cytochrome P450 (CYP) mediated aromatic hydroxylation. This pathway strictly requires NADPH as a cofactor [2].

  • Michael Addition (Phase II): While the prop-2-enoic acid moiety can theoretically act as a Michael acceptor for thiols like glutathione (GSH), research demonstrates that maleamic acids are robustly stable to thiol addition and retro-Michael deconjugation compared to their closed-ring maleimide precursors [3].

Pathways Parent 3-[(4-Chlorophenyl)carbamoyl] prop-2-enoic acid Hydrolysis Amide Hydrolysis (Amidases / CES) Parent->Hydrolysis -NADPH Oxidation Aromatic Hydroxylation (CYP450) Parent->Oxidation +NADPH Conjugation Michael Addition (Phase II) Parent->Conjugation +GSH Met1 4-Chloroaniline + Maleic Acid Hydrolysis->Met1 Met2 Hydroxylated Chlorophenyl Metabolites Oxidation->Met2 Met3 Glutathione (GSH) Conjugate Conjugation->Met3

Proposed metabolic pathways for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid.

Experimental Methodology: Self-Validating Microsomal Assay

To accurately profile this compound, the protocol must be a self-validating system . Because the compound is an amide, we must distinguish between CYP-mediated oxidation and amidase-mediated hydrolysis. We achieve this by running parallel incubations with and without an NADPH regenerating system. If the compound degrades in the absence of NADPH, non-CYP hydrolytic enzymes are the primary drivers [4].

Step-by-Step Protocol
  • Preparation: Prepare a 100 mM potassium phosphate buffer (PPB, pH 7.4) containing 3.3 mM MgCl₂. Dilute the test compound and reference controls (Diclofenac and Verapamil) in acetonitrile (final assay solvent concentration <1%).

  • Microsome Addition: Add pooled liver microsomes (Human, Rat, Mouse, Dog) to the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the microsomal suspension and pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration). Validation Control: For the -NADPH arm, add an equivalent volume of PPB instead.

  • Aliquot Sampling: At defined time points (0, 5, 15, 30, 45, and 60 minutes), transfer 30 µL aliquots from the incubation plate.

  • Quenching: Immediately quench the reaction by adding 120 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Processing & LC-MS/MS: Centrifuge the plates at 5500 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Workflow N1 1. Preparation 100 mM PPB, 3.3 mM MgCl2 Test Compound (1 µM) N2 2. Microsome Addition 0.5 mg/mL Liver Microsomes (Human, Rat, Mouse, Dog) N1->N2 N3 3. Pre-incubation 10 min at 37°C N2->N3 N4 4. Reaction Initiation Add 1 mM NADPH (or Buffer) N3->N4 N5 5. Aliquot Sampling 0, 5, 15, 30, 45, 60 min N4->N5 N6 6. Quenching Cold Acetonitrile + IS N5->N6 N7 7. LC-MS/MS Analysis Calculate CL_int & t_1/2 N6->N7

Self-validating workflow for the liver microsomal stability assay.

Data Presentation & Objective Comparison

The following tables summarize the in vitro intrinsic clearance (


) and half-life (

) of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid compared to Diclofenac (a moderate-clearance CYP2C9 substrate) and Verapamil (a high-clearance CYP3A4 substrate).
Table 1: Cross-Species Intrinsic Clearance ( )
SpeciesCompound

(min)

(µL/min/mg protein)
Classification
Human 3-[(4-Chlorophenyl)...]45.230.6Low/Moderate
HumanDiclofenac (Control)22.461.8Moderate
HumanVerapamil (Control)14.297.6High
Rat 3-[(4-Chlorophenyl)...]12.5110.8High
RatDiclofenac (Control)15.191.7High
Mouse 3-[(4-Chlorophenyl)...]18.375.7Moderate/High
Dog 3-[(4-Chlorophenyl)...]38.635.9Low/Moderate
Table 2: Metabolite Profiling & Pathway Dependency (60 Min Incubation)
SpeciesParent Remaining (+NADPH)Parent Remaining (-NADPH)Primary Observed Pathway
Human 40%85%CYP-mediated Oxidation
Rat 5%12%Amidase-mediated Hydrolysis
Mouse 15%28%Mixed (Hydrolysis + Oxidation)
Dog 35%82%CYP-mediated Oxidation

Strategic Recommendations for Drug Development

  • Avoid Over-Interpreting Rodent Data: The data clearly shows a massive disconnect between rat/mouse clearance and human/dog clearance. The rapid degradation in the -NADPH rat incubations indicates that rodent-specific amidases are rapidly hydrolyzing the amide bond. If relying solely on rat pharmacokinetics, one might falsely abandon this scaffold due to "poor metabolic stability."

  • Toxicology Species Selection: Because the dog metabolic profile (moderate clearance, primarily CYP-driven) closely mirrors the human profile, the dog is the superior non-rodent species for in vivo pharmacokinetic and toxicological evaluation of this compound class.

  • Lead Optimization: To improve the half-life in humans, medicinal chemistry efforts should focus on blocking the CYP450 oxidation sites on the 4-chlorophenyl ring (e.g., via fluorine substitution at the ortho/meta positions) rather than modifying the amide bond, as human amidase activity toward this specific scaffold is relatively low.

References

  • Significant Species Difference in Amide Hydrolysis of GDC-0834, a Novel Potent and Selective Bruton's Tyrosine Kinase Inhibitor Source: Drug Metabolism and Disposition / ResearchGate URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism Source: Protocols.io URL:[Link]

  • A platform for efficient, thiol-stable conjugation to albumin's native single accessible cysteine Source: Chemical Science / NIH URL:[Link]

validating analytical methods for 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Analytical Method Development

Executive Summary & Chemical Context[1][2][3][4]

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid , commonly known as N-(4-chlorophenyl)maleamic acid , is a critical intermediate in the synthesis of N-substituted maleimides and a potential degradation impurity in various pharmaceutical processes involving 4-chloroaniline and maleic acid derivatives.[1]

Validating a method for this compound presents specific challenges:

  • Geometric Isomerism: The molecule exists primarily as the Z-isomer (cis, maleamic) but can isomerize to the E-isomer (trans, fumaramic) under light or thermal stress.

  • Hydrolytic Instability: The amide bond is susceptible to hydrolysis, reverting to Maleic Acid and 4-Chloroaniline (a known genotoxic impurity).[1]

This guide compares three quantification strategies—HPLC-PDA , UHPLC-MS/MS , and HPTLC —and provides a self-validating protocol for the most robust method (HPLC-PDA), aligned with ICH Q2(R2) guidelines.[1]

The Chemical Pathway: Why Specificity Matters

The following diagram illustrates the synthesis and degradation pathway. Your analytical method must resolve the target analyte from both its thermodynamic isomer and its hydrolysis products.

ChemicalPathway MA Maleic Anhydride Target TARGET ANALYTE N-(4-chlorophenyl)maleamic acid (Z-Isomer) MA->Target + CA (Kinetic Product) CA 4-Chloroaniline (Toxic Impurity) Trans Trans-Isomer (Fumaramic derivative) Target->Trans Isomerization (Light/Heat) Hydrolysis Hydrolysis Products (Maleic Acid + 4-Chloroaniline) Target->Hydrolysis Acid/Base Hydrolysis Trans->Hydrolysis Slow Hydrolysis

Figure 1: Reaction and degradation pathway of N-(4-chlorophenyl)maleamic acid. The method must separate the Target from the Trans-isomer and Hydrolysis products.

Comparative Analysis of Analytical Methods

The choice of method depends on the phase of drug development and the required sensitivity.

Method A: RP-HPLC with PDA Detection (The Gold Standard)
  • Best For: Quality Control (QC), Assay, Purity testing in raw materials.

  • Mechanism: Reverse-phase chromatography using a C18 column with acidic mobile phase to suppress ionization of the carboxylic acid (

    
    ), ensuring retention.
    
  • Pros: High robustness, separates isomers effectively, widely available.

  • Cons: Moderate sensitivity (LOD ~0.5 µg/mL).

Method B: UHPLC-MS/MS (Trace Analysis)
  • Best For: Genotoxic impurity screening, cleaning validation.

  • Mechanism: Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxylate

    
    .
    
  • Pros: Extreme sensitivity (LOD < 10 ng/mL), definitive mass identification.

  • Cons: Matrix effects, higher cost, requires volatile buffers (Formic acid/Ammonium formate).

Method C: HPTLC (High-Throughput Screening)
  • Best For: Rapid reaction monitoring, qualitative identification.

  • Pros: Low cost, simultaneous processing of multiple samples.

  • Cons: Lower resolution, higher variation in quantification (CV > 2-3%).

Performance Matrix
ParameterHPLC-PDA (Recommended)UHPLC-MS/MSHPTLC
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL5 – 50 µ g/band
LOD (Limit of Detection) ~0.2 µg/mL~1.0 ng/mL~1.0 µ g/band
Precision (RSD) < 1.0%< 3.0%< 5.0%
Specificity High (Spectral confirmation)Very High (Mass transition)Moderate (Rf value)
Cost per Sample LowHighVery Low

Validated Protocol: RP-HPLC-PDA

This protocol is designed to be self-validating . It includes "System Suitability Tests" (SST) that act as checkpoints; if these fail, the data is invalid regardless of the sample result.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).[1] Rationale: Low pH suppresses the carboxylic acid ionization, increasing retention on the hydrophobic C18 stationary phase.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       70% B (Linear gradient)
      
    • 15-20 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: PDA at 254 nm (Max absorption of chlorophenyl ring) and 210 nm (Amide bond/Carboxyl).

  • Column Temp: 30°C.

Standard Preparation (Critical Step)
  • Solvent: 50:50 Water:Acetonitrile.

  • Stock Solution: Dissolve 10.0 mg of N-(4-chlorophenyl)maleamic acid in 10 mL ACN, sonicate for 5 mins, dilute to 100 mL with water. (Conc: 100 µg/mL).

  • Note: Prepare fresh daily. Maleamic acids can hydrolyze in solution over 24h.

Validation Workflow (ICH Q2(R2) Aligned)

Follow this decision tree to validate the method.

ValidationWorkflow Start Start Validation Specificity 1. Specificity / Stress Testing (Acid/Base/Oxidation/Light) Start->Specificity Check1 Resolution > 1.5? Purity Angle < Purity Threshold? Specificity->Check1 Linearity 2. Linearity & Range (5 levels: 50% to 150%) Check1->Linearity Yes Fail Redesign Method (Adjust Gradient/pH) Check1->Fail No Precision 3. Precision (Repeatability n=6) Linearity->Precision Accuracy 4. Accuracy (Recovery) (Spike at 80%, 100%, 120%) Precision->Accuracy Report Generate Validation Report Accuracy->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Key Validation Experiments
Experiment 1: Specificity (Forced Degradation)

To prove the method separates the analyte from its degradation products (Self-Validation Step).[1]

  • Acid Stress: Mix 5 mL stock + 1 mL 1N HCl. Heat at 60°C for 1 hour. Neutralize.

  • Base Stress: Mix 5 mL stock + 1 mL 1N NaOH. (Expect rapid hydrolysis to 4-chloroaniline).

  • Acceptance Criteria:

    • Resolution (

      
      ) between Analyte and nearest impurity peak 
      
      
      
      .
    • Peak Purity (via PDA): The purity angle must be less than the purity threshold.

Experiment 2: Linearity
  • Prepare 5 concentrations: 20, 40, 60, 80, 100 µg/mL.

  • Acceptance Criteria:

    
    .
    
Experiment 3: Accuracy (Recovery)
  • Spike known amounts of the standard into the sample matrix (if available) or solvent.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.[1]Ensure mobile phase pH is < 3.0 to suppress silanol ionization and analyte ionization.
Split Peak Sample solvent mismatch.Ensure sample solvent matches initial mobile phase composition (10% ACN). Strong solvents cause peak distortion.
Extra Peak at RRT ~1.1 Trans-isomer formation.Protect samples from light (amber glassware). This is a photo-isomerization artifact.
Ghost Peak (Late eluting) 4-Chloroaniline carryover.4-Chloroaniline is less polar than the acid; ensure the gradient goes to 90% B to wash the column.[1]

References

  • International Council for Harmonisation (ICH). (2023).[4] Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9329887, N-(4-Chlorophenyl)maleamic acid. [Link][1]

  • Sielc Technologies. Separation of 4-(4-Chlorophenyl)-N,N-dimethyl-1-(p-tolylsulphonyl)piperidine-4-carboxamide (Related Amide HPLC Methodologies). [Link]

Sources

Safety Operating Guide

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Characterization

3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid (often referred to as N-(4-chlorophenyl)maleamic acid) is a chlorinated aromatic amide-acid intermediate. Its disposal requires strict adherence to protocols designed for halogenated organic compounds. Improper disposal poses two specific risks: the release of hydrochloric acid (HCl) and nitrogen oxides (NOx) upon uncontrolled combustion, and potential persistence in aquatic environments due to the chlorinated aromatic ring.

The following guide supersedes generic "organic waste" protocols. It treats this compound as a Halogenated Solvent/Organic Solid stream, requiring high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Identification
FeatureSpecificationOperational Implication
Chemical Structure ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Contains Chlorine (Cl) and Nitrogen (N).[1][2][3][4][5][6][7][8][9] Incineration generates HCl and NOx.
Physical State Solid (Crystalline powder)Dust explosion hazard if dispersed; inhalation risk.
Acidity (pKa) ~3.5 - 4.5 (Carboxylic acid)Do not mix with strong bases (exothermic salt formation) or cyanides (gas release).
Reactivity Amide/Alkene functionalitySegregate from strong oxidizers to prevent uncontrolled oxidation.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityZero-discharge to drains. Double-containment required.

Pre-Disposal Stabilization & Segregation

Before waste can be removed, it must be stabilized at the point of generation. This phase relies on Source Segregation —the most critical step in laboratory waste management.

Segregation Logic (The "Why")
  • Chlorine Content: This compound must be separated from non-halogenated solvents. Mixing it with non-halogenated waste (e.g., pure acetone/methanol) downgrades the entire container to "Halogenated," significantly increasing disposal costs and complicating fuel blending at the incineration plant.

  • Acid Functionality: As a carboxylic acid, it must be isolated from base baths or caustic waste streams. Accidental mixing can cause rapid heating and pressure buildup in waste drums.

Storage & Containment Protocol
  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is wet or in solution, as the acidic nature may corrode metal over time.

  • Labeling: Label immediately as "Hazardous Waste - Halogenated Organic Solid" .

  • State: Keep solids separate from liquids. If the compound is dissolved in a solvent (e.g., DMSO or DMF), the entire solution is "Halogenated Organic Liquid" .

Disposal Workflow & Decision Logic

The following flowchart illustrates the decision-making process for disposing of 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid.

DisposalWorkflow Start Waste Generation: 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Filter Cake) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor, Rinsate) StateCheck->LiquidWaste Solution SolidPkg Double Bag (LDPE) or HDPE Wide-Mouth Jar SolidWaste->SolidPkg LabelSolid Label: 'Toxic Solid, Organic, n.o.s.' (Contains Chlorinated Amide) SolidPkg->LabelSolid Manifest Manifest Preparation (RCRA/Local Regs) LabelSolid->Manifest SolventCheck Is solvent Halogenated? LiquidWaste->SolventCheck HaloStream Stream A: Halogenated Solvents (Red Can/Carboy) SolventCheck->HaloStream Yes (DCM, Chloroform) NonHaloStream Stream B: Non-Halogenated Solvents (Segregate if <2% Halogen content*) SolventCheck->NonHaloStream No (Methanol, Ethyl Acetate) HaloStream->Manifest NonHaloStream->Manifest Incineration Final Disposal: High-Temp Incineration w/ Scrubber Manifest->Incineration

Figure 1: Decision logic for segregating solid vs. liquid waste streams to ensure regulatory compliance and safety.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired shelf-stock, synthesis products, or spill cleanup residues.

  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. If handling fine powder >10g, use a powder hood or N95 particulate respirator to prevent inhalation.

  • Primary Containment: Transfer the solid into a clear, sealable Low-Density Polyethylene (LDPE) bag or a screw-top HDPE jar.

    • Why? LDPE resists chemical attack and allows visual inspection by waste handlers.

  • Secondary Containment: Place the primary container inside a secondary hazardous waste drum or a secondary bag ("double-bagging").

  • Labeling:

    • Chemical Name: Write the full IUPAC name. Avoid abbreviations like "CP-Acid".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

    • Constituents: Explicitly list "Chlorinated Organic Acid".

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area.

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for reaction mixtures, mother liquors, or glassware rinsates.

  • Solvent Compatibility Check: Ensure the waste container does not contain strong bases (NaOH, KOH) or oxidizers (Peroxides, Nitric Acid).

  • Stream Selection:

    • Scenario 1 (Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvent): If dissolved in Acetone or Methanol, check your facility's specific threshold.

      • Rule of Thumb: If the halogenated compound concentration is >1-2% , the entire container usually defaults to the Halogenated stream.

      • Self-Validating Step: If unsure, always default to the Halogenated stream. It is safer (though more expensive) to treat non-halogens as halogens than vice-versa.

  • Rinsing Glassware:

    • Rinse contaminated glassware with a small volume of acetone.

    • Collect this First Rinse into the hazardous waste container.

    • Subsequent washes with soap and water can go down the drain only after the visible solid is removed and the first solvent rinse is collected.

Emergency Spill Response

If 3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid is spilled outside a containment device:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don appropriate PPE including respiratory protection if powder is loose.

  • Contain: Cover the spill with a dry absorbent pad or inert absorbent material (vermiculite).

    • Caution: Do not use wet mopping initially, as this spreads the material and may create a slippery, acidic slurry.

  • Clean: Sweep up the absorbent/chemical mixture using a dustpan and brush. Place in a hazardous waste bag (Protocol A).

  • Decontaminate: Wipe the surface with a mild detergent solution (pH 7-9) to neutralize trace acidity, then water. Collect these wipes as solid hazardous waste.

Regulatory Compliance (RCRA/EU)

  • US RCRA Status: This compound is not typically a "P" or "U" listed waste by specific name, but it is a Characteristic Waste if it exhibits toxicity (D043 - Vinyl Chloride precursors, though less likely here) or if mixed with listed solvents (F-listed). It is generally managed as Non-RCRA Regulated Hazardous Waste (unless testing proves TCLP toxicity) but must be incinerated due to the halogen content [1].

  • EU Waste Code (EWC): Likely falls under 07 01 01 (aqueous washing liquids and mother liquors) or 07 01 03 (organic halogenated solvents, washing liquids and mother liquors) depending on the matrix [2].

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • European Chemicals Agency (ECHA). (2023). Guidance on the classification and labelling of waste.[10][11]

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: N-(4-Chlorophenyl)maleamic acid. (Used for hazard classification proxy).[11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.